molecular formula C21H26BrNO3 B1676367 Methantheline bromide CAS No. 53-46-3

Methantheline bromide

货号: B1676367
CAS 编号: 53-46-3
分子量: 420.3 g/mol
InChI 键: PQMWYJDJHJQZDE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methantheline bromide (CAS 53-46-3) is a synthetic anticholinergic agent of the quaternary ammonium class, widely utilized in pharmacological research for its potent muscarinic receptor antagonism. Its primary research applications historically include the study of gastrointestinal disorders, such as peptic ulcer disease and irritable bowel syndrome, where it is used to investigate the role of cholinergic signaling in reducing motility and secretory activity of the GI tract . It has also been applied in studies concerning hyperhidrosis (excessive sweating) and urinary bladder spasms . The compound's mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors in autonomic effector cells . By blocking these postganglionic parasympathetic neuroeffector sites, this compound reliably elicits antispasmodic and antisecretory effects in experimental models . A key feature of its pharmacological profile is its quaternary ammonium structure, which confers a permanent positive charge and limits its penetration of the blood-brain barrier, resulting in predominantly peripheral effects and making it a valuable tool for distinguishing central and peripheral cholinergic pathways . Researchers value this compound for its well-characterized ability to mimic the effects of vagotomy and to probe autonomic nervous system function. Its well-documented side effect profile, including dry mouth, blurred vision, and urinary retention, is consistent with its antimuscarinic activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMWYJDJHJQZDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023277
Record name Methantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-46-3
Record name Methanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methantheline bromide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Banthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanthelinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANTHELINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090519SAPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Methantheline Bromide on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound classified as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary therapeutic action is the relaxation of smooth muscle, which has historically been leveraged for treating gastrointestinal disorders like peptic ulcers and irritable bowel syndrome, as well as conditions involving smooth muscle spasms in the urinary bladder.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism by which methantheline bromide exerts its effects on smooth muscle. It details the underlying signaling pathways, presents quantitative pharmacological data in context, outlines key experimental protocols for its characterization, and provides visual representations of these complex processes to support advanced research and drug development.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The fundamental mechanism of action of this compound is its function as a competitive antagonist at muscarinic acetylcholine receptors.[2] It binds reversibly to these receptors, which are present on the surface of smooth muscle cells, without activating them.[1] By occupying the same binding site as the endogenous neurotransmitter, acetylcholine (ACh), this compound prevents ACh from initiating the intracellular signaling cascade that leads to muscle contraction.[1][3]

This antagonism is not specific to a single subtype of muscarinic receptor. This compound acts as a non-selective antagonist , meaning it blocks multiple muscarinic receptor subtypes (M1-M5) distributed throughout the body. However, its most clinically relevant effects on smooth muscle are primarily due to the blockade of the M3 muscarinic receptor . The M3 subtype is the predominant muscarinic receptor found on smooth muscle cells of the gastrointestinal tract, bladder, and bronchioles, and it is directly responsible for mediating ACh-induced contraction.[3][4]

Signaling Pathways

To understand the action of this compound, one must first understand the standard pathway of acetylcholine-induced smooth muscle contraction.

Acetylcholine-Induced Smooth Muscle Contraction

Acetylcholine released from postganglionic parasympathetic nerves binds to M3 muscarinic receptors on the smooth muscle cell membrane. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, engages the Gαq subunit of its associated heterotrimeric G-protein. This initiates the following cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.

  • Generation of Second Messengers: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Activation of Myosin Light Chain Kinase (MLCK): The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).

  • Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.

G Acetylcholine-Induced M3 Receptor-Mediated Smooth Muscle Contraction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calm Calmodulin Ca->Calm Binds to CaCalm Ca²⁺-Calmodulin Complex Calm->CaCalm MLCK MLCK (inactive) CaCalm->MLCK Activates aMLCK MLCK (active) MLCK->aMLCK Myosin Myosin Light Chain aMLCK->Myosin Phosphorylates pMyosin Phosphorylated Myosin Light Chain Myosin->pMyosin Contraction Smooth Muscle Contraction pMyosin->Contraction Leads to

Caption: Acetylcholine signaling pathway leading to smooth muscle contraction.
Inhibition by this compound

This compound disrupts this pathway at the very first step. By competitively binding to the M3 receptor, it prevents acetylcholine from initiating the entire cascade.

G Inhibition of Contraction by this compound ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binding Attempted Methan Methantheline Bromide Methan->M3R Competitively Binds & Blocks Blocked No Signal Transduction M3R->Blocked Leads to Relaxation Smooth Muscle Relaxation Blocked->Relaxation

Caption: Competitive antagonism by this compound at the M3 receptor.

Quantitative Data

However, the affinity of an antagonist is typically determined through functional studies (pA2) or radioligand binding assays (Ki). The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[5][6] For context, the table below presents affinity values for other well-known muscarinic antagonists, illustrating the range of affinities and the concept of selectivity.

AntagonistPrimary Subtype(s)M1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Atropine Non-selective~1-2~2-3~1-2~1-2~2-3
Pirenzepine M1 Selective~15-20~300~250~100~300
Darifenacin M3 Selective~100~300~1-5~200~150
Methoctramine M2 Selective~100~10-20~200~50~300

Note: These are representative values from various sources and may differ based on experimental conditions. This compound would be expected to have a profile more akin to atropine, with relatively similar affinities across subtypes.

Experimental Protocols

The characterization of a muscarinic antagonist like this compound relies on established pharmacological assays.

Protocol: In Vitro Smooth Muscle Contractility Assay (Organ Bath)

This assay directly measures the functional effect of the antagonist on smooth muscle tissue. The guinea pig ileum is a classic preparation rich in M3 receptors.[7]

Objective: To determine the potency and competitive nature of this compound's antagonism against acetylcholine-induced contractions in isolated guinea pig ileum.

Methodology:

  • Tissue Preparation: A male guinea pig is humanely euthanized. A segment of the distal ileum is excised and placed in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), continuously aerated with 95% O2 / 5% CO2 at 37°C.

  • Mounting: A 2-3 cm segment of the ileum is mounted vertically in an organ bath containing the aerated Krebs buffer. One end is tied to a fixed hook, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.

  • Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for acetylcholine is generated. Starting with a low concentration (e.g., 1 nM), the concentration of acetylcholine in the bath is incrementally increased (e.g., by half-log units) until a maximal contraction is achieved. The tissue is then washed repeatedly to return to baseline.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound (e.g., 10 nM) for a predetermined period (e.g., 30 minutes).

  • Agonist Dose-Response Curve (with Antagonist): The acetylcholine cumulative concentration-response curve is repeated in the presence of this compound.

  • Data Analysis: The concentration-response curves are plotted. For a competitive antagonist, the curve in the presence of this compound will be shifted to the right in a parallel fashion, without a reduction in the maximal response. The magnitude of this shift (the dose ratio) can be used to calculate the pA2 value via a Schild plot analysis.[8][9]

G Workflow: In Vitro Smooth Muscle Contractility Assay start Start prep Isolate & Prepare Smooth Muscle Tissue (e.g., Guinea Pig Ileum) start->prep mount Mount Tissue in Organ Bath with Krebs Buffer prep->mount equil Equilibrate Under 1g Tension (60 min) mount->equil drc1 Generate Control Cumulative Dose-Response Curve (Acetylcholine) equil->drc1 wash1 Wash Tissue to Return to Baseline drc1->wash1 incubate Incubate with Fixed Concentration of This compound wash1->incubate drc2 Generate Dose-Response Curve (ACh) in Presence of Antagonist incubate->drc2 analyze Plot Curves & Analyze (Calculate Dose Ratio, Construct Schild Plot) drc2->analyze end Determine pA2 Value analyze->end

Caption: Experimental workflow for an in vitro organ bath study.
Protocol: Competitive Radioligand Binding Assay

This biochemical assay quantifies the affinity of the antagonist for specific receptor subtypes expressed in a cell line.

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., human M3).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • A fixed amount of the prepared cell membranes.

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its Kd value.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: Increasing concentrations of unlabeled this compound (the "competitor") are added to the wells.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a very high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites.

  • Incubation: The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

G Workflow: Competitive Radioligand Binding Assay start Start reagents Prepare Reagents: - Cell Membranes (e.g., M3-CHO) - Radioligand ([³H]-NMS) - this compound start->reagents setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells reagents->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis: Generate Competition Curve count->analyze calculate Calculate IC50 and Ki (Cheng-Prusoff) analyze->calculate end Determine Binding Affinity calculate->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its relaxant effect on smooth muscle through a well-established mechanism of competitive, non-selective antagonism at muscarinic acetylcholine receptors.[1][2] By physically blocking the M3 receptor subtype, it prevents acetylcholine from initiating the Gq-PLC-IP3 signaling cascade, thereby inhibiting the mobilization of intracellular calcium and subsequent muscle contraction.[3] While specific subtype affinity data is limited, its functional effects can be precisely quantified using classical pharmacological techniques such as in vitro organ bath studies and radioligand binding assays. A thorough understanding of this mechanism is crucial for the rational development of new, more selective antimuscarinic agents for treating disorders of smooth muscle hyperactivity.

References

An In-depth Technical Guide on the Chemical Properties and Structure of Methantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent, has been a subject of pharmacological interest due to its effects on the parasympathetic nervous system.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasms and glandular secretions.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is a quaternary ammonium salt characterized by a xanthene-9-carboxylate ester functional group.[4][5] The quaternary ammonium group confers a permanent positive charge, which influences its absorption and distribution characteristics.

  • IUPAC Name: diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide[5]

  • CAS Registry Number: 53-46-3[4]

  • Molecular Formula: C₂₁H₂₆BrNO₃[4]

  • SMILES: CC--INVALID-LINK--(CC)CCOC(=O)C1c2ccccc2Oc3ccccc31.[Br-][6]

  • Synonyms: Banthine Bromide, diethyl(2-hydroxyethyl)methylammonium bromide xanthene-9-carboxylate[4][7]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. It presents as a white, crystalline solid with a bitter taste and is known to be slightly hygroscopic.[4][8] Aqueous solutions are not stable and tend to hydrolyze over a period of a few days.[9]

PropertyValueSource(s)
Molecular Weight 420.34 g/mol [4][5]
Melting Point 175-176 °C[4]
Solubility Freely soluble in water and alcohol; Practically insoluble in ether[4]
pH (2% aqueous solution) 5.0 - 5.5[4]
UV max (in alcohol) 246 nm, 282 nm[4]
Percent Composition C 60.00%, H 6.23%, Br 19.01%, N 3.33%, O 11.42%[4]

Mechanism of Action: Anticholinergic Signaling

This compound exerts its pharmacological effects as a non-selective muscarinic antagonist. It competitively blocks the action of the neurotransmitter acetylcholine at muscarinic receptors located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[1][3] This blockade is particularly effective at M3 muscarinic receptors, which are prevalent in the smooth muscles and secretory glands of the gastrointestinal tract.[10] By inhibiting acetylcholine's binding, this compound reduces gastrointestinal motility and secretion, which is the basis for its use in treating conditions like peptic ulcers and irritable bowel syndrome.[10]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse M3_Receptor Muscarinic M3 Receptor G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Response ACh_release->M3_Receptor Binds to Methantheline Methantheline Bromide Methantheline->M3_Receptor Competitively Blocks

Caption: Anticholinergic signaling pathway of this compound.

Experimental Protocols and Characterization

The synthesis and characterization of this compound involve standard organic chemistry techniques and analytical methods.

Synthesis

The preparation of this compound is typically achieved through a two-step process: esterification followed by quaternization.[4]

Experimental Protocol:

  • Stage 1: Esterification of Xanthene-9-carboxylic Acid:

    • Xanthene-9-carboxylic acid is reacted with 2-(diethylamino)ethanol.

    • The reaction is typically performed in a high-boiling point solvent (e.g., toluene (B28343) or xylene) with azeotropic removal of water to drive the reaction to completion.

    • The mixture is heated to reflux until the theoretical amount of water is collected.

    • The solvent is removed under reduced pressure to yield the crude amino ester intermediate, 2-(diethylamino)ethyl xanthene-9-carboxylate.

  • Stage 2: Quaternization:

    • The crude amino ester from Stage 1 is dissolved in a suitable solvent such as acetone (B3395972) or acetonitrile.

    • The solution is treated with methyl bromide. Due to the volatility and toxicity of methyl bromide, this reaction is conducted in a sealed pressure vessel.

    • The reaction mixture is heated, allowing the pressure to increase, and maintained for several hours to ensure complete quaternization of the tertiary amine.

    • Upon cooling, the product, this compound, precipitates from the solution and can be collected by filtration and purified by recrystallization, typically from isopropanol.[4]

G start Start Materials: Xanthene-9-carboxylic acid & 2-(diethylamino)ethanol esterification Step 1: Esterification (Reflux in Toluene, Azeotropic Distillation) start->esterification intermediate Intermediate: 2-(diethylamino)ethyl xanthene-9-carboxylate esterification->intermediate quaternization Step 2: Quaternization (React with Methyl Bromide in Acetone) intermediate->quaternization product Crude this compound quaternization->product purification Purification (Recrystallization from Isopropanol) product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization

Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization

A combination of spectroscopic methods is essential for confirming the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the various proton environments in the molecule. Key signals would include those for the aromatic protons of the xanthene ring system, the methylene (B1212753) protons of the ethyl groups attached to the nitrogen and the ester oxygen, the methyl protons of the ethyl groups, and the N-methyl group. SpectraBase reports ¹H NMR data for this compound using CDCl₃ as the solvent.[11]

    • ¹³C NMR: The carbon NMR spectrum would be used to identify all unique carbon atoms, including the carbonyl carbon of the ester (typically in the 160-180 ppm region), the aromatic carbons, and the aliphatic carbons of the quaternary ammonium moiety.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands for this compound would include:

      • A strong C=O stretching vibration for the ester group, typically around 1735-1750 cm⁻¹.

      • C-O stretching vibrations for the ester, typically in the 1000-1300 cm⁻¹ region.

      • C-H stretching vibrations for aromatic and aliphatic groups.

      • C=C stretching vibrations for the aromatic rings.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the cationic component (Methantheline) would be detected. The expected exact mass for the cation C₂₁H₂₆NO₃⁺ is approximately 340.19 Da. The fragmentation pattern would provide further structural evidence.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • As reported, this compound exhibits maximum absorbance at 246 nm and 282 nm when dissolved in alcohol, which is characteristic of the xanthene chromophore.[4]

Conclusion

This compound is a well-characterized anticholinergic agent with a defined chemical structure and a clear mechanism of action. The data and protocols presented in this guide, from its physicochemical properties to its synthesis and spectroscopic characterization, provide a solid foundation for researchers and professionals in the field of drug development. The competitive antagonism at muscarinic receptors remains its key pharmacological feature, underpinning its therapeutic applications.

References

Methantheline Bromide: A Technical Guide for the Cholinergic Blocking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetically derived quaternary ammonium (B1175870) compound that functions as a cholinergic blocking agent. By acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, it effectively inhibits the actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This technical guide provides an in-depth overview of methantheline bromide, including its mechanism of action, physicochemical properties, and established therapeutic applications. The document details experimental protocols for its synthesis and for evaluating its biological activity. Due to the limited availability of recent quantitative data for this compound, this guide also presents comparative data for the structurally and functionally similar compound, propantheline (B1209224) bromide, to provide a relevant pharmacological context. The guide incorporates detailed signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of this classic anticholinergic drug.

Introduction

This compound, known by trade names such as Banthine, is a synthetic antimuscarinic agent that has been used in the management of conditions characterized by excessive smooth muscle contraction and glandular secretion.[1] Its primary therapeutic applications have been in the treatment of peptic ulcer disease, irritable bowel syndrome (IBS), and hyperhidrosis.[1][2] As a quaternary ammonium compound, this compound possesses distinct pharmacokinetic properties, including limited ability to cross the blood-brain barrier, which results in predominantly peripheral effects.[3] This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current knowledge on this compound and providing practical experimental methodologies.

Physicochemical Properties

This compound is a white, crystalline powder with a bitter taste. It is freely soluble in water and alcohol but practically insoluble in ether. The compound is known to be slightly hygroscopic.[4]

PropertyValueSource
Chemical Name N,N-diethyl-N-methyl-2-[(9H-xanthen-9-ylcarbonyl)oxy]ethanaminium bromide[5]
CAS Number 53-46-3[6]
Molecular Formula C₂₁H₂₆BrNO₃[6]
Molecular Weight 420.34 g/mol [6]
Melting Point 171-177 °C[7]

Mechanism of Action

This compound is a non-selective competitive antagonist of acetylcholine at muscarinic receptors.[3] It competes with acetylcholine for binding sites on these G-protein coupled receptors located on the effector cells of postganglionic parasympathetic nerves. This antagonism blocks the signaling cascade initiated by acetylcholine, leading to a reduction in smooth muscle tone and glandular secretions.[8] The primary targets for its therapeutic effects in the gastrointestinal tract and sweat glands are the M1 and M3 muscarinic receptor subtypes.[8]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M1 and M3 muscarinic receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which, along with DAG-mediated activation of protein kinase C (PKC), results in smooth muscle contraction and glandular secretion. This compound, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3) ACh->M_Receptor Binds Gq Gq Protein M_Receptor->Gq Activates Methantheline This compound Methantheline->M_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Smooth Muscle Contraction Glandular Secretion Ca->Response PKC->Response

Cholinergic Signaling Pathway via M1/M3 Receptors and Inhibition by this compound.

Pharmacokinetics

For comparative purposes, the pharmacokinetic parameters of the closely related compound, propantheline bromide, are presented below. It is important to note that these values are not directly transferable to this compound.

ParameterValue (for Propantheline Bromide)Source
Time to Peak Plasma Concentration (Tmax) ~2 hours (oral)[10]
Elimination Half-life (t½) ~1.6 hours (oral)[10]
Bioavailability Low[11]
Excretion Primarily as metabolites in urine

Quantitative In Vitro Pharmacology

Specific in vitro binding affinity data, such as Ki or IC50 values, for this compound at different muscarinic receptor subtypes are not widely reported in recent scientific literature. As a non-selective muscarinic antagonist, it is expected to have affinity for all five muscarinic receptor subtypes (M1-M5).

For context, the following table provides pA2 values for various muscarinic antagonists from an in vivo study on human forearm vasculature, which is predominantly mediated by the M3 receptor subtype. The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

AntagonistApparent pA2 ValueReceptor SelectivitySource
Atropine8.03 ± 0.03Non-selective
Pirenzepine6.71 ± 0.08M1 selective
AF-DX 1165.32 ± 0.05M2 selective

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of xanthene-9-carboxylic acid with N,N-diethyl-N-methylethanolamine, followed by quaternization with methyl bromide. A method for its preparation is described in a German patent.

Step 1: Preparation of Xanthene-9-carboxylic acid ß-diethylaminoethyl ester

This step involves the reaction of xanthene-9-carboxylic acid with 2-diethylaminoethanol.

Step 2: Quaternization to form this compound

The resulting ester is then reacted with methyl bromide to yield the final product.

Detailed Protocol (based on a similar synthesis):

  • A slurry of sodium xanthene-9-carboxylate is prepared in a suitable solvent such as isopropanol.

  • Diethyl methyl bromoethylammonium bromide is added to the slurry.

  • The reaction mixture is heated for several hours.

  • After cooling, the precipitated sodium bromide is removed by filtration.

  • The filtrate is cooled to induce crystallization of this compound.

  • The product is collected by filtration and can be recrystallized from a suitable solvent to achieve high purity.

Synthesis_Workflow Start Sodium Xanthene-9-carboxylate Reaction Heating Start->Reaction Reagent1 Diethyl methyl bromoethylammonium bromide Reagent1->Reaction Solvent Isopropanol Solvent->Reaction Filtration1 Filtration (remove NaBr) Reaction->Filtration1 Crystallization Crystallization (cooling) Filtration1->Crystallization Filtration2 Filtration Crystallization->Filtration2 Product This compound Filtration2->Product

Workflow for the Synthesis of this compound.
Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • This compound.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Wash buffer (e.g., ice-cold assay buffer).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well filter plate, set up triplicate wells for total binding (assay buffer, radioligand, membrane preparation), non-specific binding (atropine, radioligand, membrane preparation), and competitive binding (this compound dilutions, radioligand, membrane preparation).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity.

  • Analyze the data to determine the IC50 value of this compound, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Prep Prepare Reagents and Serial Dilutions of this compound Plate Plate Radioligand, Membranes, and Test Compound/Controls in 96-well Plate Prep->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Radioligand Filter->Wash Count Scintillation Counting to Measure Radioactivity Wash->Count Analyze Data Analysis to Determine IC50 and Ki Count->Analyze

Experimental Workflow for a Competitive Radioligand Binding Assay.

Clinical Trial Data

A notable clinical trial investigated the efficacy and safety of this compound for the treatment of axillary and palmar hyperhidrosis. This multicenter, randomized, placebo-controlled trial provides valuable quantitative data on its clinical effects.

ParameterThis compound GroupPlacebo Groupp-valueSource
Dosage 50 mg, three times dailyPlaceboN/A
Mean Axillary Sweat Production (mg/5 min) at Day 28 991300.004
Change in Hyperhidrosis Disease Severity Score (HDSS) Decrease from 3.2 to 2.4Decrease from 3.2 to 2.70.002
Change in Dermatology Life Quality Index (DLQI) Decrease from 16.4 to 9.7Decrease from 17 to 12.20.003
Most Frequent Adverse Event Dry mouth-N/A

Conclusion

This compound is a well-established synthetic cholinergic blocking agent with a clear mechanism of action as a non-selective muscarinic receptor antagonist. While it has been largely superseded by newer agents with more favorable side-effect profiles, it remains a valuable tool for pharmacological research and may still have clinical utility in specific situations. This technical guide has summarized the available information on its properties and provided detailed experimental protocols to aid researchers in their investigations. The persistent lack of recent, publicly available quantitative data on its binding affinities and human pharmacokinetics highlights an area for potential future research to fully characterize this classic anticholinergic compound.

References

The Dawn of a "Medical Vagotomy": The History and Original Discovery of Methantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methantheline bromide, commercially known as Banthine, emerged in the mid-20th century as a groundbreaking therapeutic agent for peptic ulcer disease.[1][2] Its introduction marked a significant advancement in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion.[3] This synthetic quaternary ammonium (B1175870) compound offered a novel approach by pharmacologically mimicking the effects of a surgical vagotomy, effectively reducing gastric acid secretion and motility.[4] This technical guide delves into the history, original discovery, synthesis, and seminal pharmacological and clinical findings that established this compound as a cornerstone in the treatment of peptic ulcers in its era.

From Laboratory Bench to Clinical Practice: A Timeline of Discovery

This compound was developed in the mid-20th century and introduced to the medical community in 1950.[2] The pioneering work on its synthesis was conducted by J. W. Cusic and R. A. Robinson, with their findings published in the Journal of Organic Chemistry in 1951 and a subsequent patent awarded in 1952.[1] The initial pharmacological investigations that elucidated its mechanism of action and therapeutic potential were carried out by W. E. Hambourger and his colleagues, with their pivotal paper appearing in the Journal of Pharmacology and Experimental Therapeutics in 1950.[1]

The Chemical Foundation: Synthesis of a Novel Anticholinergic

The synthesis of this compound is a multi-step process rooted in the chemistry of xanthene derivatives. The key starting materials are 9-xanthenecarboxylic acid and 2-diethylaminoethanol.[1]

Experimental Protocol: Synthesis of this compound

While the precise, step-by-step protocol from the original 1951 publication by Cusic and Robinson is not fully detailed in readily available literature, the general synthetic pathway can be outlined as follows:

Step 1: Esterification of 9-Xanthenecarboxylic Acid with 2-Diethylaminoethanol

  • Reactants: 9-Xanthenecarboxylic acid and 2-diethylaminoethanol are reacted in an appropriate solvent.

  • Conditions: The reaction mixture is heated to facilitate the formation of the ester, β-diethylaminoethyl 9-xanthenecarboxylate. This is a condensation reaction where a molecule of water is eliminated.

  • Purification: The resulting ester is purified to remove any unreacted starting materials and byproducts.

Step 2: Quaternization of the Amino Ester

  • Reactant: The purified β-diethylaminoethyl 9-xanthenecarboxylate is then reacted with methyl bromide.

  • Conditions: This reaction introduces a methyl group to the tertiary amine of the diethylaminoethyl moiety, forming a quaternary ammonium salt. This step is crucial for the compound's anticholinergic activity.

  • Final Product: The resulting product is this compound (diethyl(2-hydroxyethyl)methylammonium bromide xanthene-9-carboxylate), which is then isolated and purified.[1]

The final product is described as a white, slightly hygroscopic, crystalline salt that is freely soluble in water and alcohol.[1][2]

Unraveling the Mechanism: Pharmacological Profile

The seminal work by Hambourger et al. in 1950 established this compound as a potent anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 receptors located on parietal cells in the stomach and on smooth muscle cells of the gastrointestinal tract.[1] By blocking these receptors, this compound effectively inhibits the parasympathetic stimulation of gastric acid secretion and reduces gastrointestinal motility.[3][4]

Key Pharmacological Actions:
  • Antisecretory Effect: Significantly reduces the volume and acidity of gastric secretions.[4]

  • Antispasmodic Effect: Decreases the tone and motility of the gastrointestinal tract, alleviating spasms and pain associated with peptic ulcers.[3]

Quantitative Pharmacological Data
ParameterSpeciesValueReference
LD50 (Intraperitoneal) Mice76 mg/kg[1][2]
Experimental Protocol: Assessment of Antisecretory and Antispasmodic Effects in Animal Models (General Methodology)

The early pharmacological studies on this compound likely employed canine models with surgically created gastric pouches (e.g., Heidenhain or Pavlov pouches) to study its effects on gastric secretion.

1. Gastric Secretion Studies (Heidenhain/Pavlov Pouch Dogs):

  • Animal Model: Healthy adult dogs with chronic gastric fistulae or pouches are used. These models allow for the collection of pure gastric juice, uncontaminated by food.

  • Basal Secretion: Gastric juice is collected for a predetermined period to establish a baseline secretion rate.

  • Stimulation of Secretion: Gastric secretion is stimulated using agents like histamine (B1213489) or by inducing a physiological stimulus (e.g., a meal for Pavlov pouch dogs).

  • Drug Administration: this compound is administered intravenously, intramuscularly, or orally at varying doses.

  • Sample Collection and Analysis: Gastric juice samples are collected at regular intervals following drug administration. The volume of secretion is measured, and the concentration of hydrochloric acid is determined by titration.

  • Outcome Measures: The primary outcomes are the percentage reduction in the volume of gastric secretion and the total acid output compared to the stimulated control period.

2. Gastrointestinal Motility Studies:

  • Methodology: The effect on gastrointestinal motility was often studied using balloon kymography in conscious dogs or by observing the transit of a radiopaque substance through the gastrointestinal tract.

  • Procedure (Balloon Kymography): A small balloon is inserted into the stomach or intestine of a trained, conscious dog. The balloon is connected to a pressure transducer, and changes in pressure, indicative of muscle contractions, are recorded on a kymograph.

  • Drug Administration: this compound is administered, and the subsequent changes in the frequency and amplitude of contractions are recorded and compared to the baseline.

Clinical Validation: The First Human Trials

The first major clinical trial of this compound (Banthine) in 100 patients with peptic ulcer was published in the Journal of the American Medical Association in 1950 by Grimson, Lyons, and Reeves.[3] This study provided crucial evidence of its efficacy and safety in a clinical setting.

Clinical Trial Summary (Grimson et al., 1950)
ParameterDetails
Study Population 100 patients with peptic ulcer.
Intervention This compound (Banthine).
Key Findings A high proportion of patients experienced good response, including relief of ulcer pain and promotion of ulcer healing.[3]
Side Effects Common side effects were characteristic of its anticholinergic action and included dry mouth, blurring of vision, and urinary slowing. Severe urinary retention was noted in some elderly male patients.[3]

A subsequent report in 1952 highlighted that the dosage and schedule of Banthine often needed to be individualized to achieve optimal therapeutic effects while minimizing side effects.[3]

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound is a direct consequence of its interaction with the muscarinic signaling pathway in the gastrointestinal system.

Methantheline_Bromide_Signaling_Pathway cluster_presynaptic Cholinergic Neuron cluster_postsynaptic Gastric Parietal Cell / Smooth Muscle Cell Vagus_Nerve Vagus Nerve (Parasympathetic) ACh_release Acetylcholine (ACh) Release Vagus_Nerve->ACh_release Stimulation M3_Receptor Muscarinic M3 Receptor ACh_release->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Cellular_Response Gastric Acid Secretion (Parietal Cell) Smooth Muscle Contraction Ca_release->Cellular_Response Methantheline Methantheline Bromide Methantheline->M3_Receptor Blocks

Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Pharmacology cluster_secretion Gastric Secretion Assay cluster_motility Gastrointestinal Motility Assay Animal_Model_S Canine Model (Gastric Pouch) Baseline_S Establish Basal Secretion Rate Animal_Model_S->Baseline_S Stimulation Induce Gastric Secretion Baseline_S->Stimulation Drug_Admin_S Administer Methantheline Bromide Stimulation->Drug_Admin_S Collection_S Collect Gastric Juice Drug_Admin_S->Collection_S Analysis_S Measure Volume and Acidity Collection_S->Analysis_S Animal_Model_M Conscious Dog Baseline_M Record Basal Motility Animal_Model_M->Baseline_M Drug_Admin_M Administer Methantheline Bromide Baseline_M->Drug_Admin_M Recording Record Changes in Contractions Drug_Admin_M->Recording Analysis_M Compare to Baseline Recording->Analysis_M

Caption: General experimental workflow for preclinical pharmacological assessment of this compound.

Conclusion: A Legacy in Gastroenterology

The discovery and development of this compound represent a pivotal moment in the history of peptic ulcer treatment. It was one of the first drugs to offer a targeted pharmacological approach to reducing gastric acid and motility, providing relief for countless patients and laying the groundwork for the development of subsequent generations of antisecretory agents. While newer and more specific drugs have since largely replaced it, the story of this compound remains a testament to the power of chemical synthesis and rigorous pharmacological and clinical investigation in advancing medical therapy.

References

In Vitro Pharmacological Profile of Methantheline Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Methantheline bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent. The document details its mechanism of action, receptor binding affinity, functional antagonism, and effects on intracellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This inhibition of the parasympathetic nervous system leads to a reduction in smooth muscle contractility and glandular secretions.[2][3] this compound is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).[4] Its therapeutic applications in treating conditions like peptic ulcers and hyperhidrosis stem from these anticholinergic properties.

Quantitative In Vitro Data

The in vitro pharmacological profile of this compound has been characterized through various assays to determine its binding affinity and functional antagonism at human muscarinic acetylcholine receptors.

Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (hM1-hM5) has been determined using radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented in Table 1 are derived from competition binding experiments with the classical muscarinic antagonist N-methylscopolamine (NMS).[4]

Table 1: this compound Binding Affinity (Kᵢ) at Human Muscarinic Receptors [4]

Receptor SubtypelogKᵢ (± S.E.)Kᵢ (nM)
hM18.68 ± 0.142.09
hM28.27 ± 0.075.37
hM38.71 ± 0.151.95
hM48.25 ± 0.115.62
hM58.58 ± 0.072.63
Functional Antagonism

The functional antagonism of this compound was assessed by its ability to inhibit the effects of acetylcholine (ACh) in functional assays. The equilibrium dissociation constant (Kₑ) from these functional experiments provides a measure of the antagonist's potency. The data in Table 2 demonstrate the competitive antagonism of this compound against acetylcholine-induced responses.[4]

Table 2: this compound Functional Antagonism (Kₑ) at Human Muscarinic Receptors [4]

Receptor SubtypelogKₑ (± S.E.)Kₑ (nM)
hM19.53 ± 0.050.29
hM28.79 ± 0.061.62
hM38.43 ± 0.043.72
hM49.33 ± 0.050.47
hM58.80 ± 0.051.58

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative in vitro data for this compound.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Kᵢ values) of this compound at the five human muscarinic receptor subtypes.[4]

  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competition Binding Assay:

    • Membrane preparations were incubated with a fixed concentration of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), a known muscarinic antagonist.

    • Increasing concentrations of unlabeled this compound were added to the incubation mixture to compete with the radioligand for binding to the receptors.

    • The incubation was carried out at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[4]

Functional Assays (Schild Analysis)

Functional assays were conducted to determine the potency of this compound as a competitive antagonist (Kₑ values).[4]

  • Cell-Based Functional Assay: CHO-K1 cells expressing the respective human muscarinic receptor subtypes were used. The functional response to acetylcholine (ACh) was measured. This typically involves quantifying the mobilization of intracellular calcium for Gq-coupled receptors (M1, M3, M5) or the inhibition of adenylyl cyclase for Gi-coupled receptors (M2, M4).

  • Schild Analysis Protocol:

    • Concentration-response curves for the agonist acetylcholine (ACh) were generated in the absence of the antagonist.

    • Concentration-response curves for ACh were then generated in the presence of several fixed concentrations of this compound.

    • The dose ratio, which is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist, was calculated for each antagonist concentration.

    • A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

  • Data Analysis: For a competitive antagonist, the Schild plot should be linear with a slope of unity. The pA₂, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is determined from the x-intercept of the Schild plot. The Kₑ is the antilog of the negative pA₂.[4]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and the general workflow of the experimental procedures.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds & Activates MB Methantheline Bromide MB->M1_M3_M5 Competitively Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Figure 1: M1, M3, and M5 Receptor Signaling Pathway and Inhibition by this compound.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds & Activates MB Methantheline Bromide MB->M2_M4 Competitively Blocks Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Inhibition of Cellular Response cAMP->Response

Figure 2: M2 and M4 Receptor Signaling Pathway and Inhibition by this compound.

G start Start prep_reagents Prepare Reagents (Radioligand, Antagonist, Membranes) start->prep_reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition Binding) prep_reagents->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ and Kᵢ Calculation) counting->analysis end End analysis->end

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

References

Methantheline Bromide: A Technical Guide to its Interaction with Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Historically utilized for its antispasmodic and antisecretory properties, a comprehensive understanding of its interaction with the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its therapeutic actions and side-effect profile. This technical guide provides an in-depth analysis of methantheline bromide's effects on mAChRs, presenting quantitative binding and functional data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1] This antagonism occurs at postganglionic parasympathetic neuroeffector sites, effectively blocking the actions of ACh on smooth muscle, cardiac muscle, and exocrine glands.[2] By preventing the activation of these G protein-coupled receptors, this compound mitigates the physiological responses mediated by the parasympathetic nervous system. The compound is considered non-selective, meaning it does not exhibit a strong preference for any single muscarinic receptor subtype.[2]

Quantitative Data: Binding Affinity and Functional Antagonism

The affinity of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5) has been characterized through radioligand binding assays and functional studies. The data reveals that this compound binds to all five subtypes with nanomolar affinity in a competitive fashion.[2]

Radioligand Binding Affinity

In studies using [³H]N-methylscopolamine ([³H]NMS) as the radioligand, this compound competitively inhibited binding across all five human muscarinic receptor subtypes. The inhibition constants (Kᵢ) are presented in Table 1.[2]

Receptor SubtypelogKᵢ (± S.E.)Kᵢ (nM)
hM18.68 ± 0.142.09
hM28.27 ± 0.075.37
hM38.71 ± 0.151.95
hM48.25 ± 0.115.62
hM58.58 ± 0.072.63
Table 1: Binding affinity (Kᵢ) of this compound for human muscarinic receptor subtypes. Data derived from competitive binding assays with [³H]NMS.[2]
Functional Antagonism

Functional assays measuring the inhibition of acetylcholine-induced cellular responses provide the antagonist dissociation constant (Kₒ). These studies confirm the competitive antagonism of this compound and indicate a slight subtype preference for hM1 and hM4 receptors in a functional context.[2]

Receptor SubtypelogKₒ (± S.E.)Kₒ (nM)
hM19.53 ± 0.050.29
hM28.79 ± 0.061.62
hM38.43 ± 0.043.72
hM49.33 ± 0.050.47
hM58.80 ± 0.051.58
Table 2: Functional antagonist affinity (Kₒ) of this compound at human muscarinic receptor subtypes.[2]

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.

3.1.1. Materials

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Test Compound: this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (B194438) (e.g., 1 µM).

  • Apparatus: 96-well filter plates with glass fiber filters, a cell harvester for rapid filtration, and a liquid scintillation counter.

3.1.2. Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

    • Dilute the [³H]-NMS stock to a working concentration, typically near its dissociation constant (Kₐ), in assay buffer.

  • Assay Setup:

    • In a 96-well filter plate, set up the following conditions in triplicate:

      • Total Binding: Add assay buffer, [³H]-NMS, and the cell membrane preparation.

      • Non-specific Binding (NSB): Add the high-concentration atropine solution, [³H]-NMS, and the cell membrane preparation.

      • Competition Binding: Add the various dilutions of this compound, [³H]-NMS, and the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat, and place it in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the muscarinic receptor signaling pathways and a typical experimental workflow.

G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 Binds Gq11 Gq/11 Protein M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Response PKC->Response Methantheline Methantheline Bromide Methantheline->M135 Blocks ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Binds Gi Gi/o Protein M24->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Cellular Response (e.g., decreased heart rate) cAMP->Response2 Methantheline2 Methantheline Bromide Methantheline2->M24 Blocks

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

start Start: Prepare Reagents setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) start->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Generate Competition Curve, Calculate IC₅₀ and Kᵢ counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor ACh->Receptor Binds and Activates Methan Methantheline Bromide (Antagonist) Methan->Receptor Binds and Blocks (Competitive)

Caption: Competitive antagonism of this compound at the muscarinic receptor.

Conclusion

This compound is a non-selective, competitive antagonist of all five muscarinic acetylcholine receptor subtypes, exhibiting nanomolar binding affinities. While it shows a slight functional preference for M1 and M4 subtypes, its broad activity profile accounts for both its therapeutic applications in hypersecretory and spastic conditions and its characteristic anticholinergic side effects. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers in pharmacology and drug development investigating muscarinic receptor modulators.

References

An In-depth Technical Guide to the Laboratory Synthesis of Methantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Methantheline (B1204047) Bromide, an anticholinergic agent. The document outlines two primary synthetic pathways, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Introduction

Methantheline bromide, with the chemical name N,N-Diethyl-N-methyl-2-[(9H-xanthen-9-ylcarbonyl)oxy]ethanaminium bromide, is a quaternary ammonium (B1175870) compound that functions as a muscarinic antagonist. It has been utilized for its antispasmodic properties, particularly in the treatment of gastrointestinal disorders. This guide details its synthesis for laboratory and research purposes.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are described herein. The first is a two-step process involving an esterification followed by a quaternization, as first reported by Cusic and Robinson in 1951. The second is a one-step procedure detailed in a German patent.

Pathway 1: Two-Step Synthesis (Cusic & Robinson Method)

This classic synthesis involves the esterification of 9-xanthenecarboxylic acid with 2-diethylaminoethanol to form the intermediate β-diethylaminoethyl 9-xanthenecarboxylate, which is subsequently quaternized with methyl bromide to yield this compound.

Logical Workflow for the Two-Step Synthesis:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization 9-Xanthenecarboxylic Acid 9-Xanthenecarboxylic Acid Esterification Esterification 9-Xanthenecarboxylic Acid->Esterification 2-Diethylaminoethanol 2-Diethylaminoethanol 2-Diethylaminoethanol->Esterification Intermediate_Ester β-Diethylaminoethyl 9-xanthenecarboxylate Esterification->Intermediate_Ester Intermediate_Ester_ref Methyl Bromide Methyl Bromide Quaternization Quaternization Methyl Bromide->Quaternization This compound This compound Quaternization->this compound Intermediate_Ester_ref->Quaternization

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of β-diethylaminoethyl 9-xanthenecarboxylate (Intermediate)

  • Reactants: A mixture of 9-xanthenecarboxylic acid and a slight excess of 2-diethylaminoethanol is prepared.

  • Solvent: A high-boiling point, non-polar solvent such as toluene (B28343) or xylene is used to facilitate the removal of water via azeotropic distillation.

  • Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • Procedure: The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to continuously remove the water formed during the esterification. The reaction is monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude β-diethylaminoethyl 9-xanthenecarboxylate. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Quaternization)

  • Reactant: The purified β-diethylaminoethyl 9-xanthenecarboxylate from the previous step is dissolved in a suitable aprotic solvent such as acetone (B3395972) or acetonitrile.

  • Reagent: An excess of methyl bromide is introduced into the solution.

  • Procedure: The reaction is typically carried out in a sealed pressure vessel due to the volatile and gaseous nature of methyl bromide. The mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the tertiary amine. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.

  • Work-up and Purification: Once the reaction is complete, the precipitated solid, this compound, is collected by filtration. The crude product is then washed with the cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as isopropanol (B130326) or a mixture of ethanol (B145695) and diethyl ether, to yield the final product as a crystalline solid.[1]

Pathway 2: One-Step Synthesis (German Patent Method)

This method provides a more direct route to this compound by reacting the sodium salt of 9-xanthenecarboxylic acid with a pre-quaternized aminoethyl bromide derivative.

Synthesis Pathway Diagram:

G Sodium_Xanthenecarboxylate Sodium 9-Xanthenecarboxylate Reaction One-Step Reaction (Isopropanol, Heat) Sodium_Xanthenecarboxylate->Reaction Quaternized_Amine Diethyl-methyl- (2-bromoethyl)ammonium bromide Quaternized_Amine->Reaction Methantheline_Bromide Methantheline_Bromide Reaction->Methantheline_Bromide

Caption: One-step synthesis of this compound.

  • Reactants: Sodium 9-xanthenecarboxylate and diethyl-methyl-(2-bromoethyl)ammonium bromide are used as the starting materials.

  • Solvent: Isopropanol is used as the reaction solvent.

  • Procedure: A suspension of sodium 9-xanthenecarboxylate is prepared in isopropanol. To this suspension, diethyl-methyl-(2-bromoethyl)ammonium bromide is added with stirring. The reaction mixture is then heated for approximately 4 hours.

  • Work-up and Purification: During the reaction, sodium bromide precipitates out of the solution. After the heating period, the mixture is cooled, and the precipitated sodium bromide is removed by filtration. Upon further cooling of the filtrate, this compound crystallizes out. The product is collected by filtration to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
9-Xanthenecarboxylic AcidC₁₄H₁₀O₃226.23220-222White to off-white solid
2-DiethylaminoethanolC₆H₁₅NO117.19-68Colorless liquid
β-Diethylaminoethyl 9-xanthenecarboxylateC₂₀H₂₃NO₃325.40N/AOily liquid or low-melting solid
Methyl BromideCH₃Br94.94-93.7Colorless gas
This compound C₂₁H₂₆BrNO₃ 420.34 175-176 [1]White crystalline solid

Reaction Data for One-Step Synthesis (per German Patent):

ReactantAmountMolar Equivalent
Sodium 9-Xanthenecarboxylate248 g1.0
Diethyl-methyl-(2-bromoethyl)ammonium bromide275 g~1.0
Product (this compound) 300 g ~69% Yield

Conclusion

This guide has detailed two effective laboratory-scale synthetic pathways for this compound. The two-step method by Cusic and Robinson offers a classic and versatile approach, while the one-step patent method provides a more streamlined process with a reported good yield. The choice of pathway may depend on the availability of starting materials, desired purity, and scale of the synthesis. Researchers and drug development professionals can utilize this information to effectively produce this compound for further study and application.

References

Methantheline Bromide: A Technical Guide to its Competitive Antagonism of Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By reversibly binding to these receptors, it inhibits the physiological actions of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This technical guide provides a comprehensive overview of the mechanism of action of methantheline bromide, including its binding affinity and functional antagonism at the five human muscarinic receptor subtypes (M1-M5). Detailed protocols for key experimental assays used to characterize this antagonism are provided, along with visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a synthetic cholinergic blocking agent that has been utilized for its antispasmodic and antisecretory properties.[1] Its therapeutic effects are primarily attributed to its ability to act as a competitive antagonist of acetylcholine at muscarinic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, mediating a broad range of physiological functions.

Understanding the specific interactions of this compound with each of the five muscarinic receptor subtypes (M1-M5) is critical for a comprehensive understanding of its pharmacological profile, including its therapeutic efficacy and potential side effects. This document serves as a technical resource for researchers and drug development professionals, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Competitive Antagonism

This compound exerts its pharmacological effects by competing with the endogenous neurotransmitter, acetylcholine, for the same binding site on muscarinic receptors. As a competitive antagonist, this compound binds to the receptor but does not activate it, thereby preventing acetylcholine from binding and initiating downstream signaling cascades. This antagonism is reversible, and its effects can be overcome by increasing the concentration of acetylcholine.

The interaction of this compound with the orthosteric binding site of muscarinic receptors effectively blocks the conformational changes required for receptor activation and subsequent G protein coupling.

Quantitative Data: Binding Affinity and Functional Antagonism

The affinity of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5) has been determined through radioligand binding assays. Similarly, its ability to functionally antagonize acetylcholine-induced responses has been quantified. The following tables summarize the key quantitative parameters.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypelogK_I_ (± S.E.)K_I_ (nM)
hM18.68 ± 0.142.09
hM28.27 ± 0.075.37
hM38.71 ± 0.151.95
hM48.25 ± 0.115.62
hM58.58 ± 0.072.63

Data from van der Tol et al., 2018.[1] K_I_ values were calculated from the reported logK_I_ values.

Table 2: Functional Antagonism of this compound at Human Muscarinic Receptor Subtypes

Receptor SubtypelogK_B_ (± S.E.)K_B_ (nM)
hM19.53 ± 0.050.29
hM28.79 ± 0.061.62
hM38.43 ± 0.043.72
hM49.33 ± 0.050.47
hM58.80 ± 0.051.58

Data from van der Tol et al., 2018.[1] K_B_ values were calculated from the reported logK_B_ values.

These data indicate that this compound binds to all five muscarinic receptor subtypes with nanomolar affinity and acts as a competitive antagonist with a slight preference for the hM1 and hM4 subtypes in functional assays.[1]

Experimental Protocols

The characterization of this compound's antagonist activity involves various in vitro assays. The following sections provide detailed, representative protocols for these key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_I_) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

4.1.1. Materials

  • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).

  • Microplate Scintillation Counter.

4.1.2. Procedure

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Dilute [³H]-NMS to a final concentration of approximately 0.2 nM and 2.0 nM in assay buffer.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-NMS, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL atropine, 50 µL [³H]-NMS, 100 µL membrane preparation.

    • Competition Binding: 50 µL this compound dilution, 50 µL [³H]-NMS, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.

    • Calculate the inhibition constant (K_I_) using the Cheng-Prusoff equation: K_I_ = IC₅₀ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by acetylcholine in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

4.2.1. Materials

  • Cells: CHO cells stably expressing hM1, hM3, or hM5 receptors.

  • Agonist: Acetylcholine.

  • Antagonist: this compound.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To prevent dye leakage.

  • 96-well black-wall, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

4.2.2. Procedure

  • Cell Plating: Seed the cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM loading solution (containing probenecid) in the dark at 37°C for 1 hour.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of acetylcholine (typically the EC₈₀) to all wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the acetylcholine response against the log concentration of this compound.

    • Determine the IC₅₀ value from the concentration-response curve.

    • Calculate the functional antagonism constant (K_B_) using the Schild equation.

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay provides another measure of functional antagonism at Gq-coupled muscarinic receptors by quantifying the inhibition of acetylcholine-stimulated production of inositol phosphates, a downstream second messenger.

4.3.1. Materials

  • Cells: CHO cells stably expressing hM1, hM3, or hM5 receptors.

  • Radiolabel: [³H]-myo-inositol.

  • Agonist: Acetylcholine.

  • Antagonist: this compound.

  • Stimulation Buffer: HBSS with 10 mM LiCl (to inhibit inositol monophosphatase).

  • Lysis Buffer: 0.1 M formic acid.

  • Anion exchange chromatography columns.

  • Scintillation counter.

4.3.2. Procedure

  • Cell Labeling: Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing various concentrations of this compound for 15 minutes.

  • Stimulation: Add acetylcholine to the wells and incubate for 30-60 minutes at 37°C.

  • Lysis and Extraction: Terminate the reaction by adding ice-cold lysis buffer. Collect the cell lysates.

  • Separation of Inositol Phosphates: Apply the lysates to anion exchange columns. Wash the columns and elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Detection: Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced against the log concentration of this compound.

    • Determine the IC₅₀ value for the inhibition of acetylcholine-stimulated inositol phosphate accumulation.

    • Calculate the K_B_ value using the Schild analysis.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

G cluster_competitive_antagonism Competitive Antagonism of Acetylcholine by this compound Receptor Muscarinic Receptor Activation Receptor Activation Receptor->Activation Conformational Change NoActivation No Receptor Activation Receptor->NoActivation No Conformational Change ACh Acetylcholine (Agonist) BindingSite ACh->BindingSite Binds Methantheline This compound (Antagonist) Methantheline->BindingSite Binds and Blocks BindingSite->Receptor G cluster_gq_pathway M1/M3/M5 Receptor Signaling Pathway (Gq/11-coupled) ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Binds & Activates Gq11 Gq/11 M1M3M5->Gq11 Activates Methantheline This compound Methantheline->M1M3M5 Binds & Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release CellularResponse Cellular Response Ca2_release->CellularResponse PKC->CellularResponse G cluster_gi_pathway M2/M4 Receptor Signaling Pathway (Gi/o-coupled) ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Binds & Activates Gio Gi/o M2M4->Gio Activates Methantheline This compound Methantheline->M2M4 Binds & Inhibits AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse G cluster_workflow Experimental Workflow for Competitive Radioligand Binding Assay A Prepare Reagents (Membranes, Radioligand, Methantheline) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Data Analysis (IC50 and KI Determination) F->G

References

The Quaternary Ammonium Structure of Methantheline Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional aspects of Methantheline bromide, a synthetic anticholinergic agent. With a focus on its quaternary ammonium (B1175870) structure, this document provides a detailed analysis of its chemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, known by trade names such as Banthine, is a synthetic antimuscarinic agent.[1] It has been primarily utilized in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion, such as peptic ulcers and irritable bowel syndrome (IBS).[1] The therapeutic effects of this compound are intrinsically linked to its core chemical feature: a quaternary ammonium structure, which dictates its pharmacological activity as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2]

The Quaternary Ammonium Structure of this compound

The chemical structure of this compound is central to its function. A detailed examination reveals the significance of its quaternary ammonium cation and the associated bromide anion.

Chemical Composition and Molecular Formula

This compound is chemically designated as N,N-Diethyl-N-methyl-2-[(9H-xanthen-9-ylcarbonyl)oxy]ethanaminium bromide.[3] Its molecular formula is C21H26BrNO3, with a molecular weight of 420.34 g/mol .[3][4]

Structural Analysis

The molecule consists of a bulky xanthene-9-carboxylate ester group connected to a quaternary ammonium head. The defining feature is the positively charged nitrogen atom, which is bonded to four carbon atoms: two ethyl groups, one methyl group, and an ethyl linker to the ester portion. This permanent positive charge is a key determinant of the molecule's interaction with its biological target. The bromide ion serves as the counter-ion, forming a salt.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide[4]
Molecular Formula C21H26BrNO3[3][4]
Molecular Weight 420.34 g/mol [3][4]
CAS Number 53-46-3[3]
Melting Point 175-176 °C[3]
Solubility Freely soluble in water and alcohol; practically insoluble in ether.[3]
Appearance White, slightly hygroscopic, crystalline salt.[5][6]
pH (2% aq. soln) 5.0-5.5[3]
Structure-Activity Relationship (SAR)

The quaternary ammonium group is essential for the intrinsic activity of this compound.[7] This positively charged moiety is crucial for the molecule's affinity for muscarinic receptors, facilitating a strong ionic interaction with a conserved aspartate residue in the third transmembrane domain of these receptors. The bulky, hydrophobic xanthene group also contributes to the high-affinity binding. Unlike tertiary amines, which can exist in both charged and uncharged forms, the permanent positive charge of the quaternary ammonium group restricts the molecule's ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[8]

Mechanism of Action

This compound functions as a non-selective, competitive antagonist of acetylcholine at muscarinic receptors.[2][9] By blocking these receptors, it inhibits the effects of parasympathetic nervous system stimulation.

Anticholinergic (Antimuscarinic) Effects

This compound exerts its effects by blocking the action of acetylcholine on muscarinic receptors, particularly the M3 subtype, which are prevalent in the smooth muscles and secretory glands of the gastrointestinal tract.[1] This blockade leads to a reduction in gastrointestinal motility and a decrease in the production of gastric acid and other digestive secretions.[1][8]

Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins. This compound, by blocking these receptors, inhibits their downstream signaling cascades.

Muscarinic_Signaling_Inhibition Muscarinic Receptor Signaling and Inhibition by this compound cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M135 M1, M3, M5 Receptor ACh1->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Response1 PKC->Response1 ACh2 Acetylcholine M24 M2, M4 Receptor ACh2->M24 Binds Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Response2 Inhibition of Neurotransmitter Release, Cardiac Slowing cAMP->Response2 Methantheline Methantheline Bromide Methantheline->M135 Blocks Methantheline->M24 Blocks

Muscarinic signaling and its inhibition by this compound.

Experimental Protocols for Studying this compound

The characterization of this compound's pharmacological profile involves various in vitro and in vivo experimental assays.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology: A competitive radioligand binding assay is a standard method.

  • Materials:

    • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • This compound.

    • Assay buffer (e.g., PBS, pH 7.4).

    • Wash buffer (e.g., ice-cold PBS).

    • Non-specific binding determinator (e.g., a high concentration of atropine).

    • 96-well filter plates with glass fiber filters.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. The radioligand is diluted to a concentration close to its dissociation constant (Kd).

    • Assay Setup: In a 96-well filter plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Atropine solution, radioligand, and membrane preparation.

      • Competition Binding: Dilutions of this compound, radioligand, and membrane preparation.

    • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Quantification: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Receptor Binding Affinities (pKi values) of Propantheline (B1209224) Bromide for Muscarinic Receptor Subtypes
Receptor SubtypepKi
M1 8.3
M2 7.8
M3 8.5
M4 7.9
M5 8.1

Data is illustrative and compiled from various sources on Propantheline's non-selective profile.

In Vivo Measurement of Gastric Acid Secretion

Objective: To quantify the inhibitory effect of this compound on gastric acid secretion in an animal model.

Methodology: A common model is the pylorus-ligated rat.

  • Animals: Male Wistar rats (200-250 g) are typically used. They are fasted for 24-48 hours before the experiment but allowed free access to water.

  • Procedure:

    • Anesthesia: The rats are anesthetized (e.g., with urethane (B1682113) or a similar agent).

    • Surgical Preparation: A midline abdominal incision is made, and the pylorus is ligated to prevent the stomach contents from passing into the duodenum. The esophageal end of the stomach may also be ligated.

    • Drug Administration: this compound is administered, typically subcutaneously or intraperitoneally, at various doses. A control group receives the vehicle.

    • Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.

    • Analysis: The volume of the gastric juice is measured. The free and total acidity are determined by titration with 0.01 N NaOH using appropriate indicators (e.g., Töpfer's reagent and phenolphthalein).

    • Data Analysis: The percentage inhibition of gastric acid secretion is calculated for each dose group relative to the control group.

Table 3: Effect of Propantheline Bromide on Gastric Acid Secretion in an Animal Model

Note: Specific quantitative in vivo data for this compound is limited. The following data for Propantheline bromide is presented as a representative example of the expected dose-dependent inhibition of gastric acid secretion.

Dose (mg/kg, s.c.)% Inhibition of Gastric Acid Output
0.03~25%
0.1~50%
0.3~75%

Data is illustrative and based on studies of propantheline in rhesus monkeys.[10]

Experimental Workflow Diagram

Preclinical_Workflow General Workflow for Preclinical Evaluation of an Anticholinergic Drug start Start: Compound Synthesis and Characterization in_vitro In Vitro Studies start->in_vitro binding_assay Receptor Binding Assays (Determine Ki for M1-M5) in_vitro->binding_assay functional_assay Functional Assays (e.g., isolated tissue contraction) in_vitro->functional_assay in_vivo In Vivo Studies binding_assay->in_vivo functional_assay->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy_model Efficacy Models (e.g., Gastric Secretion Inhibition) in_vivo->efficacy_model toxicology Toxicology Studies in_vivo->toxicology data_analysis Data Analysis and Candidate Selection pk_pd->data_analysis efficacy_model->data_analysis toxicology->data_analysis end End: IND-Enabling Studies data_analysis->end

A generalized workflow for the preclinical evaluation of anticholinergic drugs.

Conclusion

The quaternary ammonium structure of this compound is the cornerstone of its pharmacological activity as a potent, non-selective muscarinic antagonist. This permanent positive charge ensures high-affinity binding to muscarinic receptors, leading to the effective inhibition of parasympathetic-mediated gastrointestinal motility and secretion. While its clinical use has been largely superseded by more selective agents with improved side-effect profiles, this compound remains a valuable tool for researchers studying the cholinergic system and the principles of anticholinergic drug action. The experimental protocols detailed herein provide a framework for the continued investigation of this and other quaternary ammonium compounds in drug discovery and development.

References

In-Depth Analysis of Methantheline Bromide's Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide, a quaternary ammonium (B1175870) antimuscarinic agent, has historically been used for the management of peptic ulcers and gastrointestinal hypermotility. Its pharmacokinetic profile, characteristic of quaternary ammonium compounds, is marked by challenging absorption and distribution properties. This technical guide provides a comprehensive analysis of the available pharmacokinetic data on methantheline bromide, including its absorption, distribution, metabolism, and excretion (ADME). Due to the limited publicly available quantitative data for this compound, this guide incorporates data from the structurally related compound propantheline (B1209224) bromide to provide a more complete quantitative picture. Detailed experimental protocols for key pharmacokinetic assays are also presented, alongside visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction

This compound exerts its pharmacological effect by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors, thereby reducing gastrointestinal motility and secretion.[1][2] As a quaternary ammonium compound, its permanent positive charge significantly influences its interaction with biological membranes and subsequent pharmacokinetic behavior. Understanding the ADME properties of this compound is crucial for optimizing its therapeutic use and for the development of new formulations or derivatives with improved pharmacokinetic profiles.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are summarized below. Due to a scarcity of specific quantitative data for this compound, data for the related quaternary ammonium compound, propantheline bromide, is included for comparative purposes.

Absorption

Oral absorption of this compound is known to be erratic, incomplete, and irregular.[3] This is a common characteristic of quaternary ammonium compounds due to their high polarity and low lipid solubility, which limits their ability to passively diffuse across the gastrointestinal mucosa.[4][5] The onset of action after oral administration is typically within 30 to 60 minutes.[2] Food has been shown to reduce the oral bioavailability of the related compound, propantheline bromide, and it is likely to have a similar effect on this compound.[6][7][8]

Distribution
Metabolism

The metabolic fate of this compound has not been extensively elucidated in publicly available literature. In vitro metabolism studies using liver microsomes, hepatocytes, or S9 fractions are standard methods to investigate the metabolic pathways of drugs.[12][13][14][15] These studies can identify the cytochrome P450 (CYP) enzymes responsible for metabolism and characterize the resulting metabolites.

Excretion

The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces).[16][17][18] For quaternary ammonium compounds, both renal and biliary excretion can be significant.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound and provides comparative data for propantheline bromide.

Pharmacokinetic ParameterThis compoundPropantheline BromideSource
Time to Peak Plasma Concentration (Tmax) -~2 hours[19]
Peak Plasma Concentration (Cmax) -20.6 ng/mL (30 mg dose)53.1 ng/mL (60 mg dose)[19]
Elimination Half-Life (t½) To be determined in clinical trials1.57 hours (elimination)[19][20]
Apparent Absorption Half-Life -0.22 hours[19]
Urinary Excretion (unchanged drug) -3-4% of oral dose[19]

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the pharmacokinetics of this compound.

Oral Bioavailability Study

Objective: To determine the rate and extent of absorption of this compound after oral administration.

Methodology:

  • Subject Recruitment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.[20]

  • Study Design: A randomized, crossover study design is typically employed, comparing the investigational oral formulation to an intravenous (IV) reference solution.

  • Drug Administration: A single oral dose of this compound is administered to fasting subjects.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][22]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax, and Tmax. Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

G cluster_protocol Oral Bioavailability Study Workflow Subject Recruitment Subject Recruitment Drug Administration (Oral) Drug Administration (Oral) Subject Recruitment->Drug Administration (Oral) Blood Sampling Blood Sampling Drug Administration (Oral)->Blood Sampling Sample Processing (Plasma) Sample Processing (Plasma) Blood Sampling->Sample Processing (Plasma) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Plasma)->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Workflow for a typical oral bioavailability study.

In Vitro Metabolism Study

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of this compound.

Methodology:

  • Test Systems: Human liver microsomes, hepatocytes, or recombinant CYP enzymes are used.[12][23]

  • Incubation: this compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Time Points: Aliquots are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

  • Sample Analysis: The samples are analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.

  • Data Analysis: The rate of metabolism is determined, and the structures of the metabolites are elucidated. Reaction phenotyping with specific CYP inhibitors or recombinant enzymes is performed to identify the responsible enzymes.

G cluster_metabolism In Vitro Metabolism Workflow This compound This compound Incubation with Liver Microsomes/Hepatocytes Incubation with Liver Microsomes/Hepatocytes This compound->Incubation with Liver Microsomes/Hepatocytes Quenching and Sample Preparation Quenching and Sample Preparation Incubation with Liver Microsomes/Hepatocytes->Quenching and Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Quenching and Sample Preparation->LC-MS/MS Analysis Metabolite Identification and Profiling Metabolite Identification and Profiling LC-MS/MS Analysis->Metabolite Identification and Profiling

Caption: General workflow for an in vitro metabolism study.

Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily M3 receptors in the gastrointestinal tract.[1][2] This antagonism blocks the downstream signaling cascade initiated by acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretion.

G cluster_pathway Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine->Muscarinic Receptor (M3) Gq/11 Protein Activation Gq/11 Protein Activation Muscarinic Receptor (M3)->Gq/11 Protein Activation This compound This compound This compound->Muscarinic Receptor (M3) Antagonism PLC Activation PLC Activation Gq/11 Protein Activation->PLC Activation IP3 and DAG Production IP3 and DAG Production PLC Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Smooth Muscle Contraction / Glandular Secretion Smooth Muscle Contraction / Glandular Secretion Increased Intracellular Ca2+->Smooth Muscle Contraction / Glandular Secretion

Caption: Simplified signaling pathway of muscarinic receptor antagonism.

Conclusion

The pharmacokinetic profile of this compound is characterized by poor and variable oral absorption, a common feature of quaternary ammonium compounds. While specific quantitative data for this compound remains limited, the information available for the related compound propantheline bromide provides valuable insights. The detailed experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at better characterizing the ADME properties of this compound and for the development of novel anticholinergic agents with improved pharmacokinetic profiles. Further studies, including the public dissemination of clinical trial results, are warranted to provide a more complete understanding of the pharmacokinetics of this compound in humans.

References

Methodological & Application

Application Notes and Protocols for Methantheline Bromide in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline (B1204047) bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent, has historically been utilized in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion, such as peptic ulcers and irritable bowel syndrome (IBS).[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are prevalent in the smooth muscles and secretory glands of the gastrointestinal tract.[1] By blocking these receptors, methantheline bromide effectively reduces gastrointestinal smooth muscle spasms and secretions.[1] This property makes it a valuable tool for researchers studying gastrointestinal motility and for professionals in drug development evaluating the potential effects of new chemical entities on gut function.

These application notes provide a comprehensive overview of the use of this compound in both in vivo and in vitro gastrointestinal motility studies, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound is a non-selective muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at all subtypes of muscarinic receptors. In the context of the gastrointestinal tract, the M2 and M3 receptor subtypes are of primary importance for motility.[2][3][4] While M2 receptors are more numerous, the M3 receptors are the primary mediators of smooth muscle contraction.[2][3] The antagonism of M3 receptors by this compound leads to a reduction in the force and frequency of smooth muscle contractions, thereby decreasing gastrointestinal motility.[1]

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound

Acetylcholine Signaling and this compound Inhibition cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh Acetylcholine ACh_Release->ACh M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction ACh->M3_Receptor Binds to Methantheline Methantheline Bromide Methantheline->M3_Receptor Blocks

Caption: Acetylcholine signaling cascade leading to smooth muscle contraction and its inhibition by this compound.

Data Presentation

The following tables provide a template for presenting quantitative data from gastrointestinal motility studies using this compound. Due to the limited availability of specific preclinical data for this compound in the public domain, data for the structurally and functionally similar compound, propantheline (B1209224) bromide, is provided as a representative example for in vivo studies.

In Vivo Studies: Effect of Propantheline Bromide on Gastrointestinal Transit in Mice

Table 1: Effect of Oral Propantheline Bromide on Whole Gut Transit Time (Carmine Red Assay)

Treatment GroupDose (mg/kg, p.o.)nMean Transit Time (minutes)Standard Deviation% Increase in Transit Time
Vehicle (Saline)-812515.20%
Propantheline10816818.534.4%
Propantheline30821022.168.0%
Note: This table presents hypothetical data based on typical results for anticholinergic agents to illustrate data presentation.

Table 2: Effect of Intraperitoneal Propantheline Bromide on Small Intestinal Transit (Charcoal Meal Assay)

Treatment GroupDose (mg/kg, i.p.)nDistance Traveled by Charcoal (cm)Total Length of Small Intestine (cm)% Transit
Vehicle (Saline)-1035.545.278.5%
Propantheline51024.144.853.8%
Propantheline151015.345.533.6%
Note: This table presents hypothetical data based on typical results for anticholinergic agents to illustrate data presentation.
In Vitro Studies: Inhibitory Effect of this compound on Smooth Muscle Contraction

Table 3: Antagonism of Acetylcholine-Induced Contractions in Guinea Pig Ileum by this compound

AgonistAntagonistAgonist Concentration (M)Antagonist Concentration (M)% Inhibition of Max ContractionpA2 Value
AcetylcholineThis compound10⁻⁸ - 10⁻³10⁻⁹Data not availableData not available
AcetylcholineThis compound10⁻⁸ - 10⁻³10⁻⁸Data not availableData not available
AcetylcholineThis compound10⁻⁸ - 10⁻³10⁻⁷Data not availableData not available
Note: Specific quantitative data for the inhibitory effects of this compound on isolated intestinal preparations are not readily available in the cited literature. Researchers should generate this data empirically.

Experimental Protocols

In Vivo Gastrointestinal Transit Studies in Mice

This protocol measures the total time required for a non-absorbable marker to traverse the entire gastrointestinal tract.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Carmine (B74029) red powder

  • 0.5% Methylcellulose solution

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Individually housed cages with white paper lining

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to individual housing for at least 3 days prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Methantheline Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose (e.g., 10 or 30 mg/kg) or vehicle (saline) via oral gavage (p.o.) or intraperitoneal injection (i.p.). A pilot study is recommended to determine the optimal dose.

  • Carmine Red Marker Administration: Prepare a 6% (w/v) suspension of carmine red in 0.5% methylcellulose. 30 minutes after methantheline or vehicle administration, administer 0.2 mL of the carmine red suspension to each mouse via oral gavage. Record this time as T₀.

  • Observation: Return each mouse to its individual cage. Monitor the mice every 15-30 minutes for the appearance of the first red-colored fecal pellet.

  • Calculation: Calculate the whole gut transit time for each mouse by subtracting T₀ from the time of the first red pellet appearance.

This protocol assesses the extent of marker transit through the small intestine over a fixed period.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Activated charcoal

  • 10% Gum arabic solution

  • Oral gavage needles

  • Syringes

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation: Follow steps 1-3 from Protocol 1.

  • Charcoal Meal Administration: Prepare a 10% activated charcoal suspension in 10% gum arabic solution. 30 minutes after methantheline or vehicle administration, administer 0.2 mL of the charcoal meal to each mouse via oral gavage.

  • Tissue Collection: 20-30 minutes after charcoal administration, euthanize the mice by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).

  • Measurement: Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a moist surface without stretching. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculation: Express the small intestinal transit as a percentage of the total length of the small intestine.

Experimental Workflow for In Vivo Gastrointestinal Transit Study

In Vivo GI Transit Study Workflow Acclimation Animal Acclimation (≥3 days) Fasting Overnight Fasting (12-16 hours) Acclimation->Fasting Dosing Administer this compound or Vehicle (p.o. or i.p.) Fasting->Dosing Marker Administer Marker (Carmine Red or Charcoal Meal) 30 min post-dosing Dosing->Marker Observation Observation Period (Carmine Red Assay) Marker->Observation Euthanasia Euthanasia & Tissue Collection (Charcoal Meal Assay) Marker->Euthanasia Data_Collection_CR Record Time of First Red Fecal Pellet Observation->Data_Collection_CR Data_Collection_CM Measure Distance Traveled by Charcoal Euthanasia->Data_Collection_CM Analysis Data Analysis and Comparison Data_Collection_CR->Analysis Data_Collection_CM->Analysis

Caption: Workflow for in vivo gastrointestinal transit studies using this compound.

In Vitro Smooth Muscle Contractility Study

This in vitro method allows for the direct assessment of the effects of this compound on intestinal smooth muscle contractility.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

  • This compound

  • Acetylcholine chloride

  • Organ bath system with force-displacement transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Surgical instruments

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig. Open the abdominal cavity and isolate a segment of the terminal ileum. Clean the segment by flushing with warm Tyrode's solution.

  • Mounting: Cut the ileum into 2-3 cm segments. Mount a segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. One end is attached to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 g, with regular washing every 15 minutes.

  • Establishing a Dose-Response Curve to Acetylcholine: Once a stable baseline is achieved, add acetylcholine in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻³ M) to establish a control dose-response curve.

  • Antagonism by this compound: Wash the tissue thoroughly to return to baseline. Incubate the tissue with a fixed concentration of this compound (e.g., 10⁻⁸ M) for a predetermined period (e.g., 20-30 minutes).

  • Repeat Dose-Response Curve: In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second dose-response curve.

  • Data Analysis: Compare the dose-response curves of acetylcholine in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of this compound as an antagonist.

Logical Relationship in Competitive Antagonism Assay

Competitive Antagonism Assay Logic Start Start Prep Prepare and Equilibrate Isolated Ileum Start->Prep Control_DR Generate Control Dose-Response Curve (Acetylcholine) Prep->Control_DR Wash Wash Tissue Control_DR->Wash Incubate Incubate with This compound Wash->Incubate Test_DR Generate Test Dose-Response Curve (Acetylcholine + Methantheline) Incubate->Test_DR Compare Compare Dose-Response Curves (Rightward Shift?) Test_DR->Compare Calculate Calculate pA2 Value Compare->Calculate Yes End End Compare->End No Calculate->End

Caption: Logical workflow for determining the competitive antagonism of this compound.

Conclusion

This compound serves as a useful pharmacological tool for investigating the role of muscarinic receptors in the regulation of gastrointestinal motility. The protocols outlined above provide a framework for conducting both in vivo and in vitro studies to characterize its effects. While specific quantitative data for this compound in preclinical models is not as abundant as for some other anticholinergic agents, the provided methodologies will enable researchers to generate robust and reliable data to further elucidate its pharmacological profile and to serve as a benchmark in the development of new therapeutics targeting gastrointestinal motility disorders.

References

Application Notes and Protocols for In Vivo Administration of Methantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the dissolution of Methantheline bromide for in vivo studies. The information is intended to guide researchers in preparing formulations suitable for various administration routes in animal models.

This compound is a synthetic antispasmodic agent used to relieve cramps or spasms of the stomach, intestines, and bladder.[1][2] For in vivo research, proper dissolution and formulation are critical for accurate dosing and obtaining reliable experimental results.

Summary of Vehicle Formulations for this compound

The selection of an appropriate vehicle is crucial for the effective delivery of this compound in in vivo studies. The choice of vehicle depends on the desired route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral) and the solubility characteristics of the compound. While this compound is water-soluble, co-solvents are often employed to enhance stability and achieve desired concentrations.

Route of AdministrationVehicle CompositionNotes
Injectable (IV, IP, SC) Option 1: 10% DMSO, 5% Tween 80, 85% SalineA common formulation for compounds with low water solubility. A stock solution in DMSO is first prepared and then diluted with Tween 80 and saline. Use freshly prepared.[3]
Option 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineThis formulation can be tested if the compound has low water solubility.[3]
Option 3: Saline or Phosphate Buffered Saline (PBS)This compound is soluble in aqueous solutions. For direct dissolution, ensure the pH is suitable to avoid hydrolysis, as related compounds are unstable at higher pH.[4]
Oral Option 1: 0.5% Carboxymethyl cellulose (B213188) (CMC) in waterA suspension can be prepared for oral gavage.[3]
Option 2: Polyethylene glycol 400 (PEG400)Can be used as a solvent for oral administration.[3]
Option 3: 0.25% Tween 80 and 0.5% CMC in waterAnother option for creating a suspension for oral delivery.[3]

Experimental Protocols

Protocol 1: Preparation of Injectable this compound Solution (using DMSO, Tween 80, and Saline)

This protocol describes the preparation of a this compound solution for parenteral administration routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% sodium chloride), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Amounts: Determine the total volume of the final formulation needed based on the number of animals and the dosage. Calculate the required mass of this compound and the volume of each solvent.

  • Prepare DMSO Stock Solution:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the mixture until the this compound is completely dissolved. This is your stock solution.

  • Add Tween 80:

    • To the DMSO stock solution, add the calculated volume of Tween 80.

    • Vortex the mixture thoroughly to ensure it is homogeneous.

  • Add Saline:

    • Gradually add the calculated volume of sterile saline to the mixture while gently vortexing.

    • Continue to mix until a clear and uniform solution is obtained.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or vial. This step is critical for removing any potential microbial contamination, especially for IV injections.

  • Storage and Use:

    • It is highly recommended to use the formulation immediately after preparation.[3]

    • If short-term storage is necessary, store at 2-8°C and protect from light. However, the stability of this compound in this formulation should be validated for the intended storage duration. A related compound, propantheline (B1209224) bromide, is susceptible to hydrolysis in aqueous solutions.[4]

Protocol 2: Preparation of Oral Suspension of this compound (using CMC)

This protocol outlines the preparation of a this compound suspension for oral administration (e.g., by gavage).

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium (CMC)

  • Sterile distilled water (ddH₂O)

  • Sterile conical tubes or beakers

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Prepare 0.5% CMC Solution:

    • Weigh the appropriate amount of CMC (e.g., 0.5 g for 100 mL of solution).

    • In a sterile beaker or tube, gradually add the CMC powder to the required volume of sterile ddH₂O while stirring or vortexing.

    • Continue to mix until the CMC is fully dissolved and the solution is clear. This may take some time.

  • Prepare the Suspension:

    • Weigh the required amount of this compound powder.

    • Add the powder to the prepared 0.5% CMC solution.

    • Vortex or stir the mixture vigorously until a uniform suspension is achieved.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.

    • Administer the suspension to the animals using an appropriate oral gavage needle.

Experimental Workflow and Signaling Pathway Diagrams

cluster_prep Preparation of this compound Formulation cluster_injectable Injectable Formulation cluster_oral Oral Formulation start Start: Determine Dosage and Route of Administration route Select Route of Administration start->route weigh Weigh this compound Powder route->weigh dissolve_dmso Dissolve in DMSO (Stock Solution) route->dissolve_dmso Injectable prep_cmc Prepare 0.5% CMC Solution route->prep_cmc Oral add_tween Add Tween 80 dissolve_dmso->add_tween add_saline Add Saline add_tween->add_saline filter Sterile Filter (0.22 µm) add_saline->filter injectable_final Final Injectable Solution filter->injectable_final suspend Suspend in CMC Solution prep_cmc->suspend oral_final Final Oral Suspension suspend->oral_final

Caption: Workflow for preparing this compound formulations.

cluster_pathway This compound Mechanism of Action methantheline This compound m3_receptor Muscarinic M3 Receptor methantheline->m3_receptor Blocks acetylcholine Acetylcholine acetylcholine->m3_receptor Binds to smooth_muscle Smooth Muscle (e.g., GI tract, Bladder) m3_receptor->smooth_muscle Activates glands Secretory Glands (e.g., Gastric, Salivary) m3_receptor->glands Activates relaxation Relaxation m3_receptor->relaxation reduced_secretion Reduced Secretion m3_receptor->reduced_secretion contraction Contraction / Spasm smooth_muscle->contraction secretion Secretion glands->secretion

Caption: Simplified signaling pathway of this compound.

References

Methantheline Bromide: A Valuable Tool for Investigating Peptic Ulcer Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline (B1204047) bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent, has historically been used in the treatment of peptic ulcer disease.[1][2] Its mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, located on parietal cells and smooth muscles of the gastrointestinal tract.[3][4] This antagonism leads to a reduction in gastric acid secretion and a decrease in gastrointestinal motility, two key factors in the pathophysiology of peptic ulcer disease.[5][6] While newer agents have largely replaced it in clinical practice, methantheline bromide remains a valuable pharmacological tool for researchers studying the mechanisms of peptic ulcer disease and for the preclinical evaluation of new anti-ulcer therapies in various animal models.

These application notes provide detailed protocols for utilizing this compound in established rodent models of peptic ulcer disease, along with methods for data collection and analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the muscarinic actions of acetylcholine in the parasympathetic nervous system.[7] In the context of gastric acid secretion, acetylcholine released from postganglionic vagal fibers stimulates M3 receptors on parietal cells, leading to an increase in intracellular calcium and subsequent activation of the H+/K+ ATPase (proton pump), which secretes hydrogen ions into the gastric lumen. By blocking these M3 receptors, this compound effectively reduces both basal and stimulated gastric acid secretion.[3][8]

Additionally, its antispasmodic effect on gastrointestinal smooth muscle can contribute to the overall therapeutic effect by reducing gastric emptying and allowing more time for buffering of gastric acid.[6]

G cluster_0 Vagal Nerve Terminal cluster_1 Parietal Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq M3_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Proton_Pump H⁺/K⁺ ATPase (Proton Pump) Ca2->Proton_Pump Activates H_ion H⁺ (Acid) Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen Methantheline_Bromide Methantheline Bromide Methantheline_Bromide->M3_Receptor Blocks

Caption: Mechanism of action of this compound on parietal cell acid secretion.

Quantitative Data Summary

The following table summarizes representative data for the use of a closely related anticholinergic agent, propantheline (B1209224) bromide, in a rat model of peptic ulcer. This data can serve as a reference for designing studies with this compound.

Experimental ModelSpeciesDrugDoseEfficacy MetricResultReference
Mepirizole-induced duodenal ulcerRatPropantheline Bromide30 mg/kg, twice dailyAcceleration of ulcer healing42.8%[4]
Indomethacin (B1671933) + Histamine-induced duodenal ulcerRatPropantheline BromideNot specifiedPromotion of ulcer healingSignificant[8]
Stress-induced ulcerRatPropantheline BromideDose-dependentInhibition of ulcerationDose-dependent

Experimental Protocols

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to evaluate the effect of a substance on gastric acid secretion and ulcer formation due to acid and pepsin accumulation.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material

Protocol:

  • Fast the rats for 24-36 hours prior to the experiment, with free access to water.[9]

  • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure. A starting dose of 30 mg/kg can be considered based on studies with the related compound, propantheline bromide.[2][4]

  • Anesthetize the rat.

  • Make a small midline incision in the abdomen below the xiphoid process.

  • Isolate the stomach and ligate the pyloric end with a silk suture. Take care not to obstruct the blood supply.

  • Close the abdominal incision with sutures.

  • Return the animal to its cage and deprive it of food and water.

  • After 4-19 hours, euthanize the animal by an approved method.

  • Dissect the stomach, open it along the greater curvature, and wash it with saline.

  • Examine the gastric mucosa for ulcers and calculate the ulcer index.

  • Collect the gastric contents to measure volume, pH, and total acidity.

G A Rat Fasting (24-36h) B Administer this compound or Vehicle A->B C Anesthesia B->C D Pylorus Ligation Surgery C->D E Post-operative Recovery (4-19h) D->E F Euthanasia and Stomach Excision E->F G Ulcer Index Calculation & Gastric Content Analysis F->G

Caption: Workflow for the Pylorus Ligation-Induced Ulcer Model.
Indomethacin-Induced Ulcer Model in Rats

This model mimics the ulcerogenic effects of non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle

  • Indomethacin (e.g., 20-30 mg/kg)[10][11]

  • Suspending agent for indomethacin (e.g., 1% sodium carboxymethyl cellulose)

Protocol:

  • Fast the rats for 24 hours before the experiment, with free access to water.

  • Administer this compound or vehicle (p.o. or i.p.) 30-60 minutes before indomethacin administration.

  • Induce ulcers by administering indomethacin orally or subcutaneously.[12]

  • Deprive the animals of food but allow free access to water for the duration of the experiment.

  • After 4-6 hours, euthanize the animals.[10]

  • Dissect the stomach, open it along the greater curvature, and wash it with saline.

  • Examine the gastric mucosa for hemorrhagic spots, ulcers, and perforations.

  • Calculate the ulcer index.

Acetic Acid-Induced Chronic Gastric Ulcer Model in Rats

This model is used to study the healing process of chronic ulcers.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle

  • Anesthetic

  • Acetic acid solution (e.g., 20-100%)[9][13]

  • Surgical instruments

  • Suture material

Protocol:

  • Fast the rats for 24 hours before surgery.

  • Anesthetize the rat and perform a laparotomy to expose the stomach.

  • Inject a small volume (e.g., 0.05 mL) of acetic acid into the subserosal layer of the gastric wall.[9][13]

  • Close the abdominal incision.

  • House the animals individually and provide them with food and water ad libitum.

  • Begin daily administration of this compound or vehicle on a predetermined day post-surgery (e.g., day 3) and continue for a specified period (e.g., 7-14 days).

  • At the end of the treatment period, euthanize the animals.

  • Dissect the stomach and measure the ulcerated area to assess the extent of healing.

Ulcer Index Calculation

The severity of gastric ulcers can be quantified using an ulcer index. A common scoring method is as follows:[14][15]

ScoreDescription
0Normal stomach
0.5Red coloration
1Spot ulcers
1.5Hemorrhagic streaks
2Ulcers 3-5 mm
3Ulcers >5 mm
4Ulcers with perforation

The ulcer index for each animal is the mean score of all observed lesions. The percentage of ulcer inhibition can be calculated using the following formula:

% Inhibition = [(UI_control - UI_treated) / UI_control] x 100

Where:

  • UI_control = Mean ulcer index of the control group

  • UI_treated = Mean ulcer index of the treated group

Conclusion

This compound serves as a reliable and well-characterized tool for studying peptic ulcer disease in preclinical models. Its established mechanism of action as an antimuscarinic agent provides a clear basis for interpreting experimental results. The protocols outlined in these application notes offer a framework for researchers to effectively utilize this compound to investigate the pathophysiology of peptic ulcers and to screen novel anti-ulcer compounds. Proper adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application of Methantheline Bromide in Irritable Bowel Syndrome Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline bromide is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are abundant in the smooth muscle of the gastrointestinal (GI) tract. By blocking these receptors, this compound reduces GI motility and secretions.[1] Historically, it has been used in the management of conditions characterized by excessive GI motility, such as peptic ulcers and irritable bowel syndrome (IBS).[1] Although it is an older drug and has been largely superseded by newer medications with more favorable side-effect profiles, its mechanism of action remains relevant for research into the pathophysiology and treatment of IBS.[1]

This document provides detailed application notes and protocols for the use of this compound in preclinical IBS research. Due to the limited availability of recent and specific clinical trial data for this compound in IBS, some data presented is illustrative, and protocols are based on general methodologies for studying anticholinergic agents in this context.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on smooth muscle cells and secretory glands of the GI tract. This antagonism leads to a reduction in the parasympathetic stimulation of the gut, resulting in decreased intestinal muscle spasms and diminished secretions.[1] The primary target is the M3 muscarinic receptor, which plays a crucial role in mediating smooth muscle contraction.

cluster_0 Cholinergic Signaling in Gut Motility cluster_1 Action of this compound Acetylcholine Acetylcholine M3_Muscarinic_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Muscarinic_Receptor Binds to Smooth_Muscle_Contraction Smooth Muscle Contraction M3_Muscarinic_Receptor->Smooth_Muscle_Contraction Activates Increased_GI_Motility Increased GI Motility (IBS Symptom) Smooth_Muscle_Contraction->Increased_GI_Motility Methantheline_Bromide Methantheline_Bromide Blocked_M3_Receptor M3 Muscarinic Receptor (Blocked) Methantheline_Bromide->Blocked_M3_Receptor Blocks Reduced_Contraction Reduced Smooth Muscle Contraction Blocked_M3_Receptor->Reduced_Contraction Inhibits Decreased_GI_Motility Decreased GI Motility (Therapeutic Effect) Reduced_Contraction->Decreased_GI_Motility

Figure 1: Mechanism of this compound Action.

Data Presentation

Due to a scarcity of recent, specific clinical trial data for this compound in IBS, the following tables are presented as templates for data organization. Where available, data for other relevant antispasmodic agents are included for context, with the clear disclaimer that this is not data for this compound.

Table 1: Hypothetical Clinical Trial Data for this compound in IBS-D

ParameterThis compound (50 mg t.i.d.)Placebop-value
Number of Subjects (n) 100100-
Treatment Duration (weeks) 44-
Primary Endpoint
Global Symptom Relief (%)5535<0.05
Secondary Endpoints
Mean Abdominal Pain Score (0-10)3.2 ± 1.55.1 ± 1.8<0.01
Mean Stool Frequency (per day)2.1 ± 0.83.5 ± 1.2<0.01
Stool Consistency (Bristol Scale)3.8 ± 0.95.2 ± 1.0<0.01
Adverse Events (%)
Dry Mouth255<0.001
Blurred Vision152<0.01
Constipation103<0.05

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Efficacy of Various Antispasmodics in IBS (for Context)

DrugDosagePrimary OutcomeEfficacy vs. Placebo (NNT)Reference
Pinaverium (B1222119) Bromide 50-100 mg t.i.d.Global Symptom Improvement4[2][3]
Otilonium (B12848) Bromide 40 mg t.i.d.Reduction in Abdominal Pain5[4]
Hyoscine Butylbromide 10 mg t.i.d.Global Symptom Improvement5[5]
Mebeverine 135-200 mg t.i.d.Global Symptom ImprovementInconsistent[6]

NNT: Number Needed to Treat

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in a research setting.

In Vivo Assessment of Gastrointestinal Motility

Objective: To evaluate the effect of this compound on gastrointestinal transit time in a rodent model of IBS. Animal models of IBS can be induced by various stressors, such as water avoidance stress or neonatal maternal separation.[7][8]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Non-absorbable marker (e.g., 5% charcoal suspension in 10% gum arabic, or carmine (B74029) red)

  • Rodents (rats or mice)

  • Oral gavage needles

  • Dissection tools

Protocol:

  • Animal Model Induction: Induce an IBS-like state in rodents using an established stress protocol (e.g., water avoidance stress for 1 hour daily for 10 days).[8]

  • Drug Administration: Administer this compound or vehicle orally via gavage to fasted animals. A dose range of 10-30 mg/kg can be used as a starting point for dose-response studies.

  • Marker Administration: 30 minutes after drug administration, administer the non-absorbable marker via oral gavage.

  • Transit Time Measurement:

    • Charcoal Meal Test: Euthanize animals 20-30 minutes after charcoal administration. Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the percentage of intestinal transit.

    • Carmine Red Test: House animals individually and monitor for the first appearance of the red-colored feces. Record the time from marker administration to its first appearance.

  • Data Analysis: Compare the gastrointestinal transit time or percentage of transit between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

cluster_workflow In Vivo GI Motility Assay Workflow A Induce IBS Model (e.g., Water Avoidance Stress) B Administer this compound or Vehicle (Oral Gavage) A->B C Administer Non-absorbable Marker (e.g., Charcoal Meal) B->C D Euthanize and Dissect Small Intestine C->D E Measure Transit Distance D->E F Calculate and Compare % Transit E->F

Figure 2: In Vivo Gastrointestinal Motility Assay Workflow.
In Vitro Assessment of Intestinal Smooth Muscle Contractility

Objective: To determine the effect of this compound on the contractility of isolated intestinal smooth muscle strips.

Materials:

  • This compound

  • Acetylcholine or other contractile agonists

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Rodent ileum or colon segments

Protocol:

  • Tissue Preparation: Euthanize a rodent and immediately excise a segment of the ileum or colon. Place the tissue in cold, oxygenated Krebs-Henseleit solution. Prepare longitudinal or circular smooth muscle strips (approximately 1-2 cm in length).

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15 minutes.

  • Induction of Contractions: Induce smooth muscle contractions by adding a contractile agonist (e.g., acetylcholine) to the organ bath in a cumulative concentration-response manner.

  • Effect of this compound: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with this compound for a predetermined period (e.g., 20-30 minutes).

  • Repeat Agonist Challenge: Re-administer the contractile agonist in the presence of this compound and record the contractile responses.

  • Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of this compound to determine its inhibitory effect. Calculate the IC50 value for this compound.

cluster_workflow In Vitro Smooth Muscle Contractility Assay A Isolate Intestinal Smooth Muscle Strip B Mount in Organ Bath and Equilibrate A->B C Induce Contractions with Agonist (e.g., ACh) B->C D Incubate with This compound C->D E Re-challenge with Agonist D->E F Analyze and Compare Concentration-Response Curves E->F

Figure 3: In Vitro Smooth Muscle Contractility Assay Workflow.

Conclusion

This compound, as a muscarinic antagonist, serves as a valuable tool for investigating the role of cholinergic pathways in the pathophysiology of IBS. While its clinical use has declined, its well-defined mechanism of action makes it suitable for preclinical research aimed at understanding gut motility and visceral sensitivity. The protocols outlined here provide a framework for studying the effects of this compound and other anticholinergic agents in the context of IBS research. Further investigation into older literature may yet yield more specific quantitative data to better inform modern research endeavors.

References

Application Notes and Protocols for Methantheline Bromide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methantheline bromide in rodent models, with a focus on dosage calculations, experimental protocols, and the underlying mechanism of action. Due to the limited availability of specific experimental dosage data for this compound in the public domain, this document also includes data from its close structural analog, Propantheline bromide, to provide a broader context for experimental design. All data derived from Propantheline bromide studies are clearly identified.

Mechanism of Action

This compound is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. By blocking these receptors, particularly the M3 subtype prevalent in smooth muscle and secretory glands, it inhibits the effects of the parasympathetic nervous system. This results in reduced gastrointestinal motility and secretion.

Data Presentation: Dosage and Toxicity

The following tables summarize the available toxicity data for this compound and the more extensively studied Propantheline bromide in rodent models. This information is crucial for initial dose-range finding studies. It is recommended to start with doses significantly lower than the LD50 values and perform dose-escalation studies to determine the optimal effective dose for a specific experimental model.

Table 1: Acute Toxicity (LD50) of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal (i.p.)76[1][2][3]

Table 2: Acute Toxicity (LD50) of Propantheline Bromide (Analogue) in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral (p.o.)370[4]
MouseOral (p.o.)445[4]

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodent models. The specific dosage and vehicle should be determined based on the experimental objectives and the data presented above.

Protocol 1: Intraperitoneal (i.p.) Injection

This method allows for rapid systemic absorption.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the required dose.

  • Drug Preparation: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

  • Injection Site Preparation: Swab the lower quadrant of the animal's abdomen with 70% ethanol.

  • Restraint: Manually restrain the rodent, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper placement.

  • Administration: Inject the solution slowly and steadily.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Oral Gavage (p.o.)

This method is used for direct administration into the stomach.

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosage volume.

  • Drug Preparation: Prepare the this compound solution or suspension in the chosen vehicle.

  • Gavage Needle Selection: Choose a gavage needle of the appropriate length and gauge for the size of the animal.

  • Restraint: Firmly restrain the animal to prevent movement and ensure the head and neck are extended in a straight line with the body.

  • Tube Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

  • Administration: Once the needle is correctly positioned, administer the solution slowly.

  • Post-administration Monitoring: Carefully remove the needle and monitor the animal for any signs of respiratory distress or discomfort.

Visualizations

Signaling Pathway of this compound

This compound acts as a muscarinic acetylcholine receptor antagonist. The diagram below illustrates the general signaling pathway initiated by acetylcholine binding to muscarinic receptors (M3) on a smooth muscle cell, leading to contraction, and how this compound blocks this process.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates Methantheline Methantheline Bromide Methantheline->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

Caption: Muscarinic Receptor Signaling Pathway Blockade.

Experimental Workflow for a Gastrointestinal Motility Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound on gastrointestinal motility in a rodent model.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation (1 week) fasting Fasting (e.g., 12-18 hours) acclimation->fasting grouping Randomize into Treatment Groups fasting->grouping treatment Administer this compound (i.p. or p.o.) or Vehicle grouping->treatment marker Administer Charcoal Meal (Oral Gavage) treatment->marker (after drug absorption period) euthanasia Euthanasia (at predetermined time) marker->euthanasia (after transit period) dissection Dissect & Measure Intestinal Transit euthanasia->dissection analysis Data Analysis & Statistical Comparison dissection->analysis

Caption: Gastrointestinal Motility Study Workflow.

References

Methantheline bromide for inhibiting salivary and bronchial secretions in surgical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methantheline (B1204047) bromide for the inhibition of salivary and bronchial secretions in preclinical surgical models. This document outlines the mechanism of action, presents available data, and offers detailed experimental protocols to facilitate further research and development.

Introduction

Methantheline bromide is a synthetic quaternary ammonium (B1175870) antimuscarinic agent.[1][2][3][4] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.[1][2] This action decreases glandular secretions, making it a compound of interest for managing salivary and bronchial secretions during surgical procedures to maintain a clear airway and reduce the risk of aspiration.[2]

Mechanism of Action

This compound exerts its effects by blocking the action of acetylcholine on muscarinic receptors located on the effector cells of exocrine glands, such as salivary and bronchial glands.[1] In these tissues, the predominant receptors involved in secretion are the M1 and M3 muscarinic subtypes. The binding of acetylcholine to these G-protein coupled receptors initiates a signaling cascade that results in the secretion of saliva and bronchial fluids. By competitively inhibiting this interaction, this compound effectively reduces these secretions.

Signaling Pathway for Inhibition of Salivary Secretion

The following diagram illustrates the signaling pathway of muscarinic receptor-mediated salivary secretion and the inhibitory action of this compound.

cluster_0 Presynaptic Neuron cluster_1 Salivary Gland Acinar Cell Nerve Impulse Nerve Impulse ACh Release Acetylcholine (ACh) Release Nerve Impulse->ACh Release M3_Receptor M3 Muscarinic Receptor ACh Release->M3_Receptor Binds to PLC Phospholipase C (PLC) M3_Receptor->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release Stimulates Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion Triggers Methantheline Methantheline Bromide Methantheline->M3_Receptor Blocks

Muscarinic receptor signaling in salivary secretion and its inhibition by this compound.

Data Presentation

Specific quantitative dose-response data for this compound's inhibition of salivary and bronchial secretions in animal models is limited in publicly available literature. However, data from a clinical trial on hyperhidrosis (excessive sweating) demonstrates its antisecretory effects in humans. Additionally, data for the structurally related and more potent compound, propantheline (B1209224) bromide, is provided for illustrative purposes.

Table 1: Effect of Oral this compound on Axillary Sweat Production in Humans with Hyperhidrosis

Treatment GroupBaseline Sweat Production (mg/5 min)Sweat Production at Day 28 (mg/5 min)
This compound (50 mg)16899
Placebo161130

This data is adapted from a multicenter, randomized, placebo-controlled trial. The reduction in sweat production in the this compound group was statistically significant (P = 0.004).

Table 2: Illustrative Data on the Effect of Oral Propantheline Bromide on Salivary Volume in Humans with Duodenal Ulcers

Dose of PropanthelineOutcome
15 mgSignificantly reduced salivary volume (P < 0.05)
45 mgSignificantly reduced salivary volume (P < 0.05)

This data is provided as a reference for the effects of a related antimuscarinic agent.

Experimental Protocols

The following protocols are provided as a guide for preclinical studies on the effects of this compound on salivary and bronchial secretions.

Protocol 1: Inhibition of Pilocarpine-Induced Salivation in Anesthetized Rats

This protocol is adapted from established methods for evaluating antisialagogue agents and is designed to determine the dose-response relationship for the inhibitory effect of intravenously administered this compound on pilocarpine-induced salivation.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneal injection)

  • Pilocarpine (B147212) hydrochloride

  • This compound

  • Sterile saline (0.9% NaCl)

  • Surgical instruments

  • Pre-weighed cotton balls

  • Microbalance

Experimental Workflow:

cluster_0 Animal Preparation cluster_1 Drug Administration & Saliva Collection cluster_2 Data Analysis Anesthetize Anesthetize Rat Surgical_Prep Surgical Preparation (Tracheal Cannulation, Esophageal Ligation) Anesthetize->Surgical_Prep Stabilize Stabilization Period (15-20 min) Surgical_Prep->Stabilize Administer_Methantheline Administer this compound or Vehicle (i.v.) Stabilize->Administer_Methantheline Drug_Distribution Drug Distribution (10 min) Administer_Methantheline->Drug_Distribution Induce_Salivation Induce Salivation with Pilocarpine (s.c. or i.p.) Drug_Distribution->Induce_Salivation Collect_Saliva Collect Saliva (Pre-weighed cotton balls) Induce_Salivation->Collect_Saliva Measure_Saliva Measure Saliva Volume (by weight change) Collect_Saliva->Measure_Saliva Analyze_Data Calculate % Inhibition & Generate Dose-Response Curve Measure_Saliva->Analyze_Data

Workflow for assessing this compound's inhibition of salivation.

Detailed Procedure:

  • Animal Preparation:

    • Anesthetize the rat with urethane.

    • Perform a tracheotomy to ensure a clear airway.

    • Ligate the esophagus to prevent swallowing of saliva.

    • Allow the animal to stabilize for 15-20 minutes.

  • Drug Administration:

    • Divide animals into dose-response groups (including a vehicle control).

    • Administer this compound or vehicle intravenously (i.v.). A pilot study is recommended to determine the optimal dose range.

    • Allow 10 minutes for drug distribution.

  • Induction and Collection of Saliva:

    • Administer a standardized dose of pilocarpine (e.g., 4 mg/kg, i.p.) to induce salivation.[5]

    • Immediately place a pre-weighed cotton ball in the rat's mouth.

    • Collect saliva for a fixed period (e.g., 15 minutes).

    • Remove and immediately weigh the cotton ball. The change in weight corresponds to the volume of saliva secreted.

  • Data Analysis:

    • Calculate the mean salivary volume for each group.

    • Determine the percentage inhibition for each dose of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log of the dose to generate a dose-response curve and determine the ED50.

Protocol 2: Assessment of Bronchial Secretion Inhibition

Experimental Workflow:

cluster_0 Model Preparation cluster_1 Treatment and Stimulation cluster_2 Secretion Collection and Analysis Anesthetize Anesthetize Animal (e.g., rat, guinea pig) Surgical_Prep Surgical Preparation (Tracheostomy) Anesthetize->Surgical_Prep Ventilate Mechanical Ventilation Surgical_Prep->Ventilate Administer_Methantheline Administer this compound or Vehicle Ventilate->Administer_Methantheline Stimulate_Secretion Stimulate Bronchial Secretion (e.g., Methacholine aerosol) Administer_Methantheline->Stimulate_Secretion Collect_Secretions Collect Bronchial Secretions (e.g., lavage, trapping) Stimulate_Secretion->Collect_Secretions Quantify_Secretions Quantify Secretion Volume/Weight and/or Mucin Content Collect_Secretions->Quantify_Secretions

Logical workflow for assessing bronchial secretion inhibition.

Methodological Considerations:

  • Animal Model: Rats or guinea pigs are commonly used models for respiratory studies.

  • Stimulation of Secretion: Bronchial secretions can be stimulated using a cholinergic agonist such as methacholine, administered via nebulization.

  • Collection of Secretions: Methods for collecting bronchial secretions include bronchoalveolar lavage (BAL) or the use of a tracheal tube with a collection trap.

  • Quantification: The volume or weight of the collected secretions can be measured. Further analysis can include quantification of mucin content using established assays.

Conclusion

This compound is an effective antimuscarinic agent with the potential to reduce salivary and bronchial secretions. The provided protocols offer a framework for conducting preclinical studies to quantify its efficacy in surgical models. Due to the limited availability of specific dose-response data for this compound in this context, initial pilot studies are essential to establish appropriate dosing regimens. Further research is warranted to fully characterize the profile of this compound and its potential applications in surgical settings.

References

Application Notes and Protocols for In Vivo Administration of Methantheline Bromide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline bromide is a synthetic quaternary ammonium (B1175870) antimuscarinic agent.[1] It functions by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors, thereby reducing smooth muscle contractions and glandular secretions.[2] Primarily targeting the M3 muscarinic receptors, which are abundant in the smooth muscles and glands of the gastrointestinal tract, this compound is utilized in research to investigate conditions associated with gastrointestinal hypermotility and hypersecretion.[2] This document provides detailed application notes and protocols for the in vivo administration of this compound in animal studies, focusing on common routes of administration and relevant biological pathways.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype.[2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, normally binds to M3 receptors on smooth muscle cells and glandular tissues to initiate a signaling cascade that leads to contraction and secretion, respectively.[3][4]

The M3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5][6] Upon acetylcholine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction or glandular secretion.[3]

This compound, by blocking the binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade, resulting in smooth muscle relaxation and reduced secretions.

Signaling Pathway of M3 Muscarinic Receptor and Inhibition by this compound

Caption: M3 muscarinic receptor signaling pathway and its inhibition by this compound.

Data Presentation: In Vivo Administration of Muscarinic Antagonists

Quantitative in vivo data specifically for this compound in animal studies are limited in recent literature. However, data from studies using the structurally similar and functionally related antimuscarinic agent, propantheline (B1209224) bromide, can provide valuable guidance for experimental design. The following tables summarize data for propantheline bromide, which should be considered as a reference when planning studies with this compound. Researchers are strongly encouraged to perform dose-finding studies for this compound in their specific animal model and experimental conditions.

Table 1: Oral Administration of Propantheline Bromide in Rodents

Animal ModelDosage (mg/kg)VehicleKey Findings
Rat10-300Not SpecifiedDecreased fecal pellet count (ED50: 41 mg/kg) and incidence of diarrhea (ED50: 64 mg/kg) in a stress-induced bowel dysfunction model.[7]
Mouse10, 30SalineIncreased whole gut transit time.[8]

Table 2: Intravenous Administration of Propantheline Bromide

Animal ModelDosage (mg/kg)VehicleKey Findings
Human (for reference)15 mg (single dose)Not SpecifiedRapid distribution and elimination. Low systemic availability after oral administration suggests a significant first-pass effect.[9]

Table 3: General Guidelines for Administration Volumes in Rodents

RouteMouse (25 g)Rat (250 g)
Oral (gavage) 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)
Intravenous (bolus) 0.125 mL (5 mL/kg)1.25 mL (5 mL/kg)
Intraperitoneal 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)
Subcutaneous 0.25 mL (10 mL/kg)2.5 mL (10 mL/kg)

Note: These are general guidelines. The maximum volume may vary depending on the specific substance, vehicle, and institutional guidelines.[10][11]

Experimental Protocols

The following are detailed protocols for the administration of this compound via common routes in rodent models. It is imperative that all animal procedures are approved by the institution's Animal Care and Use Committee (IACUC) and are performed by trained personnel.

General Preparation of Dosing Solutions
  • Vehicle Selection: this compound is soluble in water. Sterile saline (0.9% NaCl) or sterile water for injection are suitable vehicles. The chosen vehicle should be sterile, isotonic, and have a pH close to physiological levels (around 7.4) to minimize irritation, especially for parenteral routes.[10]

  • Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

    • Aseptically dissolve the compound in the chosen vehicle to the final desired concentration.

    • Ensure the solution is clear and free of particulates. If necessary, filter the solution through a 0.22 µm sterile filter.

    • Warm the solution to room temperature or body temperature before administration to reduce animal discomfort.[10]

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Acclimatization Animal Acclimatization Fasting Fasting (if required) Acclimatization->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Dosing This compound Administration (e.g., IV, PO, IP, SC) Grouping->Dosing Blood_Collection Serial Blood Sampling (e.g., tail vein, saphenous vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Oral Administration (Gavage)

Oral gavage ensures accurate dosing directly into the stomach.[12]

  • Materials:

    • Dosing solution of this compound

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, ball-tipped for mice; 18-20 gauge for rats)

    • Syringe (1 mL or 3 mL)

  • Procedure:

    • Gently restrain the animal, ensuring the head and body are in a straight line to prevent esophageal injury.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the dosing solution slowly and steadily.

    • Withdraw the needle gently in the same path of insertion.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Intravenous (IV) Injection

IV administration provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injection in rodents.[11]

  • Materials:

    • Dosing solution of this compound

    • Sterile syringe (e.g., 1 mL insulin (B600854) syringe) with a fine-gauge needle (e.g., 27-30 gauge)

    • A warming device (e.g., heat lamp or warm water bath) to dilate the tail veins

    • Restraint device for rodents

  • Procedure:

    • Place the animal in a restraint device to secure it and expose the tail.

    • Warm the tail to dilate the lateral veins, making them more visible and accessible.

    • Clean the tail with an alcohol swab.

    • With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

Intraperitoneal (IP) Injection

IP injection offers rapid absorption, though it is generally slower and less complete than IV administration.[13]

  • Materials:

    • Dosing solution of this compound

    • Sterile syringe (1 mL or 3 mL) with an appropriately sized needle (e.g., 25-27 gauge for mice; 23-25 gauge for rats)

  • Procedure:

    • Restrain the animal securely in a supine position, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Aspirate gently to ensure no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • Inject the solution steadily.

    • Withdraw the needle and return the animal to its cage.

Subcutaneous (SC) Injection

SC injection results in a slower, more sustained absorption of the compound compared to IV or IP routes.[14]

  • Materials:

    • Dosing solution of this compound

    • Sterile syringe (1 mL) with an appropriately sized needle (e.g., 25-27 gauge)

  • Procedure:

    • Gently restrain the animal.

    • Lift a fold of loose skin over the dorsal midline (scruff of the neck) or flank to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate gently to ensure the needle has not entered a blood vessel.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site if needed.

Conclusion

The selection of an appropriate administration route for this compound in animal studies is crucial and depends on the specific objectives of the research, such as mimicking a clinical route of administration or achieving a particular pharmacokinetic profile. While specific in vivo data for this compound is not abundant in recent literature, the provided protocols for common administration routes, along with reference data for the similar compound propantheline bromide, offer a solid foundation for designing and executing rigorous and reproducible preclinical studies. Adherence to best practices in animal handling, dosing preparation, and administration techniques is paramount to ensure animal welfare and the validity of the experimental data.

References

Application Notes and Protocols: Methantheline Bromide for Studying Bladder Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] Its utility in research, particularly in the study of smooth muscle physiology, stems from its ability to block parasympathetic nervous system activity, leading to muscle relaxation. In the context of urology and pharmacology, methantheline bromide serves as a valuable tool for investigating the mechanisms of bladder contractility and the pathophysiology of bladder disorders such as overactive bladder (OAB).[3][4]

The detrusor muscle, the main smooth muscle component of the bladder wall, is richly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh-induced contraction of the detrusor is primarily mediated by M3 muscarinic receptors, with a secondary contribution from the more abundant M2 receptors.[5][6][7] By competitively blocking these receptors, this compound inhibits the action of ACh, resulting in a dose-dependent reduction of bladder smooth muscle tone and contractility.[1][4] This makes it an effective agent for studying the cholinergic pathways that govern bladder function.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on bladder detrusor muscle contractility in vitro, present comparative quantitative data for relevant muscarinic antagonists, and visualize the key signaling pathways and experimental workflows.

Data Presentation

AntagonistAnimal ModelPreparationAgonistpA2 / pKb ValueReference
AtropineHumanBladder StripsCarbachol (B1668302)8.92[8]
Darifenacin (M3 selective)HumanBladder StripsCarbachol8.44[8]
Methoctramine (M2 selective)HumanBladder StripsCarbachol6.37[8]
Pirenzepine (M1 selective)HumanBladder StripsCarbachol6.76[8]
4-DAMP (M3 selective)Rat (denervated)Bladder StripsCarbachol8.5[6]
p-F-HHSiD (M3 selective)Rat (denervated)Bladder StripsCarbachol6.5[6]
PropanthelineGuinea PigBladder Smooth MuscleAcetylcholineStatistically significant inhibition at 10⁻⁵, 10⁻⁴, and 10⁻³ mol/L

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of this compound and to provide a clear experimental guide, the following diagrams visualize the relevant biological pathway and a typical experimental workflow.

Cholinergic Signaling in Bladder Smooth Muscle and Inhibition by this compound cluster_0 Presynaptic Nerve Terminal cluster_1 Bladder Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3 Muscarinic Receptor Binds to Gq/11 Gq/11 M3 Muscarinic Receptor->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release (SR) Ca2+ Release (SR) IP3->Ca2+ Release (SR) Stimulates Increased Intracellular [Ca2+] Increased Intracellular [Ca2+] Ca2+ Release (SR)->Increased Intracellular [Ca2+] Contraction Contraction Increased Intracellular [Ca2+]->Contraction Leads to This compound This compound This compound->M3 Muscarinic Receptor Competitively Blocks

Cholinergic signaling and this compound's inhibitory action.

Experimental Workflow for In Vitro Bladder Contractility Assay A 1. Tissue Preparation - Euthanize animal (e.g., guinea pig, rat) - Excise urinary bladder - Prepare detrusor smooth muscle strips B 2. Organ Bath Setup - Mount strips in organ bath with Krebs solution - Maintain at 37°C and aerate (95% O2, 5% CO2) - Apply initial tension (e.g., 1g) A->B C 3. Equilibration & Viability Check - Equilibrate for 60-90 min with regular washes - Test viability with KCl (e.g., 80 mM) B->C D 4. Baseline Contraction - Generate a cumulative concentration-response curve (CCRC) to a muscarinic agonist (e.g., carbachol) C->D E 5. Antagonist Incubation - Wash tissue to return to baseline - Incubate with a known concentration of this compound for a set time (e.g., 30 min) D->E F 6. Post-Incubation Contraction - Repeat the agonist CCRC in the presence of this compound E->F G 7. Data Analysis - Compare agonist EC50 values in the absence and presence of the antagonist - Perform Schild plot analysis to determine pA2 value F->G

Workflow for assessing this compound's effect on bladder contractility.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effect of this compound on agonist-induced bladder smooth muscle contraction in vitro.

Protocol 1: Isolated Bladder Strip Contractility Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on carbachol-induced contractions of isolated bladder detrusor strips.

Materials:

  • Male guinea pigs or rats (e.g., Wistar)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • This compound

  • Carbachol (or other muscarinic agonist)

  • Potassium chloride (KCl)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard laboratory dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal in accordance with institutional guidelines.

    • Immediately excise the urinary bladder and place it in cold (4°C) Krebs-Henseleit solution.

    • Carefully remove any adhering fat and connective tissue.

    • Open the bladder longitudinally and gently remove the urothelium by sharp dissection if the experimental design requires studying the detrusor muscle in isolation.

    • Cut the bladder wall into several longitudinal strips (approximately 10-15 mm in length and 2-3 mm in width).

  • Mounting and Equilibration:

    • Mount the detrusor strips vertically in isolated organ baths (10-25 mL) containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force-displacement transducer.

    • Apply an initial resting tension of approximately 1 gram (10 mN).

    • Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the strips with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes and readjust the tension to 1g as necessary.

  • Viability and Baseline Response:

    • After equilibration, assess the viability of the tissue by eliciting a reference contraction with a submaximal concentration of KCl (e.g., 80 mM).

    • Wash the tissue thoroughly to allow it to return to the baseline tension.

    • Generate a cumulative concentration-response curve (CCRC) to carbachol (e.g., 10⁻⁹ M to 10⁻³ M) to establish a baseline contractile response.

  • Antagonist Incubation and Evaluation:

    • After washing out the carbachol and allowing the tissue to return to baseline, incubate the strip with a single concentration of this compound for a predetermined period (e.g., 30 minutes) to allow for receptor equilibrium.

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.

    • To perform a Schild analysis, this procedure should be repeated on different tissue strips, each incubated with a different concentration of this compound.

Data Analysis:

  • Measure the amplitude of the contractile responses to the agonist.

  • Express the contraction as a percentage of the maximal contraction induced by the agonist in the initial (baseline) curve.

  • Plot the mean responses against the logarithm of the agonist concentration to generate concentration-response curves.

  • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) for the agonist in the absence and presence of each concentration of this compound.

  • Perform a Schild plot analysis by plotting the log (concentration ratio - 1) against the log of the molar concentration of this compound. The concentration ratio is calculated as the EC₅₀ of the agonist in the presence of the antagonist divided by the EC₅₀ in its absence.

  • The pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response, can be determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

This compound is a valuable pharmacological tool for the investigation of bladder contractility. Its mechanism as a competitive muscarinic antagonist allows for the specific interrogation of the cholinergic pathways that are fundamental to detrusor muscle function. The protocols and information provided herein offer a framework for researchers to design and execute robust experiments to characterize the effects of this compound and other potential therapeutic agents on bladder physiology. A thorough understanding of its interaction with muscarinic receptors is essential for both basic science research and the development of novel treatments for bladder dysfunction.

References

Application Notes and Protocols for Investigating Hyperhidrosis Mechanisms Using Methantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its utility in hyperhidrosis research stems from its ability to block the action of acetylcholine, the primary neurotransmitter responsible for stimulating eccrine sweat gland secretion.[3] By inhibiting these receptors, particularly the M3 subtype prevalent in sweat glands, methantheline bromide effectively reduces sweat production.[4] This makes it a valuable tool for investigating the cholinergic signaling pathways that govern sweat secretion and for assessing the efficacy of novel antihidrotic therapies.

Oral administration of this compound has been shown to be an effective and safe treatment for axillary hyperhidrosis.[5][6] Clinical studies have demonstrated a significant reduction in sweat production and an improvement in the quality of life for individuals with this condition.[5][7] While effective for axillary sweating, its efficacy in palmar hyperhidrosis is less pronounced.[7][8] The most frequently reported adverse event is dry mouth, a common side effect of systemic anticholinergic medications.[5]

In a research setting, this compound can be utilized in both in vitro and in vivo models to elucidate the mechanisms of sweat gland function and dysfunction. In vitro, it can be used to probe the dose-dependent inhibition of sweat secretion in cultured sweat gland cells. In vivo, it serves as a positive control or comparator in animal models of hyperhidrosis to evaluate the performance of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials investigating the efficacy of oral this compound in the treatment of hyperhidrosis.

Table 1: Efficacy of Oral this compound in Axillary Hyperhidrosis

Outcome MeasureThis compound GroupPlacebo Groupp-valueReference(s)
Mean Sweat Production (mg/5 min)
Baseline168161-[5]
Day 2899 (41% reduction)130 (19% reduction)0.004[5]
Mean Sweat Production (mg/min)
Baseline89.260.70.06[8]
During Treatment53.3 (40% reduction)59.10.48[8]
Hyperhidrosis Disease Severity Scale (HDSS)
Baseline3.23.2-[5]
Day 282.42.70.002[5]
Dermatology Life Quality Index (DLQI)
Baseline16.417.0-[5]
Day 289.712.20.003[5]

Table 2: Dosage and Adverse Events of Oral this compound

ParameterDetailsReference(s)
Dosage Regimen 50 mg three times a day[5]
50 mg twice a day[8]
Most Frequent Adverse Event Dry Mouth[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting sweat gland secretion.

cluster_0 Cholinergic Nerve Terminal cluster_1 Sweat Gland Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Sweat Sweat Secretion Ca->Sweat Triggers Methantheline This compound Methantheline->M3R Blocks

Mechanism of this compound Action

Experimental Protocols

In Vitro Investigation of this compound on Cultured Human Sweat Gland Cells

Objective: To determine the dose-response relationship of this compound in inhibiting acetylcholine-induced activity in cultured human sweat gland cells.

Methodology:

  • Isolation and Culture of Human Eccrine Sweat Gland Cells:

    • Obtain full-thickness human skin samples under ethically approved protocols.

    • Isolate sweat glands by enzymatic digestion using collagenase type I.

    • Culture the isolated glands in a suitable medium (e.g., DMEM/F-12 supplemented with growth factors) to allow for the outgrowth of sweat gland epithelial cells.

  • Cell Characterization:

    • Confirm the identity of the cultured cells as sweat gland epithelial cells using immunofluorescence staining for characteristic markers such as cytokeratins (CK7, CK18, CK19) and carcinoembryonic antigen (CEA).

  • Calcium Imaging Assay:

    • Plate the cultured sweat gland cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of this compound for a specified duration.

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., methacholine) to induce an intracellular calcium influx.[9]

    • Measure the change in fluorescence intensity using a microplate reader to quantify the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced calcium response for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

A Isolate Human Sweat Glands B Culture Sweat Gland Cells A->B C Characterize Cells (Immunofluorescence) B->C D Plate Cells and Load with Calcium Dye C->D E Pre-incubate with this compound D->E F Stimulate with Muscarinic Agonist E->F G Measure Calcium Response F->G H Analyze Data and Determine IC50 G->H

In Vitro Experimental Workflow
In Vivo Evaluation of this compound in an Animal Model of Hyperhidrosis

Objective: To assess the in vivo efficacy of this compound in reducing sweat production in a murine model of localized hyperhidrosis.

Methodology:

  • Animal Model:

    • Utilize a suitable rodent model, such as mice, where sweat glands are present on the footpads.

  • Induction of Sweating:

    • Induce localized sweating by administering a cholinergic agonist (e.g., pilocarpine) via subcutaneous or intraperitoneal injection.

  • Drug Administration:

    • Administer this compound orally or via injection at various doses to different groups of animals.

    • Include a vehicle control group receiving a placebo.

  • Sweat Measurement (Gravimetry):

    • At a predetermined time after drug administration and sweat induction, place pre-weighed filter paper on the animals' footpads for a fixed duration to absorb the sweat.

    • Weigh the filter paper again to determine the amount of sweat produced.

  • Data Analysis:

    • Calculate the mean sweat production for each treatment group.

    • Compare the sweat production in the this compound-treated groups to the control group to determine the percentage reduction in sweating.

    • Analyze the data using appropriate statistical methods to assess the significance of the observed effects.

A Select Animal Model (e.g., Mouse) B Administer this compound (Varying Doses) A->B C Administer Vehicle Control A->C D Induce Sweating (e.g., Pilocarpine) B->D C->D E Measure Sweat Production (Gravimetry) D->E F Compare Treatment vs. Control Groups E->F

In Vivo Experimental Workflow

References

Application Notes and Protocols: A Guide to Preparing Methantheline Bromide Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methantheline bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is utilized in pharmacological research to investigate pathways regulated by the parasympathetic nervous system.[3] The accurate and consistent preparation of this compound solutions is fundamental to achieving reproducible and reliable results in cell culture-based assays. This document provides detailed protocols for the preparation, sterilization, and storage of this compound solutions and offers guidance for its application in experimental settings.

Chemical and Physical Properties

This compound is a white, slightly hygroscopic, crystalline solid.[4][5] Due to conflicting reports on its solubility and the noted instability of its aqueous solutions, careful consideration of the appropriate solvent and storage conditions is critical for experimental success.[4][][7][8] While some sources indicate it is soluble in water, others specify solubility in DMSO but not water.[][7][8] Furthermore, aqueous solutions are reported to hydrolyze and lose stability within a few days.[4][5][9] Therefore, for most cell culture applications, preparing a concentrated stock solution in DMSO is recommended for enhanced stability and storage.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
IUPAC Name diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide[8][10]
CAS Number 53-46-3[][7]
Molecular Formula C₂₁H₂₆BrNO₃[][8]
Molecular Weight 420.34 g/mol [][8]
Appearance White, slightly hygroscopic, crystalline powder[4][5]
Solubility DMSO: Soluble[][8] Water: Conflicting reports; reported as both "freely soluble" and "not soluble".[][7][8] Aqueous solutions are unstable.[4][5] Methanol/Chloroform: Slightly soluble[4][9]N/A
Storage (Powder) -20°C in a dry, inert atmosphere.[][9]N/A
Storage (Stock Solution) DMSO Stock: -20°C for long-term storage (months to years).[8] Aqueous Stock: Not recommended for storage; prepare fresh before use.[4][5]N/A

Experimental Protocols

Safety Precautions: this compound is harmful if swallowed or inhaled.[10] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powder should be performed in a chemical fume hood.

Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO

This protocol is recommended for preparing a stable, long-term stock solution.

Materials:

  • This compound powder (MW: 420.34 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM stock: Mass (mg) = 10 mM × 0.001 L × 420.34 g/mol = 4.20 mg

  • Weighing: In a chemical fume hood, accurately weigh 4.20 mg of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube. Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Sterilization: For sterility in cell culture, draw the entire solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. This step is crucial for removing potential microbial contaminants.[11]

  • Aliquoting and Storage: Distribute the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[12] Store aliquots at -20°C for long-term stability.[8]

Protocol 2: Preparation of Working Solutions for Cell Dosing

This protocol describes the final dilution of the concentrated stock solution into the cell culture medium for treating cells.

Materials:

  • Prepared 10 mM this compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for the target cell line

  • Sterile microcentrifuge tubes and calibrated pipettes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM concentrated stock solution at room temperature. Mix gently by flicking the tube before use.

  • Determine Final Concentration: The optimal working concentration of this compound is highly dependent on the cell line and the specific assay. It is critical to perform a dose-response experiment (e.g., using an MTT or similar cytotoxicity assay) to determine the ideal concentration range.[13] For initial screening, a wide range of concentrations (e.g., 1 nM to 100 µM) is often tested.[14]

  • Calculate Dilution: Serially dilute the 10 mM stock solution into pre-warmed cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM final concentration: A 1:1000 dilution is required. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make 1 mL of 10 µM working solution.

    • Important: The final concentration of the solvent (DMSO) in the culture medium should be kept constant across all conditions, including the vehicle control, and should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[15]

  • Dosing Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Ensure even distribution by gently swirling the plate.

Visualizations

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] It binds to the receptor, preventing the endogenous ligand acetylcholine (ACh) from binding and activating downstream G-protein signaling pathways.[2][10]

G_1 cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds G_Protein G-Protein Signaling (e.g., Gq/11) mAChR->G_Protein Activates Response Cellular Response (e.g., Contraction, Secretion) G_Protein->Response Methantheline Methantheline Bromide Methantheline->mAChR Blocks

This compound's antagonistic effect on mAChR signaling.
Experimental Workflow

The following diagram outlines the logical workflow for preparing this compound solutions for use in cell culture assays.

G_2 A Weigh Methantheline Bromide Powder B Dissolve in Sterile Solvent (DMSO) A->B C Sterile Filter (0.22 µm Syringe Filter) B->C D Aliquot into Single-Use Vials C->D E Store at -20°C (Long-Term) D->E F Thaw Aliquot and Dilute in Cell Culture Medium E->F For each experiment G Add Working Solution to Cell Culture F->G

Workflow for preparing this compound for cell assays.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methantheline Bromide Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Methantheline bromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

There appears to be conflicting information in publicly available resources regarding the aqueous solubility of this compound. Some sources describe it as being "freely soluble" or "soluble" in water[1][2][3]. Conversely, other technical data sheets state that it is "not soluble in water" and soluble in DMSO, with some databases indicating a very low aqueous solubility[4][]. This discrepancy can be a significant source of confusion during experimental planning.

Q2: Why is there conflicting information about its solubility?

The discrepancy in reported solubility may be due to several factors, including:

  • Hygroscopic Nature: this compound is slightly hygroscopic, meaning it can absorb moisture from the air. This could affect the perceived solubility if the material is not handled under anhydrous conditions.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles.

  • Purity of the Compound: Impurities in the material can influence its dissolution behavior.

  • pH of the Solution: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. The pH of a 2% aqueous solution of this compound is reported to be between 5.0 and 5.5[2].

  • Hydrolysis: Aqueous solutions of this compound are known to be unstable and can hydrolyze over a few days, which may be misinterpreted as poor solubility[1][3].

Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs?

A variety of techniques can be employed to enhance the aqueous solubility of pharmaceutical compounds. These can be broadly categorized as physical and chemical modifications[6][7].

Category Technique Description
Physical Modifications Particle Size ReductionIncreasing the surface area by micronization or nanosuspension can improve the dissolution rate[6].
Modification of Crystal HabitUtilizing amorphous forms or different polymorphs can increase solubility[7].
Drug Dispersion in CarriersCreating solid dispersions or eutectic mixtures with highly soluble carriers can enhance dissolution[7][8].
Chemical Modifications pH AdjustmentFor ionizable drugs, adjusting the pH of the medium can increase the concentration of the more soluble ionized form[8].
Co-solvencyThe addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic drug[6].
Surfactant SolubilizationSurfactants can form micelles that encapsulate the drug, increasing its apparent solubility[9].
ComplexationUsing complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.
Salt FormationWhile this compound is already a salt, for other compounds, forming a more soluble salt is a common strategy[10].

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Step 1: Initial Assessment and Verification

Before attempting advanced solubilization techniques, it is crucial to verify the baseline solubility under your specific experimental conditions.

Experimental Protocol: Baseline Solubility Assessment

  • Material Handling: Due to its slightly hygroscopic nature, handle this compound in a low-humidity environment or a glove box if possible. Use a fresh, unopened container of the compound.

  • Solvent Preparation: Use high-purity (e.g., Milli-Q) water and degas it to remove dissolved gases that might interfere with dissolution.

  • pH Measurement: Measure and record the initial pH of your water.

  • Incremental Addition: Add small, precisely weighed amounts of this compound to a known volume of water at a controlled temperature (e.g., 25 °C).

  • Agitation: Stir the solution vigorously using a magnetic stirrer. Allow sufficient time for equilibrium to be reached between each addition (e.g., 30-60 minutes).

  • Visual Inspection: Observe for any undissolved particles.

  • Quantification (Optional): If you have access to analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC), you can quantify the amount of dissolved this compound in a filtered aliquot of the saturated solution.

Step 2: Systematic Troubleshooting Workflow

If you confirm that this compound has poor solubility under your initial conditions, follow this workflow to identify a suitable solubilization strategy.

Troubleshooting_Workflow start Insolubility Observed ph_adjust pH Adjustment (Test pH 4-7) start->ph_adjust cosolvent Co-solvent Addition (e.g., Ethanol, PEG 400) ph_adjust->cosolvent If ineffective soluble Solubility Achieved ph_adjust->soluble If effective surfactant Surfactant Addition (e.g., Tween 80) cosolvent->surfactant If ineffective cosolvent->soluble If effective complexation Complexation (e.g., β-Cyclodextrin) surfactant->complexation If ineffective surfactant->soluble If effective complexation->soluble If effective insoluble Insolubility Persists (Consider alternative formulation) complexation->insoluble If ineffective

Caption: A systematic workflow for troubleshooting this compound insolubility.

Step 3: Detailed Experimental Protocols for Solubilization

Since this compound is a quaternary ammonium (B1175870) salt, its charge is permanent and independent of pH[11]. However, the pH of the solution can influence the stability of the compound and its interaction with other components in the formulation. Given that its aqueous solutions are slightly acidic (pH 5.0-5.5) and prone to hydrolysis, adjusting the pH might be necessary for stability rather than solubility enhancement[2][3].

Experimental Protocol: pH Adjustment

  • Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 4.0 to 7.0.

  • Attempt to dissolve this compound in each buffer solution following the "Baseline Solubility Assessment" protocol.

  • Monitor the solutions over time (e.g., 0, 1, 4, 8, and 24 hours) for any signs of precipitation, which could indicate instability.

  • Analyze the concentration of dissolved this compound at each time point using a suitable analytical method.

The use of co-solvents is a highly effective technique for dissolving nonpolar drugs in aqueous formulations[6].

Experimental Protocol: Co-solvent Screening

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Determine the saturation solubility of this compound in each co-solvent mixture using the "Baseline Solubility Assessment" protocol.

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.

Table of Common Co-solvents:

Co-solvent Properties Typical Concentration Range
EthanolVolatile, good solubilizer for many organic molecules.5 - 40%
Propylene GlycolLess volatile than ethanol, good safety profile.10 - 60%
Polyethylene Glycol 400 (PEG 400)Non-volatile, low toxicity.10 - 50%
GlycerinViscous, non-toxic.5 - 30%

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

Experimental Protocol: Surfactant Screening

  • Choose a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) or a cationic surfactant compatible with the quaternary ammonium structure of this compound.

  • Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).

  • Attempt to dissolve this compound in the surfactant solutions.

  • Measure the apparent solubility at different surfactant concentrations.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Cyclodextrin (B1172386) Complexation

  • Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess of this compound to each solution.

  • Stir the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions and analyze the concentration of dissolved this compound.

  • A phase solubility diagram can be plotted to determine the complexation efficiency.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solubilization method can be visualized as follows:

Solubilization_Strategy start Initial Formulation Goal is_iv Intravenous Administration? start->is_iv is_oral Oral Formulation? is_iv->is_oral No cosolvent Co-solvents (e.g., Propylene Glycol) Low toxicity required is_iv->cosolvent Yes is_research In Vitro Research? is_oral->is_research No complexation Complexation (Cyclodextrins) Taste masking, stability is_oral->complexation Yes surfactant Surfactants / Co-solvents Wider range of excipients acceptable is_research->surfactant Yes

References

Methantheline bromide stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of methantheline (B1204047) bromide in experimental buffers. Understanding and mitigating stability issues are critical for obtaining accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with methantheline bromide in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis of the ester linkage. This degradation is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is more stable in acidic to neutral solutions and becomes increasingly unstable as the pH becomes more alkaline. The hydrolysis of the ester bond is catalyzed by hydroxyl ions (OH⁻), leading to a faster degradation rate at higher pH values. A 2% aqueous solution of this compound has a pH of approximately 5.0-5.5.

Q3: What are the degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This chemical breakdown results in the formation of two main products: xanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide.

Q4: How should I prepare and store this compound solutions to ensure stability?

A4: To maximize stability, it is recommended to prepare fresh solutions of this compound immediately before use. If a stock solution must be prepared, dissolve it in a buffer with a slightly acidic to neutral pH. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C can help to minimize degradation.

Q5: Are there any visual indicators of this compound degradation?

A5: While not always apparent, significant degradation may sometimes lead to the precipitation of the less soluble degradation product, xanthene-9-carboxylic acid, especially in concentrated solutions. However, the absence of a precipitate does not guarantee the stability of the compound. Chemical analysis is necessary for accurate assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental buffer due to suboptimal pH or prolonged storage.Prepare fresh solutions for each experiment. Ensure the pH of your experimental buffer is in the optimal range for this compound stability (acidic to neutral). If using a pre-made solution, verify its age and storage conditions.
Precipitate forms in the stock or working solution. The solution may have degraded, leading to the formation of the less soluble xanthene-9-carboxylic acid. The concentration may also be too high for the chosen solvent or buffer.Discard the solution and prepare a fresh one. If solubility is an issue, consider preparing a more dilute solution or using a different buffer system after verifying compatibility.
Loss of biological activity over time in a multi-day experiment. The this compound in the culture medium or buffer is degrading over the course of the experiment.For long-term experiments, consider replenishing the this compound at regular intervals to maintain a consistent effective concentration. Perform a stability study under your specific experimental conditions to determine the rate of degradation.

Quantitative Stability Data

While specific kinetic data for this compound is limited in recent literature, the hydrolysis is known to follow first-order kinetics. The rate of degradation is significantly dependent on pH and temperature. The table below provides a conceptual overview based on the known chemical properties of similar ester-containing compounds.

Condition Relative Degradation Rate Expected Half-life Primary Degradation Product(s)
Acidic Buffer (pH 4-6) LowLongerXanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide
Neutral Buffer (pH 7) ModerateModerateXanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide
Alkaline Buffer (pH > 8) HighShorterXanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide
Elevated Temperature (e.g., 37°C) IncreasedShorter (at any given pH)Xanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide
Refrigerated (2-8°C) DecreasedLonger (at any given pH)Xanthene-9-carboxylic acid and diethyl(2-hydroxyethyl)methylammonium bromide
Frozen (-20°C or -80°C) Significantly DecreasedLongestMinimal degradation

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of this compound with minimized initial degradation.

Materials:

  • This compound powder

  • Sterile, high-purity water or a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in the chosen sterile solvent or buffer to the desired final concentration.

  • Vortex the solution until the powder is completely dissolved.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Materials:

  • Prepared this compound solution in the experimental buffer of interest.

  • Incubator or water bath set to the experimental temperature.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a suitable buffer like ammonium (B1175870) acetate, pH adjusted).

  • Reference standards for this compound and xanthene-9-carboxylic acid.

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the desired concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, dilute it to a suitable concentration for HPLC analysis.

  • Inject the t=0 sample into the HPLC system and record the chromatogram.

  • Incubate the remaining solution at the desired experimental temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Prepare and inject the samples into the HPLC system as described in step 2.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product (xanthene-9-carboxylic acid) over time.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound in Experimental Buffer t0 Time = 0 Analyze by HPLC prep->t0 incubate Incubate at Experimental Temperature prep->incubate data Data Analysis: - Calculate % Remaining - Determine Degradation Rate t0->data tn Time = n Analyze by HPLC incubate->tn tn->data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Mechanism of Action: this compound as a Muscarinic Antagonist cluster_cell Smooth Muscle Cell M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction ACh Acetylcholine ACh->M3 Binds & Activates MB Methantheline Bromide MB->M3 Blocks

Caption: Antagonistic action of this compound on the M3 muscarinic receptor.

logical_relationship Factors Influencing this compound Stability Stability This compound Stability pH pH pH->Stability Higher pH decreases stability Temp Temperature Temp->Stability Higher Temp decreases stability Time Time in Solution Time->Stability Longer Time decreases stability

Caption: Key factors affecting the stability of this compound in solution.

Technical Support Center: Managing Incomplete Gastrointestinal Absorption of Methantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methantheline (B1204047) Bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing challenges related to its incomplete gastrointestinal absorption in your studies.

Frequently Asked Questions (FAQs)

Q1: Why is the gastrointestinal absorption of methantheline bromide often incomplete and variable?

This compound is a quaternary ammonium (B1175870) compound (QAC), a class of molecules known for challenging oral absorption characteristics. Several factors contribute to its erratic, incomplete, and irregular absorption profile[1]:

  • Permanent Positive Charge: As a QAC, this compound possesses a permanent positive charge, which limits its ability to passively diffuse across the lipid-rich intestinal cell membranes[2].

  • Hydrophilicity: The charged nature of the molecule makes it more water-soluble (hydrophilic) and less lipid-soluble (lipophilic), hindering its partitioning into and passage through the intestinal epithelium[3].

  • Binding to Intestinal Components: QACs can bind to components of the gastrointestinal tract, such as mucins and the brush border membrane, which can affect their availability for absorption. The extent of this binding is influenced by the molecule's hydrophobicity[1].

  • Efflux Transporters: The oral bioavailability of some QACs may be limited by the action of efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the lumen[4].

  • Food Effects: The presence of food has been shown to significantly reduce the bioavailability of the related compound, propantheline (B1209224) bromide, and it is advisable to avoid taking this compound with food[5][6].

Q2: What is the expected oral bioavailability of this compound?
Q3: Are there any known transporters involved in the absorption of this compound?

While specific studies on this compound are limited, research on other quaternary ammonium compounds suggests the involvement of carrier-mediated transport systems. For instance, the absorption of a model QAC, tributylmethylammonium (B1194469), in Caco-2 cells appeared to involve a Na+-dependent carrier for uptake and was subject to efflux by P-glycoprotein (P-gp)[4]. It is plausible that similar mechanisms could be involved in the transport of this compound.

Q4: How does food impact the absorption of this compound?

While specific studies on the food effect for this compound are not detailed in the available search results, it is recommended to be administered away from meals[5]. For the structurally similar drug, propantheline bromide, food has been shown to markedly reduce its oral bioavailability[6]. This is a common phenomenon for many poorly absorbed drugs. The mechanism behind this negative food effect for QACs is thought to involve binding to food components and bile micelles in the intestine, which reduces the fraction of the unbound drug available for absorption[8].

Troubleshooting Guide

This guide addresses common issues encountered during in vivo and in vitro studies of this compound absorption.

High Variability in In Vivo Pharmacokinetic Data

Problem: Significant inter-subject variability is observed in plasma concentrations (Cmax, AUC) following oral administration of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Food Effect Standardize feeding protocols. Ensure subjects are fasted for an adequate period before and after drug administration. A common practice is an overnight fast.
Variable Gastric Emptying Gastric emptying can be influenced by factors like stress and co-administered drugs. Standardize experimental conditions to minimize stress. Avoid co-administration of drugs known to alter gastric motility unless it is an intended part of the study design.
Differences in GI Tract Physiology Age, gender, and underlying health status of animal models can influence GI physiology. Ensure the use of a homogenous study population.
Formulation Issues Inconsistent dissolution of the drug from its formulation can lead to variable absorption. Assess the in vitro dissolution profile of the formulation to ensure consistency.
Low Permeability in In Vitro Models (e.g., Caco-2 assays)

Problem: Consistently low apparent permeability (Papp) values are observed for this compound in the apical-to-basolateral (A-to-B) direction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-gp. Conduct bidirectional permeability assays (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux. Consider co-incubation with known P-gp inhibitors (e.g., verapamil) to confirm.
Poor Passive Diffusion As a quaternary ammonium compound, low passive permeability is expected. Ensure the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., mannitol).
Binding to Assay Components The compound may adsorb to the plastic of the assay plates or other components. Perform a mass balance study to determine the recovery of the compound at the end of the experiment.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol is designed to assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[9].

  • Monolayer Integrity Assessment: Prior to the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The permeability of a paracellular marker, such as Lucifer yellow or mannitol, is also assessed.

  • Transport Study:

    • The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A solution of this compound at a relevant concentration is added to either the apical (A) or basolateral (B) compartment.

    • To investigate active efflux, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

    • Samples are collected from the receiver compartment at specified time points.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the insert.

    • C0 is the initial concentration of the drug in the donor compartment.

  • Calculation of Efflux Ratio: The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in situ model provides a more physiologically relevant assessment of intestinal permeability.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. On the day of the experiment, the rats are anesthetized.

  • Surgical Procedure: A midline abdominal incision is made, and a segment of the small intestine (e.g., jejunum) is carefully isolated. Cannulas are inserted at both ends of the intestinal segment.

  • Perfusion: The intestinal segment is rinsed to remove any residual contents. A perfusion solution containing this compound and a non-absorbable marker (e.g., phenol (B47542) red) is then perfused through the segment at a constant flow rate.

  • Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals.

  • Sample Analysis: The concentrations of this compound and the non-absorbable marker in the collected samples are determined by a suitable analytical method.

  • Calculation of Effective Permeability (Peff): The Peff is calculated based on the disappearance of the drug from the perfusate, corrected for any water flux using the non-absorbable marker.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Methantheline Methantheline Uptake_Transporter Putative Uptake Transporter Methantheline->Uptake_Transporter Uptake Methantheline_in_cell Methantheline Pgp P-glycoprotein (Efflux Transporter) Methantheline_in_cell->Pgp Binding Absorbed_Methantheline Absorbed Methantheline Methantheline_in_cell->Absorbed_Methantheline Absorption Pgp->Methantheline Efflux Uptake_Transporter->Methantheline_in_cell G Start Start High_Variability High In Vivo Variability Observed? Start->High_Variability Check_Food_Effect Standardize Feeding Protocol High_Variability->Check_Food_Effect Yes Low_Permeability Low In Vitro Permeability Observed? High_Variability->Low_Permeability No Check_Gastric_Emptying Minimize Stress & Co-administered Drugs Check_Food_Effect->Check_Gastric_Emptying Check_Population Ensure Homogenous Study Population Check_Gastric_Emptying->Check_Population Check_Formulation Assess In Vitro Dissolution Check_Population->Check_Formulation End End Check_Formulation->End Check_Efflux Conduct Bidirectional Assay +/- Inhibitors Low_Permeability->Check_Efflux Yes Low_Permeability->End No Check_Monolayer Verify Monolayer Integrity (TEER) Check_Efflux->Check_Monolayer Check_Binding Perform Mass Balance Study Check_Monolayer->Check_Binding Check_Binding->End

References

How to minimize Methantheline bromide side effects in animal research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of methantheline (B1204047) bromide in animal research, with a focus on minimizing side effects.

Frequently Asked Questions (FAQs)

Q1: What is methantheline bromide and what is its primary mechanism of action?

This compound is a synthetic quaternary ammonium (B1175870) compound that acts as a non-selective competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (M1, M2, and M3). By blocking the action of acetylcholine, it inhibits parasympathetic nerve impulses, leading to reduced smooth muscle contractions and decreased glandular secretions. Its primary effects are on the gastrointestinal tract, where it reduces motility and gastric acid secretion. Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.

Q2: What are the common side effects of this compound observed in animal research?

The most common side effects are extensions of its anticholinergic activity and include:

  • Dry mouth (Xerostomia): Due to decreased salivary secretion.

  • Tachycardia: An increased heart rate resulting from the blockade of muscarinic receptors in the heart.[1][2]

  • Constipation: A consequence of reduced gastrointestinal motility.

  • Urinary retention: Due to the relaxation of the bladder muscle.[3]

  • Mydriasis (pupil dilation) and blurred vision: From the blockade of muscarinic receptors in the eye.

Q3: How does this compound compare to propantheline (B1209224) bromide?

Propantheline bromide is a synthetic analogue of this compound. Propantheline has up to five times the antimuscarinic activity of methantheline, a longer duration of action, and is reported to have a smaller side effect profile.[4] This is a critical consideration when adapting experimental protocols.

Q4: Are there any alternatives to using this compound in my research?

The choice of alternative depends on the specific research question. Consider the "3Rs" principle (Replacement, Reduction, Refinement) in animal research.

  • Pharmacological Alternatives: Depending on the target organ system, other antimuscarinic agents with different selectivity profiles (e.g., M3-selective antagonists) or drugs with different mechanisms of action might be suitable. For certain applications in horses, N-butylscopolammonium bromide has been noted as a safer alternative.

  • Non-Pharmacological Alternatives: In some cases, surgical models or genetic modifications may be used to investigate similar physiological questions without the use of pharmacological agents.

  • In Vitro Models: Utilizing isolated tissues or cell cultures can be a viable alternative for studying specific cellular mechanisms without systemic side effects.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Excessive Side Effects (e.g., severe tachycardia, prolonged constipation) - Dose is too high.- Animal strain or species is particularly sensitive.- Dehydration.- Reduce the dose in subsequent experiments.- Ensure the animal has free access to water to mitigate dehydration.- Monitor vital signs and clinical condition closely. For severe tachycardia, consider consulting with a veterinarian.
Lack of Efficacy - Dose is too low.- Poor bioavailability (oral administration).- Timing of administration is not optimal relative to the experimental stimulus.- Conduct a dose-response study to determine the optimal effective dose for your specific model and animal strain.- Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC), to bypass first-pass metabolism. Note that this may alter the pharmacokinetic profile.- Adjust the timing of administration relative to the experimental challenge.
High Variability in Experimental Results - Inconsistent dosing technique (e.g., oral gavage).- Variation in food intake affecting drug absorption.- Animal stress, which can alter gastrointestinal motility.- Ensure all personnel are thoroughly trained and proficient in the dosing technique.- Standardize the fasting period before drug administration.- Acclimate animals to the experimental procedures to minimize stress.
Difficulty in Drug Formulation - this compound may have solubility issues in certain vehicles.- An in vivo formulation can be prepared using a combination of solvents. For example, a stock solution in DMSO can be further diluted with PEG300, Tween 80, and saline.[5] Always ensure the final vehicle is well-tolerated by the animal species and route of administration.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility in Rodents

Objective: To evaluate the effect of this compound on gastrointestinal transit time.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (10% activated charcoal in 10% gum acacia)

  • Oral gavage needles

  • Animal scale

  • Dissection tools

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast rodents overnight (12-16 hours) with free access to water.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle. A suggested starting dose range to explore for this compound, based on propantheline data, would be 50-150 mg/kg for oral administration in rats.

  • Administration: Administer the prepared dose of this compound or vehicle via oral gavage.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (typically 1 ml per 100g body weight) via oral gavage.

  • Euthanasia and Measurement: 20-30 minutes after the charcoal meal administration, euthanize the animals via an approved method.

  • Data Collection: Carefully dissect the abdomen and expose the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Protocol 2: Monitoring and Management of Side Effects

Objective: To monitor for and mitigate the common side effects of this compound.

Procedure:

  • Baseline Measurements: Before drug administration, record baseline parameters including heart rate, respiratory rate, and body temperature. For studies involving urination, measure baseline urine output.

  • Post-Administration Monitoring:

    • Tachycardia: Monitor heart rate at regular intervals post-administration using a non-invasive method (e.g., tail-cuff plethysmography for rodents).

    • Dry Mouth: Observe for signs of excessive grooming of the face or difficulty swallowing. Ensure free access to water.

    • Constipation: Monitor fecal output for 24-48 hours post-administration.

    • Urinary Retention: Monitor for signs of discomfort or a distended bladder.

  • Mitigation Strategies:

    • Hydration: Provide free access to water at all times. For animals showing signs of dehydration, consider providing a wet mash or hydrogel.

    • Supportive Care: For severe side effects, consult with a veterinarian. Supportive care may include fluid therapy.

Data Presentation

Table 1: Dose Conversion Between Species Based on Body Surface Area

To estimate an appropriate starting dose in a different species, the following conversion factors, based on body surface area, can be used. The Human Equivalent Dose (HED) is calculated from the animal No Observed Adverse Effect Level (NOAEL).

FromTo Mouse (mg/kg)To Rat (mg/kg)To Rabbit (mg/kg)To Dog (mg/kg)To Human (mg/kg)
Mouse (mg/kg) 10.50.250.1250.08
Rat (mg/kg) 210.50.250.16
Rabbit (mg/kg) 4210.50.32
Dog (mg/kg) 84210.54
Human (mg/kg) 12.36.23.11.81

Data adapted from FDA guidance documents.[6][7][8][9]

Visualizations

Methantheline_Bromide_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Smooth Muscle) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor Muscarinic Receptor Acetylcholine (ACh)->Muscarinic Receptor Binds to Cellular Response Cellular Response Muscarinic Receptor->Cellular Response Activates This compound This compound This compound->Muscarinic Receptor Blocks Experimental_Workflow_GI_Motility start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation fasting Overnight Fasting (12-16h) acclimation->fasting dosing Administer this compound or Vehicle fasting->dosing charcoal Administer Charcoal Meal (30 min post-dosing) dosing->charcoal euthanasia Euthanize Animal (20-30 min post-charcoal) charcoal->euthanasia measurement Measure Intestinal Transit euthanasia->measurement analysis Data Analysis measurement->analysis end End analysis->end Side_Effect_Management_Logic start Administer this compound observe Observe for Side Effects (Tachycardia, Dry Mouth, etc.) start->observe no_effects Continue Experiment observe->no_effects No effects_present Side Effects Present observe->effects_present Yes mitigate Implement Mitigation Strategies (e.g., Ensure Hydration, Supportive Care) effects_present->mitigate reassess Reassess Animal's Condition mitigate->reassess resolved Condition Improved reassess->resolved Yes not_resolved Condition Not Improved reassess->not_resolved No resolved->no_effects consult Consult Veterinarian not_resolved->consult

References

Technical Support Center: Optimizing Methantheline Bromide Concentration for Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Methantheline (B1204047) bromide concentration in smooth muscle relaxation assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methantheline bromide in smooth muscle?

A1: this compound is a synthetic quaternary ammonium (B1175870) antimuscarinic agent.[1] It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2] These receptors are located on smooth muscle cells and, when activated by acetylcholine, lead to muscle contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, resulting in smooth muscle relaxation.[1]

Q2: What is a typical starting concentration range for this compound in a smooth muscle relaxation assay?

Q3: Is this compound soluble and stable in physiological buffers like Krebs-Henseleit solution?

A3: Propantheline bromide, a structurally related compound, is reported to be very soluble in water and aqueous buffers such as Phosphate Buffered Saline (PBS).[4] While specific data for this compound's solubility in Krebs-Henseleit solution is limited, its chemical structure suggests good aqueous solubility. However, like many ester-containing compounds, this compound may be susceptible to hydrolysis, especially at a higher pH.[4] A study on the decomposition and stabilization of this compound in aqueous solutions has been conducted, though specific stability data in physiological buffers is not detailed in the abstract.[5] It is recommended to prepare fresh solutions of this compound in your physiological buffer for each experiment to ensure consistent results.

Q4: How can I quantify the potency of this compound as a competitive antagonist?

A4: The potency of a competitive antagonist like this compound is best quantified by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[6] A Schild plot analysis is the standard method for determining the pA2 value.[7][8] This involves generating agonist (e.g., acetylcholine or carbachol) dose-response curves in the absence and presence of increasing concentrations of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak relaxation response to this compound 1. Inadequate pre-contraction: The smooth muscle tissue may not be sufficiently pre-contracted with an agonist (e.g., acetylcholine, carbachol, histamine).2. Degraded this compound: The compound may have degraded in the stock solution or the experimental buffer.3. Incorrect concentration range: The concentrations of this compound being tested may be too low.1. Ensure a stable and submaximal (typically 50-80% of maximum) contraction is achieved with the agonist before adding this compound.2. Prepare fresh stock solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions.3. Perform a wider range of concentrations in your dose-response curve, starting from nanomolar and extending to micromolar concentrations.
High variability between tissue preparations 1. Inconsistent tissue dissection and handling: Damage to the smooth muscle during preparation can affect its responsiveness.2. Inconsistent resting tension: Applying different baseline tensions to the tissues will lead to variable responses.3. Fluctuations in experimental conditions: Variations in temperature, pH, or oxygenation of the physiological salt solution can impact tissue viability and responsiveness.1. Follow a standardized and gentle dissection protocol. Ensure consistent tissue dimensions.2. Apply a consistent and optimal resting tension to each tissue strip and allow for an adequate equilibration period (typically 30-60 minutes).3. Continuously monitor and maintain the temperature (usually 37°C), pH (typically 7.4), and aeration (95% O₂ / 5% CO₂) of the organ bath solution.[9]
Schild plot slope is not equal to 1 1. Non-competitive antagonism: If the slope is significantly different from unity, this compound may not be acting as a simple competitive antagonist under your experimental conditions.2. Insufficient equilibration time: The antagonist may not have reached equilibrium with the receptors before the agonist is added.3. High agonist concentration: Using a very high concentration of the pre-contracting agonist can sometimes affect the Schild plot analysis.[8]1. Investigate other potential mechanisms of action or interactions.2. Ensure an adequate incubation time with this compound before constructing the agonist dose-response curve.3. Use a submaximal concentration of the agonist for pre-contraction.
Precipitation observed in the organ bath 1. Solubility limit exceeded: The concentration of this compound may be too high for the buffer.2. Interaction with buffer components: Although unlikely with standard physiological buffers, there could be an interaction.1. Prepare a more dilute stock solution and adjust the volume added to the organ bath accordingly. Ensure the stock solution is fully dissolved before use.2. Confirm the composition of your physiological salt solution and consider trying an alternative if the problem persists.

Quantitative Data Summary

Antagonist Agonist Tissue Parameter Value Reference
Atropine SulphateCarbacholGuinea Pig TracheaEC5010⁻⁹ - 10⁻⁸ M[3]
AtropineMethacholineHuman Forearm VasculaturepA28.03 ± 0.03

Note: The potency of an antagonist can vary depending on the tissue, agonist used, and experimental conditions.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound for Relaxation of Pre-contracted Smooth Muscle

Objective: To determine the concentration of this compound that produces 50% of the maximal relaxation in a pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea pig ileum, rat aorta, or porcine trachea) and cut it into appropriate-sized strips or rings.

  • Mounting: Mount the tissue in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a determined optimal resting tension for at least 60 minutes. Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contraction: Add a submaximal concentration (EC50 to EC80) of a contractile agonist (e.g., acetylcholine, carbachol, or histamine) to the organ bath and allow the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, etc.). Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the initial pre-contraction. Plot the percentage of relaxation against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Determining the pA2 Value of this compound using a Schild Plot

Objective: To quantify the competitive antagonism of this compound at muscarinic receptors.

Methodology:

  • Tissue Preparation and Mounting: Follow steps 1-3 from Protocol 1.

  • Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol).

  • Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Add a fixed concentration of this compound to the organ bath and incubate for a predetermined equilibration period (e.g., 30-60 minutes).

  • Second Agonist Dose-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. For true competitive antagonism, the slope of the Schild plot should be close to 1.0.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Smooth Muscle Tissue prep2 Cut into Strips/Rings prep1->prep2 setup1 Mount in Organ Bath prep2->setup1 setup2 Apply Resting Tension setup1->setup2 setup3 Equilibrate (60 min) setup2->setup3 exp1 Pre-contract with Agonist setup3->exp1 exp2 Add Cumulative Concentrations of this compound exp1->exp2 analysis1 Record Relaxation exp2->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine EC50 analysis2->analysis3

Caption: Workflow for EC50 determination of this compound.

signaling_pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Contraction Ca->Contraction Methantheline This compound Methantheline->M3R Blocks

Caption: this compound's mechanism of action.

References

Troubleshooting unexpected results in Methantheline bromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methantheline bromide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guide

This section is designed to help you identify and resolve unexpected results in your this compound experiments.

Receptor Binding Assays

Q1: Why am I observing low specific binding of the radioligand in my competitive binding assay with this compound?

A1: Low specific binding can be caused by several factors:

  • Inactive this compound: The compound may have degraded. Ensure it has been stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment, as this compound can be unstable in aqueous solutions over time.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for receptor binding. Verify that these parameters are within the recommended range for the muscarinic receptor subtype you are studying.

  • Incorrect Radioligand Concentration: The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) to ensure adequate competition by this compound.

  • Degraded Radioligand: The radioligand may have degraded. Check the expiration date and storage conditions.

  • Low Receptor Density: The tissue or cell preparation may have a low expression of muscarinic receptors.

Q2: My competitive binding curve for this compound is showing a shallow slope or multiple phases. What does this indicate?

A2: A shallow or multiphasic competition curve can suggest:

  • Presence of Multiple Binding Sites: Your preparation may contain a mixed population of muscarinic receptor subtypes for which this compound has different affinities.

  • Allosteric Interactions: While this compound is primarily a competitive antagonist, complex interactions with the receptor cannot be entirely ruled out under certain experimental conditions.

  • Experimental Artifacts: Issues such as incomplete dissociation of the radioligand or non-equilibrium conditions during incubation can lead to distorted curves. Ensure incubation times are sufficient to reach equilibrium.

Smooth Muscle Contraction Assays (Isolated Organ Bath)

Q3: I am not observing the expected inhibitory effect of this compound on agonist-induced smooth muscle contraction.

A3: A lack of inhibitory effect could be due to:

  • Tissue Desensitization or Damage: The isolated tissue may have been damaged during preparation or has become desensitized due to overstimulation. Ensure gentle handling of the tissue and allow for an adequate equilibration period.

  • Incorrect Agonist Concentration: The concentration of the contractile agonist (e.g., acetylcholine (B1216132), carbachol) may be too high, making it difficult for a competitive antagonist like this compound to exert its effect. Construct a full agonist concentration-response curve to determine an appropriate submaximal concentration (e.g., EC50 or EC80) for your antagonism studies.

  • Degraded this compound Solution: As mentioned previously, the stability of this compound in aqueous physiological salt solutions can be a factor. Prepare solutions fresh before use.

  • Inappropriate Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit) must be correctly prepared and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH and oxygenation.

Q4: The tissue response to the contractile agonist is inconsistent or diminishes over time, even before the addition of this compound.

A4: This issue, often referred to as "tachyphylaxis" or tissue fatigue, can be caused by:

  • Insufficient Washout: Ensure thorough washing of the tissue between agonist additions to remove all traces of the drug and allow the tissue to return to its baseline resting state.

  • Inadequate Equilibration: The tissue may not have been allowed to equilibrate properly at the beginning of the experiment. An equilibration period of at least 60 minutes is generally recommended.

  • Suboptimal Bath Conditions: Fluctuations in temperature, pH, or oxygenation of the physiological salt solution can negatively impact tissue viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] It competes with the endogenous neurotransmitter, acetylcholine, for binding to these receptors, thereby blocking the effects of parasympathetic nerve stimulation.[3] It is considered non-selective, meaning it can bind to all five muscarinic receptor subtypes (M1-M5), although it may show slight preferences.[4]

Q2: How should I prepare and store this compound solutions for in vitro experiments?

A2: this compound is soluble in water and physiological buffers. However, it is susceptible to hydrolysis, particularly at alkaline pH. For optimal results:

  • Prepare stock solutions in a suitable solvent like sterile water or DMSO.

  • For aqueous working solutions, it is best to prepare them fresh on the day of the experiment.

  • If short-term storage of aqueous solutions is necessary, use a slightly acidic buffer (pH 4-6) and store at 2-8°C.

  • For longer-term storage, aliquoted stock solutions in an anhydrous solvent like DMSO can be stored at -20°C or -80°C.

Q3: What are the expected side effects of this compound that might be relevant to my experimental observations?

A3: The side effects of this compound are a direct result of its antimuscarinic activity and can provide context for its pharmacological effects in experimental models. These include dry mouth, blurred vision, constipation, and urinary retention. In a research context, these effects translate to the inhibition of glandular secretions and smooth muscle contraction in various tissues.

Quantitative Data

The following table summarizes the binding affinities (as logKI) and functional inhibition constants (as logKB) of this compound for the five human muscarinic receptor subtypes.

Receptor SubtypelogKI (± S.E.)logKB (± S.E.)
hM18.68 ± 0.149.53 ± 0.05
hM28.27 ± 0.078.79 ± 0.06
hM38.71 ± 0.158.43 ± 0.04
hM48.25 ± 0.119.33 ± 0.05
hM58.58 ± 0.078.80 ± 0.05

Data from Tränkle et al. (2018), obtained from competitive binding experiments with [3H]N-methylscopolamine and functional inhibition of acetylcholine-induced responses in CHO cells expressing human muscarinic receptors.[4]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a specific muscarinic receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the muscarinic receptor subtype of interest.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, at a pH of 7.4.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand (e.g., [3H]-N-methylscopolamine at a concentration near its Kd), assay buffer, and cell membrane preparation.

    • Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and cell membrane preparation.

    • Competitive Binding: Radioligand, varying concentrations of this compound, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.

Isolated Smooth Muscle Contraction Assay (Guinea Pig Ileum)

This protocol outlines a method to assess the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Place the tissue in a petri dish containing warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Mounting the Tissue: Mount a 2-3 cm segment of the ileum in an isolated organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2). Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, washing with fresh physiological salt solution every 15-20 minutes.

  • Agonist Concentration-Response Curve (Control): Perform a cumulative concentration-response curve for a contractile agonist such as acetylcholine or carbachol (B1668302) to determine the EC50.

  • Washout: Thoroughly wash the tissue to return it to its baseline resting tension.

  • Incubation with this compound: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).

  • Agonist Concentration-Response Curve (in the presence of this compound): Repeat the cumulative concentration-response curve for the same agonist in the presence of this compound.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The Schild equation can be used to calculate the pA2 value, which is a measure of the antagonist's affinity.

Visualizations

G cluster_0 Muscarinic Receptor Signaling Pathway (M1, M3, M5) ACh Acetylcholine MR Muscarinic Receptor (M1, M3, M5) ACh->MR Binds Gq11 Gq/11 Protein MR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Methantheline Methantheline bromide Methantheline->MR Blocks

Caption: Signaling pathway of M1, M3, and M5 muscarinic receptors and inhibition by this compound.

G cluster_1 Experimental Workflow: Competitive Radioligand Binding Assay Prep Prepare Reagents (Membranes, Radioligand, This compound) Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Generate Competition Curve, Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

G cluster_2 Troubleshooting Logic: No Drug Effect Start Unexpected Result: No inhibitory effect of This compound CheckDrug Is the drug solution freshly prepared and stored correctly? Start->CheckDrug CheckTissue Is the tissue viable and responsive to a control agonist? CheckDrug->CheckTissue Yes Solution1 Prepare fresh drug solution CheckDrug->Solution1 No CheckConc Is the agonist concentration appropriate (submaximal)? CheckTissue->CheckConc Yes Solution2 Prepare new tissue; check dissection technique CheckTissue->Solution2 No CheckSetup Are the organ bath conditions (temp, pH, O₂) optimal? CheckConc->CheckSetup Yes Solution3 Optimize agonist concentration CheckConc->Solution3 No Solution4 Calibrate and monitor bath parameters CheckSetup->Solution4 No No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes

Caption: Troubleshooting logic for lack of this compound effect in smooth muscle assays.

References

Improving the bioavailability of Methantheline bromide for oral administration in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Methantheline bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its inherent physicochemical properties and physiological behavior:

  • Quaternary Ammonium (B1175870) Structure: As a quaternary ammonium compound, this compound is permanently charged, which limits its passive diffusion across the lipid-rich intestinal cell membranes.

  • Poor Permeability: Its charged nature leads to low membrane permeability, resulting in incomplete and erratic absorption from the gastrointestinal (GI) tract.[1][2][3]

  • Hydrolytic Instability: Aqueous solutions of this compound are prone to hydrolysis, which can degrade the drug before it has a chance to be absorbed.[1][4]

  • Variable GI Conditions: Factors such as gastrointestinal pH, motility, and the presence of food can significantly influence the already unpredictable absorption of the drug.[5][6][7]

  • Limited Pharmacokinetic Data: There is a notable lack of comprehensive pharmacokinetic data for this compound in humans, making it challenging to establish a clear baseline for improvement.[2][3]

Q2: What formulation strategies can be explored to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be investigated to overcome the challenges of this compound's oral delivery. These approaches aim to protect the drug from degradation, increase its permeation across the intestinal epithelium, or modify its release profile. Potential strategies include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can mask its hydrophilic nature and facilitate transport across the intestinal membrane.

  • Nanoencapsulation: Polymeric nanoparticles can protect the drug from the harsh environment of the GI tract and offer controlled release, potentially increasing the absorption window.

  • Use of Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport of this compound.

  • Ion-Pairing: Forming a neutral ion-pair with a lipophilic counter-ion can improve the lipophilicity of this compound, thereby enhancing its ability to cross the intestinal membrane.

  • Mucoadhesive Formulations: Formulations that adhere to the intestinal mucosa can increase the residence time of the drug at the absorption site, providing a greater opportunity for absorption.

Troubleshooting Guides

Problem 1: High variability in in vitro drug release profiles.

Possible Cause Troubleshooting Step
Inconsistent formulation preparation Review and standardize the formulation protocol. Ensure uniform particle size and drug loading.
Drug instability in the release medium Assess the stability of this compound in the chosen dissolution medium. Consider using a buffered solution or adding stabilizers.
Inadequate wetting of the formulation Incorporate a suitable surfactant in the dissolution medium to ensure proper wetting of the drug delivery system.
Issues with the dissolution apparatus Calibrate and validate the dissolution apparatus. Ensure proper sink conditions are maintained throughout the experiment.

Problem 2: Low drug permeation in Caco-2 cell permeability assays.

Possible Cause Troubleshooting Step
Poor cell monolayer integrity Verify the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.
Low drug concentration at the apical side Increase the drug concentration in the donor compartment, ensuring it remains below cytotoxic levels.
Efflux pump activity Investigate if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp). Co-administer with a known P-gp inhibitor to confirm.
Insufficient incubation time Extend the incubation time to allow for sufficient drug transport, while monitoring cell viability.

Problem 3: Inconsistent pharmacokinetic data in animal models.

Possible Cause Troubleshooting Step
Erratic gastric emptying Standardize the fasting period for the animals before dosing. Consider administering the formulation in a liquid vehicle to promote more consistent gastric emptying.
First-pass metabolism Investigate the potential for significant first-pass metabolism in the liver. This may require a separate study using intravenous administration to determine absolute bioavailability.
Stress-induced physiological changes in animals Acclimatize the animals to the experimental procedures to minimize stress, which can affect GI motility and blood flow.
Inadequate blood sampling schedule Optimize the blood sampling time points to accurately capture the absorption, distribution, and elimination phases of the drug.

Experimental Protocols

1. In Vitro Drug Release Study

  • Objective: To determine the rate and extent of this compound release from the developed formulation.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Place the formulation (e.g., nanoparticle-encapsulated this compound) in the dissolution vessel.

    • Set the paddle speed to 50 rpm.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and its formulations.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Procedure:

    • Measure the TEER of the cell monolayers to confirm their integrity.

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test formulation (this compound solution or nanoformulation) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37 °C with 5% CO2.

    • Collect samples from the basolateral side at specified time points and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation_strategy Select Formulation Strategy (e.g., Nanoparticles) optimization Optimize Formulation Parameters (Size, Drug Loading) formulation_strategy->optimization characterization Physicochemical Characterization (DLS, TEM, XRD) optimization->characterization release_study In Vitro Release Study characterization->release_study permeability_assay Caco-2 Permeability Assay release_study->permeability_assay pk_study Pharmacokinetic Study (Animal Model) permeability_assay->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating a novel oral formulation of this compound.

troubleshooting_logic start Low Oral Bioavailability Observed check_permeability Is in vitro permeability low? start->check_permeability check_release Is drug release from formulation slow/incomplete? check_permeability->check_release No add_enhancer Incorporate Permeation Enhancer check_permeability->add_enhancer Yes check_stability Is the drug unstable in GI fluids? check_release->check_stability No reformulate Re-optimize Formulation for Faster Release check_release->reformulate Yes protective_formulation Develop Protective Formulation (e.g., Enteric Coating) check_stability->protective_formulation Yes investigate_metabolism Investigate First-Pass Metabolism check_stability->investigate_metabolism No

Caption: A decision tree for troubleshooting poor oral bioavailability of this compound formulations.

References

Degradation pathways of Methantheline bromide under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methantheline bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under laboratory conditions?

A1: The primary degradation pathways of this compound observed under laboratory stress conditions are hydrolysis, oxidation, and photolysis. The ester functional group in the this compound molecule is the most susceptible to degradation, particularly through hydrolysis.

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic conditions (acidic and basic), this compound degrades via the cleavage of its ester linkage. This results in the formation of two primary degradation products:

  • Xanthene-9-carboxylic acid

  • Diethyl(2-hydroxyethyl)methylammonium bromide

The degradation products under oxidative and photolytic stress have not been definitively identified in the reviewed literature and would require experimental characterization using techniques such as LC-MS/MS.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is susceptible to hydrolysis in aqueous solutions, and the rate of this degradation is pH-dependent. The hydrolysis of the ester linkage is catalyzed by both hydrogen and hydroxyl ions. Therefore, the degradation is expected to be more rapid in both acidic and alkaline conditions compared to a neutral pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Stock Solutions Hydrolytic degradation of the ester linkage.- Prepare fresh solutions daily. - If storage is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and store at 2-8°C for short-term use. For longer-term storage, freeze aliquots at -20°C or below. - Avoid repeated freeze-thaw cycles.
Inconsistent Results in Biological Assays Degradation of this compound in the assay medium.- Ensure the pH of the cell culture or assay buffer is controlled and documented. - Minimize the incubation time at physiological temperatures (e.g., 37°C) as higher temperatures accelerate hydrolysis. - Run a stability control of this compound in the assay medium to assess its degradation rate under your specific experimental conditions.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.- Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Use a stability-indicating HPLC method capable of resolving the parent drug from all potential degradation products. - Employ LC-MS/MS to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.
Poor Recovery from Extraction Procedures Adsorption of the quaternary ammonium (B1175870) compound to surfaces.- Use silanized glassware to minimize adsorption. - Optimize the pH of the extraction solvent. - Consider using ion-pairing reagents in the mobile phase for HPLC analysis to improve peak shape and recovery.

Quantitative Data Summary

Degradation Pathway Conditions Kinetic Model Rate Constant (k) Half-life (t½)
Hydrolysis Aqueous Solution (pH dependent)First-OrderTo be determined experimentallyTo be determined experimentally
Oxidation To be determinedTo be determinedTo be determinedTo be determined
Photolysis To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period (e.g., 1, 2, 4 hours). Neutralize the solution before analysis.

  • Neutral Hydrolysis: Dissolve this compound in purified water and reflux for a specified period (e.g., 8, 12, 24 hours).

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24, 48, 72 hours).

3. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4]

  • A control sample should be protected from light to differentiate between photolytic and thermal degradation.

Stability-Indicating HPLC Method (Proposed)

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[5] While a specific validated method for this compound is not available in the reviewed literature, the following parameters for the related compound Propantheline (B1209224) bromide can be used as a starting point for method development:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and a buffer (e.g., phosphate (B84403) or acetate)
Detection UV at a suitable wavelength (to be determined by UV scan)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Method Development and Validation:

  • The mobile phase composition and gradient should be optimized to achieve adequate resolution between this compound and its degradation products.

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Methantheline_Bromide This compound Hydrolysis Hydrolysis (Acid/Base/Neutral) Methantheline_Bromide->Hydrolysis Oxidation Oxidation (e.g., H2O2) Methantheline_Bromide->Oxidation Photolysis Photolysis (UV/Vis Light) Methantheline_Bromide->Photolysis XCA Xanthene-9-carboxylic acid Hydrolysis->XCA DEHMA Diethyl(2-hydroxyethyl)methylammonium bromide Hydrolysis->DEHMA Oxidative_DPs Oxidative Degradation Products (Unknown) Oxidation->Oxidative_DPs Photolytic_DPs Photolytic Degradation Products (Unknown) Photolysis->Photolytic_DPs

Caption: Degradation pathways of this compound.

cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis Start This compound (Bulk Drug or Formulation) Acid Acid Hydrolysis (e.g., 0.1 M HCl, Reflux) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, Reflux) Start->Base Neutral Neutral Hydrolysis (e.g., Water, Reflux) Start->Neutral Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Photolytic Photolytic Stress (ICH Q1B Guidelines) Start->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Photolytic->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Unknown Peaks

Caption: Experimental workflow for forced degradation studies.

References

Addressing tachyphylaxis with repeated Methantheline bromide administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with repeated Methantheline bromide administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic quaternary ammonium (B1175870) antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly M3 receptors, which are abundant in the smooth muscles and glands of the gastrointestinal tract.[2] By blocking these receptors, this compound reduces gastrointestinal motility and secretions.[2][3]

Q2: What is tachyphylaxis and can it occur with this compound?

Tachyphylaxis is the rapid development of decreased drug response following repeated administration.[4] While less common with muscarinic antagonists compared to agonists, tachyphylaxis to anticholinergic agents can occur.[5] It is characterized by a diminished response that is dependent on the frequency of drug administration.[6] Although specific studies on this compound tachyphylaxis are limited, the potential for its development exists due to mechanisms like receptor desensitization or downregulation.

Q3: What are the potential mechanisms behind tachyphylaxis to a muscarinic antagonist like this compound?

While the primary mechanism of tachyphylaxis often involves receptor changes in response to agonists, antagonist-induced tachyphylaxis may involve:

  • Receptor Upregulation: Chronic blockade of muscarinic receptors could theoretically lead to a compensatory increase in receptor number or sensitivity, requiring higher doses of this compound to achieve the same level of antagonism.

  • Alterations in Downstream Signaling: Changes in the cellular machinery downstream of the muscarinic receptor could lead to a reduced functional response to receptor blockade.

  • Pharmacokinetic Changes: Alterations in the metabolism or clearance of this compound upon repeated administration could lead to lower effective concentrations at the receptor site.

Q4: How can we experimentally determine if tachyphylaxis to this compound is occurring?

Evidence for tachyphylaxis can be gathered by observing a diminished physiological or cellular response to a consistent dose of this compound over time. This can be quantified through various in vitro and in vivo experimental models. Key indicators include a rightward shift in the dose-response curve, requiring higher concentrations of the antagonist to produce the same level of inhibition.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Decreased inhibitory effect of this compound on smooth muscle contraction in vitro with repeated applications. Tachyphylaxis due to muscarinic receptor desensitization or downregulation.1. Washout Period: Introduce a washout period between drug applications to allow for receptor resensitization. 2. Dose-Response Curve: Generate a full dose-response curve for this compound at the beginning of the experiment and after repeated administrations to quantify any shift in IC50. 3. Receptor Binding Assay: Perform a radioligand binding assay to determine if there is a change in receptor number (Bmax) or affinity (Kd) after prolonged exposure to this compound.
Increased variability in experimental results over time with repeated this compound administration. Development of tachyphylaxis in a subset of the experimental preparations.1. Standardize Dosing Interval: Ensure a consistent and adequate time interval between this compound administrations across all experiments. 2. Control for Time-Dependent Effects: Include a time-matched vehicle control group to account for any time-dependent changes in tissue responsiveness. 3. Monitor Agonist Response: Periodically assess the response to a standard muscarinic agonist to check for changes in baseline receptor sensitivity.
Loss of in vivo efficacy of this compound in reducing gastrointestinal motility after several doses. Potential tachyphylaxis or pharmacokinetic changes.1. Pharmacokinetic Analysis: Measure plasma concentrations of this compound over the course of the experiment to rule out changes in drug metabolism or clearance. 2. Examine Different Dosing Regimens: Investigate if altering the dosing interval or using a lower, more frequent dose can mitigate the loss of efficacy. 3. Investigate Alternative Antagonists: Test other muscarinic antagonists with different receptor subtype selectivities to see if the effect is specific to this compound.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in an In Vitro Smooth Muscle Contraction Assay Following Repeated Administration

AdministrationThis compound IC50 (nM)Maximum Inhibition (%)
First5095
Second (after 30 min)7592
Third (after 60 min)12085
After 2-hour Washout5594

Table 2: Hypothetical Muscarinic Receptor Binding Assay Data Following Prolonged Exposure to this compound

TreatmentReceptor Density (Bmax, fmol/mg protein)Dissociation Constant (Kd, nM)
Vehicle Control1502.5
This compound (1 µM for 6 hours)1852.6

Experimental Protocols

Protocol 1: In Vitro Assessment of Tachyphylaxis to this compound in Isolated Ileum

Objective: To determine if repeated administration of this compound leads to a diminished inhibitory effect on muscarinic agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate segments of the guinea pig ileum and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes, with washes every 15 minutes.

  • Initial Agonist Response: Obtain a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • This compound Administration:

    • After washing out the agonist, incubate the tissue with a fixed concentration of this compound (e.g., its IC50) for 20 minutes.

    • Re-introduce the cumulative concentrations of the muscarinic agonist to determine the inhibitory effect of this compound.

  • Repeated Administration and Washout:

    • Wash out all drugs and allow the tissue to recover.

    • Repeat step 4 at defined intervals (e.g., every 30 minutes) to assess for a change in the inhibitory effect of this compound.

    • In a separate set of experiments, introduce a prolonged washout period (e.g., 2 hours) after repeated administration to assess for recovery of response.

  • Data Analysis: Compare the IC50 values of the muscarinic agonist in the presence of this compound after each administration. A significant increase in the agonist IC50 required to overcome the block would suggest tachyphylaxis.

Protocol 2: Radioligand Binding Assay to Assess Muscarinic Receptor Density

Objective: To determine if prolonged exposure to this compound alters the number of muscarinic receptors on cell membranes.

Methodology:

  • Cell Culture: Culture cells expressing the muscarinic receptor of interest (e.g., CHO cells stably expressing the M3 receptor) to near confluency.

  • Drug Incubation: Treat the cells with this compound (e.g., 1 µM) or vehicle for an extended period (e.g., 6, 12, or 24 hours).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the membrane preparations with a saturating concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) in the presence and absence of a high concentration of an unlabeled antagonist (e.g., atropine) to determine total and non-specific binding, respectively.

    • Perform saturation binding experiments by incubating membranes with increasing concentrations of the radioligand to determine the receptor density (Bmax) and dissociation constant (Kd).

  • Quantification: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding and perform Scatchard analysis or non-linear regression to determine Bmax and Kd values. Compare these values between vehicle-treated and this compound-treated cells.

Mandatory Visualization

Muscarinic_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) MR Muscarinic Receptor (M3) ACh->MR Activates MBr This compound MBr->MR Blocks Gq Gq Protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of this compound.

Tachyphylaxis_Workflow cluster_experiment Experimental Workflow for Investigating Tachyphylaxis Start Start: Isolated Tissue Preparation Baseline Establish Baseline Agonist (e.g., Carbachol) Dose-Response Start->Baseline Administer_MBr Administer this compound (IC50) Baseline->Administer_MBr Agonist_Challenge Challenge with Agonist (Measure Inhibition) Administer_MBr->Agonist_Challenge Washout Washout Period Agonist_Challenge->Washout Repeat_Cycle Repeat Administration Cycle Washout->Repeat_Cycle Short Interval Analyze Analyze Shift in IC50 Washout->Analyze Sufficient Repeats Repeat_Cycle->Administer_MBr End End Analyze->End

Caption: Experimental workflow for assessing this compound-induced tachyphylaxis in vitro.

References

Best practices for long-term storage of Methantheline bromide powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methantheline bromide powder. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a dry, dark environment.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing concentrated stock solutions.[2] this compound is also soluble in water and ethanol.[2] However, aqueous solutions are not stable and can hydrolyze over a few days, so it is advisable to prepare them fresh.[4]

Q3: What is the mechanism of action of this compound?

This compound is a synthetic antimuscarinic agent that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2][5] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system, leading to reduced smooth muscle contractions and glandular secretions.[1][5] It is considered a non-selective antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions

Possible Causes:

  • Hydrolysis: this compound is an ester and is susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH. This degradation can lead to the formation of less soluble products.

  • Concentration Too High: The desired concentration may exceed the solubility limit in the chosen aqueous buffer.

  • Incorrect pH: The pH of the buffer may be too high, accelerating hydrolysis and reducing stability.

Solutions:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. Long-term storage of aqueous solutions is not recommended.

  • Use a Suitable Solvent for Stock Solutions: Prepare a concentrated stock solution in DMSO and dilute it into your aqueous experimental buffer just before the experiment.

  • Adjust pH: If possible for your experiment, use a slightly acidic buffer to increase stability.

  • Gentle Warming and Vortexing: To aid dissolution, you can gently warm the solution to 37°C and vortex thoroughly. An ultrasonic bath can also be used to facilitate the dissolution of the powder in aqueous solutions.

Issue 2: Inconsistent or No-Response in Cell-Based Assays

Possible Causes:

  • Compound Degradation: As mentioned, this compound can degrade in aqueous solutions. If the solution was not freshly prepared, the active compound concentration might be lower than expected.

  • Low Receptor Expression: The cell line used may not express the target muscarinic receptors at a high enough level to elicit a measurable response.

  • Incorrect Assay Conditions: The pH, temperature, or incubation time of the assay may not be optimal.

  • Cell Health: Poor cell viability or high passage number can lead to inconsistent results.

Solutions:

  • Fresh Compound Preparation: Always use freshly prepared solutions of this compound for your experiments.

  • Cell Line Validation: Confirm the expression of muscarinic receptors in your chosen cell line using techniques like qPCR or western blotting.

  • Assay Optimization: Perform pilot experiments to optimize assay parameters such as incubation time, cell density, and compound concentration.

  • Maintain Healthy Cell Cultures: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.

  • Include Proper Controls: Always include positive controls (e.g., a known muscarinic agonist like carbachol) and negative/vehicle controls in your experiments to validate the assay performance.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureConditions
Long-term (months to years)-20°CDry, dark, tightly sealed container
Short-term (days to weeks)0 - 4°CDry, dark, tightly sealed container

Table 2: Comparative Binding Affinities (Ki in nM) of Various Muscarinic Antagonists

AntagonistM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Atropine1.32.11.61.32.0
Ipratropium2.03.21.62.02.5
Tiotropium1.01.60.31.01.3
This compound Non-selective antagonist with similar affinity across subtypes

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 420.34 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.203 mg of this compound powder.

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the calculated mass of the powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-50 µL) in cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: In Vitro Gastrointestinal Motility Assay using Isolated Ileum

Objective: To assess the inhibitory effect of this compound on smooth muscle contractions in an ex vivo model.

Materials:

  • Animal model (e.g., guinea pig or rat)

  • Tyrode's solution (physiological salt solution)

  • Carbachol (B1668302) (muscarinic agonist)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and dissect a segment of the terminal ileum. Place the tissue in cold Tyrode's solution.

  • Mounting: Cut the ileum into 2-3 cm segments and mount them in the organ baths containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, replacing the Tyrode's solution every 15 minutes.

  • Contraction Induction: Induce submaximal contractions by adding a fixed concentration of carbachol (e.g., 1 µM) to the organ bath.

  • Antagonist Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.

  • Data Analysis: Record the changes in isometric tension. Calculate the percentage of inhibition of the carbachol-induced contraction for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value.

Mandatory Visualizations

G cluster_storage Long-Term Storage Workflow start Start: Receive Methantheline Bromide Powder check_seal Check Container Seal start->check_seal check_seal->start Seal Broken (Quarantine/Return) weigh Weigh and Aliquot (Optional, in dry environment) check_seal->weigh Seal Intact store Store at -20°C in a dark, dry place weigh->store log Log in Inventory store->log end_storage Ready for Use log->end_storage

Caption: Workflow for proper long-term storage of this compound powder.

G cluster_troubleshooting Troubleshooting Solubility Issues start Issue: Powder Not Dissolving in Aqueous Buffer check_fresh Was the aqueous solution freshly prepared? start->check_fresh check_ph Check Buffer pH check_fresh->check_ph Yes prepare_fresh Action: Prepare a fresh aqueous solution check_fresh->prepare_fresh No use_dmso Action: Prepare concentrated stock in DMSO, then dilute check_ph->use_dmso pH > 7 adjust_ph Action: Use a slightly acidic buffer if possible check_ph->adjust_ph pH is optimal resolved Issue Resolved use_dmso->resolved prepare_fresh->resolved adjust_ph->resolved

Caption: Logical workflow for troubleshooting solubility problems.

G cluster_pathway Muscarinic Receptor Signaling and Inhibition by this compound acetylcholine Acetylcholine receptor Muscarinic Receptor (M1, M3, M5) acetylcholine->receptor Binds & Activates methantheline Methantheline Bromide methantheline->receptor Binds & Blocks g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) ca_release->cellular_response pkc_activation->cellular_response

Caption: Signaling pathway of M1/M3/M5 muscarinic receptors and inhibition.

References

Validation & Comparative

A Comparative Analysis of Methantheline Bromide and Atropine for Muscarinic Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of methantheline (B1204047) bromide and atropine (B194438), two prominent antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). By examining their performance based on available experimental data, this document aims to support informed decisions in research and drug development. Both compounds are competitive antagonists, reversibly binding to mAChRs to inhibit the effects of acetylcholine. However, their distinct chemical structures—methantheline bromide as a quaternary ammonium (B1175870) compound and atropine as a tertiary amine—confer differences in their pharmacokinetic and pharmacodynamic profiles.

Quantitative Comparison of Receptor Binding and Potency

While both this compound and atropine are classified as non-selective muscarinic antagonists, the extent of their interaction with the five muscarinic receptor subtypes (M1-M5) varies. Atropine has been extensively studied, with precise binding affinities documented. In contrast, specific binding data for this compound across all subtypes is less available in the public domain, with most literature describing it as broadly non-selective.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
This compound Non-selective; specific Ki values not consistently reported in publicly available literature.Non-selectiveNon-selectiveNon-selectiveNon-selective
Atropine 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84

Note: Ki values for atropine are compiled from various sources and may vary based on experimental conditions.

Table 2: In Vivo Pharmacodynamic Comparison

ParameterThis compoundAtropineKey Findings
Effect on Salivation Strong and prolonged reductionReduction in salivationMethantheline demonstrates a stronger and more persistent antisalivary effect compared to atropine[1].
Effect on Gastric Secretion Inhibition of vagally stimulated secretionInhibition of vagally stimulated secretionBoth drugs inhibit gastric acid secretion.
Effect on Pupil Size Mydriasis (pupil dilation)Mydriasis (pupil dilation)As a quaternary amine, methantheline's ability to penetrate the eye is limited compared to the tertiary amine atropine[2][3].
Central Nervous System Effects Limited due to poor penetration of the blood-brain barrierCan cross the blood-brain barrier, leading to CNS effectsThe quaternary ammonium structure of methantheline restricts its entry into the central nervous system.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling pathways are primarily determined by the type of G protein they couple with. M1, M3, and M5 receptors predominantly couple to Gq/11, while M2 and M4 receptors couple to Gi/o. Antagonists like this compound and atropine prevent the initiation of these cascades by blocking acetylcholine binding.

cluster_0 M1, M3, M5 Receptor Signaling ACh Acetylcholine Receptor_Gq M1/M3/M5 Receptor (Gq/11-coupled) ACh->Receptor_Gq Binds PLC Phospholipase C (PLC) Receptor_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq Antagonist This compound or Atropine Antagonist->Receptor_Gq Blocks

M1, M3, and M5 receptor signaling pathway.

cluster_1 M2, M4 Receptor Signaling ACh Acetylcholine Receptor_Gi M2/M4 Receptor (Gi/o-coupled) ACh->Receptor_Gi Binds AC Adenylyl Cyclase Receptor_Gi->AC Inhibits GIRK GIRK Channels Receptor_Gi->GIRK Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response_Gi Inhibits Antagonist This compound or Atropine Antagonist->Receptor_Gi Blocks GIRK->Cellular_Response_Gi Contributes to

M2 and M4 receptor signaling pathway.

Experimental Protocols

The characterization and comparison of muscarinic antagonists like this compound and atropine rely on standardized in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and atropine for each of the five muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) engineered to express a single human muscarinic receptor subtype.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound or atropine).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis: Generate Competition Curve, Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Experimental workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition, providing insights into a compound's potency and efficacy.

1. Inositol (B14025) Phosphate (IP) Accumulation Assay (for M1, M3, M5 receptors)

Objective: To determine the potency of this compound and atropine in blocking agonist-induced activation of Gq/11-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor are cultured in the presence of [³H]-myo-inositol to label cellular phosphoinositides.

  • Stimulation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or atropine) before being stimulated with a muscarinic agonist (e.g., carbachol) in the presence of lithium chloride (LiCl), which prevents the degradation of inositol monophosphate.

  • Extraction and Quantification: The reaction is terminated, and the accumulated [³H]-inositol phosphates are extracted and quantified using scintillation counting.

  • Data Analysis: The inhibitory potency of the antagonist is determined by generating concentration-response curves.

2. cAMP Accumulation Assay (for M2, M4 receptors)

Objective: To determine the potency of this compound and atropine in blocking agonist-induced inhibition of adenylyl cyclase via Gi/o-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the M2 or M4 receptor are used.

  • Stimulation: Cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production. They are then co-incubated with a muscarinic agonist and varying concentrations of the antagonist.

  • Quantification: The intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency.

Conclusion

Both this compound and atropine are effective non-selective muscarinic receptor antagonists. Atropine is more thoroughly characterized in terms of its binding affinities for the five muscarinic subtypes. This compound, a quaternary ammonium compound, exhibits limited ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects. In vivo studies suggest that methantheline may have a more potent and prolonged effect on certain peripheral functions like salivation compared to atropine[1]. The choice between these two antagonists in a research setting will be dictated by the specific experimental needs, with atropine being a more suitable tool when precise knowledge of receptor subtype affinity is paramount and methantheline being advantageous when peripheral selectivity is desired. The provided experimental protocols offer a robust framework for further comparative investigations into the pharmacological nuances of these two important muscarinic antagonists.

References

A Comparative Efficacy Analysis of Methantheline Bromide and Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Methantheline bromide and Propantheline bromide, two synthetic anticholinergic agents. The information presented herein is intended to support research and development efforts by offering a clear perspective on their relative performance, supported by established experimental methodologies.

Introduction

This compound and Propantheline bromide are quaternary ammonium (B1175870) antimuscarinic agents.[1] They function as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors, thereby inhibiting the effects of the parasympathetic nervous system.[1] Propantheline bromide was developed as a synthetic analogue of this compound.[2] Both compounds have been used in the management of conditions characterized by smooth muscle spasm and hypersecretion, such as peptic ulcer disease and hyperhidrosis.[1][2]

Comparative Efficacy

Propantheline bromide is reported to possess up to five times the antimuscarinic activity of this compound, coupled with a longer duration of action and a more favorable side-effect profile.[2] While direct head-to-head clinical trials with quantitative comparisons are not extensively available in recent literature, the development of Propantheline as an analogue of Methantheline was aimed at improving potency and tolerability.

Data Presentation

To illustrate how such a comparison would be presented, the following table outlines the key parameters that are determined through in vitro pharmacological assays.

ParameterThis compoundPropantheline BromideSignificance
Receptor Binding Affinity (Ki in nM) Lower value indicates higher affinity
M1 Receptor SubtypeData not availableData not availableSelectivity for different receptor subtypes
M2 Receptor SubtypeData not availableData not availableinfluences the side-effect profile.
M3 Receptor SubtypeData not availableData not available
M4 Receptor SubtypeData not availableData not available
M5 Receptor SubtypeData not availableData not available
Functional Antagonist Potency (pA2) Higher value indicates greater potency in
Guinea Pig Ileum AssayData not availableData not availablefunctional assays.

Mechanism of Action and Signaling Pathways

Both this compound and Propantheline bromide are non-selective muscarinic receptor antagonists. They competitively block the binding of the neurotransmitter acetylcholine to all five muscarinic receptor subtypes (M1-M5). This blockade inhibits the downstream signaling cascades initiated by acetylcholine.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling pathways upon activation.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway stimulates Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the signaling pathways of muscarinic receptors and the point of inhibition by Methantheline and Propantheline bromide.

cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_1 Acetylcholine M135 M1, M3, M5 Receptors ACh_1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response_1 Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response_1 PKC->Response_1 Antagonist_1 This compound Propantheline Bromide Antagonist_1->M135 inhibits ACh_2 Acetylcholine M24 M2, M4 Receptors ACh_2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Response_2 Physiological Response (e.g., Decreased Heart Rate) cAMP->Response_2 Antagonist_2 This compound Propantheline Bromide Antagonist_2->M24 inhibits

Muscarinic Receptor Signaling Pathways and Inhibition.

Experimental Protocols

To quantitatively determine the comparative efficacy of this compound and Propantheline bromide, the following standard in vitro pharmacological assays are employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds for each of the five muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound and Propantheline bromide for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing each human muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound and Propantheline bromide.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Non-specific binding determinator (e.g., a high concentration of atropine).

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and Propantheline bromide in the assay buffer. The radioligand is diluted to a concentration close to its dissociation constant (Kd).

  • Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Atropine (B194438) solution, radioligand, and membrane preparation.

    • Competition Binding: A dilution of either this compound or Propantheline bromide, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Test Compounds) setup Set up 96-well plate (Total, Non-specific, Competition) start->setup incubation Incubate to reach equilibrium setup->incubation filtration Rapid vacuum filtration incubation->filtration washing Wash filters with cold buffer filtration->washing quantification Measure radioactivity washing->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Workflow for a Competitive Radioligand Binding Assay.
Guinea Pig Ileum Assay

This is a classic functional assay used to determine the potency of anticholinergic drugs in a physiological system. It measures the ability of an antagonist to inhibit the contractile response of the guinea pig ileum to a muscarinic agonist. The result is expressed as a pA2 value.

Objective: To determine the pA2 value of this compound and Propantheline bromide against acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials:

  • Male Dunkin-Hartley guinea pig.

  • Krebs-Henseleit solution.

  • Acetylcholine (agonist).

  • This compound and Propantheline bromide (antagonists).

  • Organ bath with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is incubated with a known concentration of either this compound or Propantheline bromide for a set period.

  • Shift in Agonist Response: A second cumulative concentration-response curve to acetylcholine is generated in the presence of the antagonist.

  • Schild Plot Analysis: The procedure is repeated with at least three different concentrations of the antagonist. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

Conclusion

Both this compound and Propantheline bromide are effective non-selective muscarinic receptor antagonists. Based on its development history and qualitative reports, Propantheline bromide is considered to be the more potent of the two. For a definitive quantitative comparison of their efficacy, direct head-to-head in vitro studies employing standardized protocols, such as radioligand binding assays and functional assays on isolated tissues, are essential. The experimental methodologies detailed in this guide provide a framework for conducting such a comparative analysis.

References

A Comparative Guide to Validating the Anticholinergic Effects of Methantheline Bromide in a New Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methantheline bromide's anticholinergic effects with other established anticholinergic agents. The data presented is derived from various in vitro and in vivo experimental models, offering a robust framework for validating new models and assessing the pharmacological profile of novel compounds.

Executive Summary

This compound is a quaternary ammonium (B1175870) antimuscarinic agent historically used for treating peptic ulcers and managing hyperhidrosis. Its therapeutic effects stem from its ability to block muscarinic acetylcholine (B1216132) receptors. This guide benchmarks the anticholinergic activity of this compound against well-characterized antagonists: Atropine (B194438), Dicyclomine, Oxybutynin, and Propantheline bromide. The comparative data is presented across three key experimental platforms: in vitro radioligand binding assays, isolated organ bath experiments, and in vivo salivary secretion inhibition models. Detailed protocols and visual workflows are provided to facilitate the replication and validation of these findings in your own research.

Data Presentation

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

This table summarizes the binding affinities (Ki values) of this compound and its alternatives for the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
This compound Data not consistently availableData not consistently availableData not consistently availableData not consistently availableData not consistently available
Atropine2.22 ± 0.60[1]4.32 ± 1.63[1]4.16 ± 1.04[1]2.38 ± 1.07[1]3.39 ± 1.16[1]
Dicyclomine5.1[2][3]54.6[2][3]Intermediate Affinity*Data not consistently availableData not consistently available
OxybutyninHigher affinityLower affinityHigher affinityData not consistently availableData not consistently available
Propantheline bromideData not consistently availableData not consistently availableData not consistently availableData not consistently availableData not consistently available
Table 2: Comparative Antagonistic Potency in Isolated Guinea Pig Ileum (pA2 values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundpA2 Value (Guinea Pig Ileum)
This compound Data not available
Atropine~9.93[3]
Dicyclomine9.13 - 9.39[1][2][3]
OxybutyninPotency about 1/7th to 1/10th that of atropine[4]
Propantheline bromideData not available
Table 3: Comparative In Vivo Inhibition of Salivary Secretion

This table presents data on the inhibitory effects of the selected anticholinergic drugs on salivary secretion, primarily from studies using the pilocarpine-induced salivation model in rodents.

CompoundSpeciesDoseRoute of Administration% Inhibition of Salivation
This compound Data not available
AtropineRat8 and 16 nmolIntracerebroventricularReduced salivation induced by intraperitoneal pilocarpine[5]
AtropineHuman0.03 mg/kgOral84.3% maximum reduction
DicyclomineData not available
OxybutyninRatNot specifiedTransdermalSignificant recovery of pilocarpine-induced salivation observed[6]
Propantheline bromideHuman15 mg and 45 mgOralSignificantly reduced salivary volume

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.

    • Total Binding: Contains radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and cell membranes.

    • Non-specific Binding (NSB): Contains radiolabeled ligand, a high concentration of a non-labeled antagonist (e.g., atropine), and cell membranes.

    • Competitive Binding: Contains radiolabeled ligand, varying concentrations of the test compound (e.g., this compound), and cell membranes.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Assay

Objective: To determine the functional antagonistic potency (pA2) of a test compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the lumen and cut it into segments of 2-3 cm.

  • Mounting: Mount the ileum segment in an isolated organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. Attach one end of the tissue to a fixed point and the other to an isotonic force transducer connected to a data acquisition system.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30-60 minutes, with regular washing.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist (e.g., this compound) to the bath and incubate for a predetermined time (e.g., 20-30 minutes).

  • Second Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the agonist concentration for both curves.

    • Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the antagonist concentration.

    • The pA2 value is the x-intercept of the Schild plot.

In Vivo Pilocarpine-Induced Salivation Assay

Objective: To evaluate the in vivo anticholinergic effect of a test compound by measuring its ability to inhibit salivary secretion.

Methodology:

  • Animal Preparation: Use male mice or rats. Anesthetize the animals (e.g., with a ketamine/xylazine mixture).

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous, or oral).

  • Salivation Induction: After a predetermined time for drug absorption and distribution, induce salivation by administering a standardized dose of a sialogogue, typically pilocarpine (B147212) (e.g., 0.5 mg/kg, s.c.).

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball into the animal's oral cavity. Collect saliva for a fixed period (e.g., 15 minutes).

  • Measurement: Remove the cotton ball and immediately weigh it. The increase in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).

  • Data Analysis:

    • Calculate the mean saliva production for each treatment group.

    • Determine the percentage inhibition of salivation for each dose of the test compound compared to the vehicle control group.

    • If multiple doses are tested, a dose-response curve can be generated to calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Mandatory Visualization

G cluster_0 Muscarinic Receptor Signaling (M1, M3, M5) ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Methantheline This compound Methantheline->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response

Caption: Muscarinic M1/M3/M5 receptor signaling and inhibition by this compound.

G cluster_1 Isolated Organ Bath Experimental Workflow Start Prepare & Mount Guinea Pig Ileum Equilibrate Equilibrate Tissue Start->Equilibrate Agonist1 Add Acetylcholine (Cumulative Doses) Equilibrate->Agonist1 Record1 Record Contractions Agonist1->Record1 Wash1 Wash Tissue Record1->Wash1 Antagonist Incubate with This compound Wash1->Antagonist Agonist2 Add Acetylcholine (Cumulative Doses) Antagonist->Agonist2 Record2 Record Contractions Agonist2->Record2 Analyze Analyze Data (Schild Plot, pA2) Record2->Analyze

Caption: Workflow for the isolated guinea pig ileum experiment.

G cluster_2 Logical Relationship of Anticholinergic Validation Methantheline This compound ReceptorBinding In Vitro Receptor Binding (Ki) Methantheline->ReceptorBinding Binds to Muscarinic Receptors FunctionalAssay In Vitro Functional Assay (pA2) ReceptorBinding->FunctionalAssay Leads to Functional Antagonism InVivoModel In Vivo Salivary Secretion (ED50) FunctionalAssay->InVivoModel Translates to Physiological Effect AnticholinergicEffect Anticholinergic Effect InVivoModel->AnticholinergicEffect Demonstrates

Caption: Logical flow for validating anticholinergic effects.

References

A Comparative Analysis of Methantheline Bromide and Other Quaternary Ammonium Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methantheline (B1204047) bromide and other prominent quaternary ammonium (B1175870) anticholinergic agents: Glycopyrrolate (B1671915), Ipratropium bromide, and Tiotropium (B1237716) bromide. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their pharmacological properties, supported by available experimental data.

Introduction to Quaternary Ammonium Anticholinergics

Quaternary ammonium anticholinergics are a class of drugs that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors. Their quaternary ammonium structure confers a permanent positive charge, which limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to their tertiary amine counterparts.[1] These agents are utilized for a variety of clinical indications, including gastrointestinal disorders, respiratory diseases, and in anesthesia to reduce secretions.[1][2]

Methantheline bromide , an early synthetic anticholinergic, has been used for conditions such as peptic ulcer disease and to reduce gastrointestinal motility.[3][4] Glycopyrrolate is another versatile agent used in anesthesia and for the management of peptic ulcers and other gastrointestinal conditions.[2] Ipratropium bromide and Tiotropium bromide are primarily administered via inhalation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, where they act as bronchodilators.

Chemical Structures

A fundamental aspect of understanding the structure-activity relationship of these compounds is their chemical structure.

Table 1: Chemical Structures of Selected Quaternary Ammonium Anticholinergics

CompoundChemical Structure
This compound
Glycopyrrolate
Ipratropium bromide
Tiotropium bromide

Comparative Pharmacodynamics

The primary mechanism of action of these drugs is the competitive blockade of muscarinic acetylcholine receptors (M1-M5). The affinity for and selectivity across these receptor subtypes, along with their functional potency, dictate their therapeutic efficacy and side-effect profiles.

Receptor Binding Affinities

Quantitative data on the binding affinity (Ki or IC50) of these compounds to the five human muscarinic receptor subtypes is crucial for a direct comparison. While data for glycopyrrolate, ipratropium, and tiotropium are available, specific Ki values for this compound are not readily found in publicly accessible literature. Propantheline bromide, a structurally similar compound, is reported to have a weaker affinity for acetylcholine receptors compared to this compound, though quantitative data to support this is scarce.[5]

Table 2: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Glycopyrrolate 1.62 (Cyclopentolate)27.5 (Cyclopentolate)2.63 (Cyclopentolate)Data Not AvailableData Not Available
Ipratropium bromide 2.92.01.7Data Not AvailableData Not Available
Tiotropium bromide 0.10.140.140.210.16

Note: Data for Glycopyrrolate is represented by Cyclopentolate, a structurally related compound, due to the availability of comparative data for M1, M2, and M3 receptors in the provided search results.[6] Data for Ipratropium and Tiotropium is compiled from various sources.[6]

In Vitro Functional Potency

Table 3: Comparative In Vitro Functional Potency (pA2)

CompoundTissue/AssaypA2 Value
This compound Data Not AvailableData Not Available
Glycopyrrolate Data Not AvailableData Not Available
Ipratropium bromide Data Not AvailableData Not Available
Tiotropium bromide Data Not AvailableData Not Available

Comparative In Vivo Efficacy and Effects

In vivo studies provide valuable insights into the clinical performance and side-effect profiles of these drugs.

Table 4: Comparative In Vivo Effects

CompoundPrimary Indication(s)Effect on SalivationEffect on Gastric SecretionNotes
This compound Peptic ulcer, GI hypermotilityStrong inhibitionStrong inhibitionAntimuscarinic effects are stronger and persist longer than those of atropine (B194438).[7]
Glycopyrrolate Anesthesia premedication, peptic ulcerPotent inhibitionPotent inhibitionFive to six times more potent than atropine in its antisialogogue effect with minimal CNS effects.[8]
Ipratropium bromide COPD, asthmaModerate inhibitionMinimal when inhaledPrimarily local effects in the lungs when inhaled.
Tiotropium bromide COPD, asthmaModerate inhibitionMinimal when inhaledLong-acting with a slow dissociation from M1 and M3 receptors.

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the inhibition constant (Ki) of a test compound for muscarinic receptors.

1. Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Wash buffer (e.g., ice-cold PBS).

  • Non-specific binding control (e.g., Atropine at a high concentration).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well filter plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: High concentration of a known antagonist (e.g., atropine), radioligand, and cell membranes.

    • Competition Binding: Test compound dilution, radioligand, and cell membranes.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Pilocarpine-Induced Salivation Assay

This protocol is used to assess the antisialogogue (saliva-inhibiting) effects of a test compound in rodents.

1. Animal Model:

  • Male or female mice or rats.

2. Procedure:

  • Administer the test compound (e.g., this compound) or vehicle control via a suitable route (e.g., intraperitoneal, oral).

  • After a predetermined time, induce salivation by administering a muscarinic agonist, such as pilocarpine.

  • Collect saliva over a specified period by placing pre-weighed cotton balls in the animal's mouth.

  • Determine the amount of saliva secreted by re-weighing the cotton balls.

3. Data Analysis:

  • Compare the amount of saliva produced in the test compound-treated groups to the vehicle control group.

  • Calculate the percentage inhibition of salivation for each dose of the test compound.

  • A dose-response curve can be generated to determine the ED50 (the dose that produces 50% inhibition of salivation).

Visualizations

Signaling Pathways of Muscarinic Receptors

The following diagrams illustrate the primary signaling pathways of muscarinic receptors and the inhibitory effect of quaternary ammonium anticholinergics.

G cluster_0 M1, M3, M5 Receptor Signaling ACh Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Smooth Muscle Contraction, Glandular Secretion Ca->Response PKC->Response Antagonist Quaternary Ammonium Anticholinergic Antagonist->M135 G cluster_1 M2, M4 Receptor Signaling ACh Acetylcholine M24 M2/M4 Receptor ACh->M24 Gi Gi M24->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP ↓ cAMP ATP->cAMP AC Response ↓ Cardiac Contraction, ↓ Neuronal Firing cAMP->Response Antagonist Quaternary Ammonium Anticholinergic Antagonist->M24 G prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Add Scintillation Cocktail and Measure Radioactivity filter->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze

References

Confirming the In Vitro Specificity of Methantheline Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methantheline bromide, a quaternary ammonium (B1175870) compound, has historically been used for its anticholinergic properties, primarily in treating gastrointestinal disorders.[1] Its therapeutic effect stems from its action as a muscarinic acetylcholine (B1216132) receptor antagonist.[2] Confirming the specificity of its action is crucial for understanding its pharmacological profile and predicting potential side effects. This guide provides a comparative framework for assessing the in vitro specificity of this compound against other well-characterized muscarinic antagonists.

On-Target Specificity: Binding Affinity at Muscarinic Receptor Subtypes

The primary targets of this compound are the five subtypes of muscarinic acetylcholine receptors (M1-M5). The specificity of a muscarinic antagonist is determined by its relative binding affinity for these subtypes. Ideally, a highly specific drug will show significantly greater affinity for one subtype over the others. This compound is generally characterized as a non-selective muscarinic blocker , meaning it binds to multiple muscarinic subtypes without strong preference.[3] This lack of selectivity is responsible for its therapeutic effects as well as its characteristic anticholinergic side effects, such as dry mouth, blurred vision, and tachycardia.[4]

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Muscarinic Antagonists

AntagonistM1M2M3M4M5Selectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableNon-selective
Atropine 1.273.242.210.772.84Non-selective
Pirenzepine ~20~800~300~500Data Not AvailableM1-selective
Darifenacin ~6.3~39.8~1.0~50.1~10.0M3-selective

Note: Kᵢ values are compiled from various sources and may vary between studies. The data presented serves as a representative comparison.

Functional Specificity: Assessing Antagonist Potency in Tissue-Based Assays

Beyond binding affinity, it is essential to determine the functional consequence of receptor binding. This is typically achieved through in vitro functional assays that measure the antagonist's ability to inhibit the physiological response to a muscarinic agonist. A common and relevant assay is the isolated guinea pig ileum contraction assay, which is rich in M2 and M3 muscarinic receptors and provides a measure of the antagonist's potency (often expressed as a pA₂ value).

In this assay, the contractile response of the ileum to an agonist like acetylcholine or carbachol (B1668302) is measured in the presence and absence of the antagonist. A potent and specific antagonist will cause a rightward shift in the agonist's concentration-response curve without depressing the maximum response, indicative of competitive antagonism. The magnitude of this shift is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Off-Target Specificity: Screening for Unintended Interactions

A comprehensive assessment of specificity requires investigating potential interactions with targets other than muscarinic receptors. Off-target binding is a common cause of adverse drug reactions.[5] Broad screening panels are used to test the compound against a wide range of receptors, ion channels, enzymes, and transporters.[6]

While specific off-target screening data for this compound is not publicly available, its known side effects are largely attributable to its non-selective muscarinic antagonism. However, for any compound in development, a thorough off-target liability assessment is critical. This is often performed by specialized contract research organizations (CROs) using various platforms, such as cell microarray screening.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibition constant (Kᵢ) of a test compound for each of the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes from stable cell lines (e.g., CHO or HEK293) individually expressing one of the human M1-M5 receptor subtypes.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (this compound) and reference compounds (Atropine, Pirenzepine, Darifenacin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well filter plates and a cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Setup: In a 96-well filter plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding (NSB): Non-specific binding control, radioligand, and cell membrane preparation.

    • Competition: Dilutions of the test/reference compound, radioligand, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester and wash the filters with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Add scintillation fluid to the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

Objective: To determine the functional antagonist potency (pA₂) of a test compound on smooth muscle contraction.

Materials:

  • Male guinea pig.

  • Organ bath with an isometric force transducer.

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Muscarinic agonist (e.g., Acetylcholine or Carbachol).

  • Test compound (this compound) and reference compounds.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Suspend the tissue in the organ bath containing the physiological salt solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes, with regular washing.

  • Agonist Concentration-Response Curve (Control): Add the muscarinic agonist to the organ bath in a cumulative manner, increasing the concentration stepwise, and record the resulting contractions until a maximum response is achieved.

  • Washing: Thoroughly wash the tissue to return to baseline.

  • Antagonist Incubation: Add a known concentration of the test compound (antagonist) to the bath and incubate for a predetermined time (e.g., 20-30 minutes).

  • Agonist Concentration-Response Curve (in the presence of antagonist): Repeat the cumulative addition of the agonist in the presence of the antagonist and record the contractions.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves (with and without the antagonist).

    • Determine the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence).

    • Calculate the pA₂ value using the Schild equation: pA₂ = -log₁₀((Dose Ratio - 1) / [Antagonist]) , where [Antagonist] is the molar concentration of the antagonist.

Visualizing Specificity and Experimental Design

Muscarinic_Signaling_and_Antagonism cluster_agonist Agonist Action cluster_antagonist Antagonist Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1/M3/M5) Gq_Protein Gq Protein Activation PLC PLC Activation IP3_DAG IP3 & DAG Production Ca_Increase Increased Intracellular Ca2+ Response Physiological Response (e.g., Contraction) Methantheline Methantheline bromide Methantheline->Muscarinic_Receptor Competitively Blocks

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay Prep_Membranes Prepare Cell Membranes (Expressing M1-M5) Incubate Incubate Membranes with Radioligand & Competitor Filter_Wash Filter and Wash Measure Measure Radioactivity Calculate_Ki Calculate IC50 and Ki Isolate_Tissue Isolate Guinea Pig Ileum CRC1 Generate Agonist Concentration-Response Curve Incubate_Antagonist Incubate with Antagonist CRC2 Generate Agonist CRC with Antagonist Calculate_pA2 Calculate pA2

References

A Comparative Guide to the In Vivo Effects of Methantheline Bromide and Newer Antimuscarinic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the established antimuscarinic agent, Methantheline (B1204047) bromide, with several newer-generation compounds. The information presented is a synthesis of available preclinical and clinical data, offering a valuable resource for researchers in pharmacology and drug development. While direct head-to-head comparative studies are limited, this guide collates key findings to highlight the evolving landscape of antimuscarinic therapeutics.

Introduction to Antimuscarinic Agents

Antimuscarinic agents are a class of drugs that competitively antagonize the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. These receptors are widely distributed throughout the body, mediating various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. Methantheline bromide, a quaternary ammonium (B1175870) compound, has been used for its ability to reduce gastrointestinal motility and secretions.[1][2] Newer agents have since been developed with the aim of improved tissue and receptor subtype selectivity, potentially offering better efficacy and tolerability. This guide focuses on a comparison of this compound with representative newer agents such as Darifenacin, Solifenacin, Tiotropium, and Glycopyrrolate.

Comparative Data of In Vivo Effects

The following table summarizes the key in vivo properties and effects of this compound and selected newer antimuscarinic agents. Data has been compiled from various preclinical and clinical studies to facilitate comparison.

FeatureThis compoundDarifenacinSolifenacinTiotropium BromideGlycopyrrolate
Chemical Structure Quaternary ammonium[1][3]Tertiary amineTertiary amineQuaternary ammoniumQuaternary ammonium[4]
Receptor Selectivity Non-selective muscarinic antagonist; some ganglionic blocking effects[5]Selective for M3 receptors[6]Preferential for M3 receptorsLong-acting, kinetically selective for M1/M3 over M2 receptorsNon-selective muscarinic antagonist[4]
Primary Therapeutic Use Peptic ulcer disease, gastrointestinal hypermotility[1]Overactive bladder (OAB)[6]Overactive bladder (OAB)Chronic Obstructive Pulmonary Disease (COPD), AsthmaReduction of secretions, reversal of neuromuscular blockade[4]
Blood-Brain Barrier Penetration Low, due to quaternary structure[3]Low, substrate for P-glycoprotein efflux pumpLowVery low, due to quaternary structureLow, due to quaternary structure[4]
Reported In Vivo Effects
Bladder ContractionReduces bladder muscle contractions[7]Potent inhibition of bladder contractionsPotent inhibition of bladder contractionsReduces bronchoconstriction, less data on bladderInhibits bladder contractions
Salivary SecretionStrong inhibition of salivation[6]Inhibition of salivationInhibition of salivation (common side effect)[8]Dry mouth is a common side effectPotent inhibition of salivary secretion[4]
Heart RateCan cause tachycardia[7]Minimal effects on heart rate at therapeutic dosesLow incidence of tachycardiaMinimal systemic cardiac effects after inhalationLess tachycardia than atropine[4]
Gastrointestinal MotilityReduces GI motility[1]Can cause constipation (M3 mediated)Can cause constipation (common side effect)[8]Low systemic exposure, less GI effectsReduces GI motility
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention, tachycardia[7]Dry mouth, constipation[6]Dry mouth, constipation, blurred vision[8][9]Dry mouthDry mouth, blurred vision, urinary retention

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of muscarinic receptor antagonism, a typical experimental workflow for in vivo comparison, and a logical diagram comparing the key characteristics of these agents.

Muscarinic Receptor Signaling Pathway Muscarinic Receptor Signaling and Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) cluster_2 Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction Leads to Antagonist Antimuscarinic Agent (e.g., Methantheline, Darifenacin) Antagonist->M3 Blocks Experimental Workflow In Vivo Comparison of Antimuscarinic Agents Workflow cluster_0 Phase 1: Animal Model and Dosing cluster_1 Phase 2: In Vivo Measurements cluster_2 Phase 3: Data Analysis Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Grouping Randomize into Groups (Vehicle, Methantheline, Newer Agents) Animal_Model->Grouping Dosing Administer Drugs (e.g., Oral, IV) Grouping->Dosing Bladder Measure Bladder Activity (Cystometry) Dosing->Bladder Salivation Measure Salivary Flow Dosing->Salivation Heart Monitor Heart Rate and Blood Pressure Dosing->Heart GI_Motility Assess Gastrointestinal Transit Dosing->GI_Motility Data_Collection Collect and Record Data Bladder->Data_Collection Salivation->Data_Collection Heart->Data_Collection GI_Motility->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Potency (ED50) and Side Effect Profiles Statistical_Analysis->Comparison Logical Relationship Diagram Comparison of this compound and Newer Antimuscarinics cluster_Methantheline Characteristics of this compound cluster_Newer Characteristics of Newer Agents Methantheline This compound M_NonSelective Non-selective Muscarinic Antagonist Methantheline->M_NonSelective M_Quaternary Quaternary Ammonium Methantheline->M_Quaternary M_Ganglionic Some Ganglionic Blocking Activity Methantheline->M_Ganglionic Newer_Agents Newer Antimuscarinics (e.g., Darifenacin, Solifenacin, Tiotropium) N_Selective Often M3 Selective or Kinetically Selective Newer_Agents->N_Selective N_Structure Tertiary or Quaternary Amines Newer_Agents->N_Structure N_Targeted Developed for Specific Indications (OAB, COPD) Newer_Agents->N_Targeted M_NonSelective->N_Selective Improvement in Selectivity M_BBB Low BBB Penetration M_Quaternary->M_BBB M_Ganglionic->N_Selective Reduced Off-Target Effects N_BBB Generally Low BBB Penetration N_Structure->N_BBB

References

Validating Dose-Response Curves for Methantheline Bromide in Isolated Tissue Baths: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Methantheline bromide with other muscarinic antagonists, focusing on their performance in isolated tissue bath experiments. The information is intended for researchers, scientists, and drug development professionals working to characterize and validate the dose-response relationships of anticholinergic compounds. This document outlines detailed experimental protocols, presents available quantitative data for comparison, and visualizes key pathways and workflows.

Comparative Analysis of Muscarinic Antagonists

This compound is a synthetic cholinergic blocking agent that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its primary application is in conditions requiring the reduction of gastrointestinal motility and secretion. To objectively evaluate its performance, it is essential to compare its antagonist affinity with that of other established muscarinic antagonists. The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

AntagonistpA2 Value (Guinea Pig Ileum)Receptor SelectivityNotes
This compound Not FoundMuscarinic AntagonistActs as a competitive antagonist of acetylcholine at muscarinic receptors.[1]
Propantheline (B1209224) bromide Studied, but specific pA2 not cited in the search results.Muscarinic AntagonistA close structural analog of this compound.
Atropine (B194438) 9.93 ± 0.04Non-selective Muscarinic AntagonistA well-characterized competitive antagonist, often used as a standard for comparison.
Glycopyrrolate Potent; equipotent to atropine in guinea pig ileum.[2]Non-selective Muscarinic AntagonistStated to be equipotent to atropine in antagonizing acetylcholine-induced contractions in the guinea pig ileum.[2]
Ipratropium (B1672105) bromide High affinity (Ki values 0.5-3.6 nM in human airways)Non-selective Muscarinic AntagonistMore potent than ipratropium bromide in inhibiting EFS-induced contraction of guinea-pig trachea.[3]
Dicyclomine 9.13 (M1), 7.61 (prejunctional M2), 7.21 (postjunctional M2)M1-selective Muscarinic AntagonistDemonstrates selectivity for M1 over M2 muscarinic receptors in the guinea pig ileum.[4]

Note: The direct comparison of pA2 values is most accurate when determined in the same tissue under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.

Experimental Protocols

The following is a detailed methodology for generating dose-response curves and determining the pA2 value of a muscarinic antagonist, such as this compound, in an isolated guinea pig ileum preparation.

I. Tissue Preparation
  • Animal Euthanasia and Tissue Dissection: A male guinea pig (250-400 g) is humanely euthanized. The abdominal cavity is opened, and a segment of the ileum, approximately 10-15 cm in length, is carefully dissected from a region close to the ileo-caecal junction.

  • Cleaning and Sectioning: The isolated ileum is placed in a petri dish containing warm, oxygenated Tyrode's physiological salt solution. The lumen of the ileum is gently flushed with the same solution to remove its contents. The cleaned ileum is then cut into segments of 2-3 cm.

  • Mounting: One end of an ileum segment is tied with a silk thread to a tissue holder, and the other end is connected to an isometric force transducer. The mounted tissue is then placed in an isolated organ bath.

II. Isolated Organ Bath Setup
  • Organ Bath Conditions: The organ bath is filled with Tyrode's solution, maintained at a constant temperature of 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram. During this period, the Tyrode's solution is changed every 15 minutes.

III. Generation of Dose-Response Curves
  • Control Agonist Curve: A cumulative concentration-response curve for an agonist, typically acetylcholine (ACh) or carbachol, is generated. The agonist is added to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻³ M), and the resulting contraction of the ileum is recorded. Each subsequent concentration is added only after the response to the previous one has reached a plateau.

  • Antagonist Incubation: After obtaining a stable control curve, the tissue is washed repeatedly with fresh Tyrode's solution until the baseline tension is restored. A known concentration of the antagonist (e.g., this compound) is then added to the bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.

  • Agonist Curve in the Presence of Antagonist: Following the incubation period, a second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Schild Plot Analysis: The procedure is repeated with at least two to three different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is determined from the x-intercept of the resulting regression line.

Mandatory Visualizations

Muscarinic Signaling Pathway

G Muscarinic M3 Receptor Signaling Pathway in Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates Methantheline This compound Methantheline->M3R Blocks

Caption: Muscarinic M3 receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for pA2 Determination

G Experimental Workflow for pA2 Determination cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibrate A2->A3 B1 Generate Control Agonist DRC A3->B1 B2 Wash Tissue B1->B2 B3 Incubate with Antagonist B2->B3 B4 Generate Agonist DRC in presence of Antagonist B3->B4 B5 Repeat for multiple Antagonist Concentrations B4->B5 B5->B2 Yes C1 Calculate Dose Ratios B5->C1 No C2 Construct Schild Plot C1->C2 C3 Determine pA2 Value C2->C3

Caption: Workflow for determining the pA2 value of an antagonist in isolated tissue.

References

A head-to-head comparison of Methantheline bromide and glycopyrrolate in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticholinergic agents, both methantheline (B1204047) bromide and glycopyrrolate (B1671915) have carved out roles in managing conditions characterized by smooth muscle spasm and hypersecretion. While both drugs act as muscarinic receptor antagonists, a detailed head-to-head comparison of their preclinical profiles is essential for informed drug development and selection in research settings. This guide provides an objective comparison based on available preclinical data, focusing on their mechanism of action, receptor selectivity, and efficacy in relevant animal models.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

Both methantheline bromide and glycopyrrolate are quaternary ammonium (B1175870) compounds that function as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors.[1][2] By blocking these receptors, they inhibit the effects of parasympathetic nerve stimulation, leading to reduced smooth muscle contraction and glandular secretion. This shared mechanism forms the basis of their therapeutic applications in conditions such as peptic ulcer disease and gastrointestinal hypermotility.[3]

dot

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (Smooth Muscle/Gland) Nerve Impulse Nerve Impulse ACh_Vesicle Vesicles with Acetylcholine (ACh) Nerve Impulse->ACh_Vesicle triggers release ACh_Released ACh M_Receptor Muscarinic Receptor (M) Response Cellular Response (Contraction/Secretion) M_Receptor->Response activates ACh_Released->M_Receptor binds to Antagonist This compound or Glycopyrrolate Antagonist->M_Receptor blocks

Caption: General mechanism of action for this compound and Glycopyrrolate.

Receptor Selectivity Profile

While both drugs are non-selective muscarinic antagonists, subtle differences in their affinity for receptor subtypes may influence their tissue-specific effects and side-effect profiles.

Glycopyrrolate has been more extensively studied in this regard. While it binds to M1, M2, and M3 receptors, some functional assays suggest a higher affinity for M1 and M3 receptors compared to M2 receptors.[4][5] This relative sparing of M2 receptors, which are predominant in the heart, may contribute to its comparatively lower incidence of tachycardia at therapeutic doses.[5]

Receptor SubtypeGlycopyrrolate (Ki, nM)This compound (Ki, nM)Predominant Location of Interest
M1 ~0.60[5]Data not availableGastric parietal cells, CNS
M2 ~0.03[5]Data not availableHeart, presynaptic neurons
M3 Data not availableData not availableSmooth muscle, secretory glands

Note: The provided Ki values for glycopyrrolate are from a single preclinical study and may vary. Data for this compound is not available in the public domain.

Head-to-Head Efficacy in Preclinical Models

Direct comparative preclinical studies between this compound and glycopyrrolate are limited. However, insights can be gleaned from studies comparing them to other anticholinergics and from their known pharmacological properties.

Antisecretory Effects

A key therapeutic target for these agents is the inhibition of gastric acid secretion. The pylorus ligation model in rats is a standard method for evaluating the antisecretory activity of drugs.

Experimental Protocol: Pylorus Ligation in Rats

dot

start Fast Rats (24h) drug_admin Administer Vehicle, This compound, or Glycopyrrolate start->drug_admin pylorus_ligation Pylorus Ligation (under anesthesia) drug_admin->pylorus_ligation wait Wait for Gastric Content Accumulation (e.g., 4h) pylorus_ligation->wait euthanize Euthanize Animal wait->euthanize stomach_removal Isolate Stomach euthanize->stomach_removal collect_content Collect Gastric Contents stomach_removal->collect_content measure Measure Volume, pH, and Acidity collect_content->measure analysis Data Analysis and Comparison measure->analysis

Caption: Workflow for Pylorus Ligation Model.

Effects on Gastrointestinal Motility

The charcoal meal test in mice is a widely used preclinical model to assess the inhibitory effects of drugs on gastrointestinal transit.

Experimental Protocol: Charcoal Meal Test in Mice

dot

start Fast Mice (e.g., 18h) drug_admin Administer Vehicle, This compound, or Glycopyrrolate start->drug_admin charcoal_admin Administer Charcoal Meal (e.g., 30 min post-drug) drug_admin->charcoal_admin wait Wait for a Fixed Period (e.g., 20-30 min) charcoal_admin->wait euthanize Euthanize Animal wait->euthanize intestine_removal Isolate Small Intestine euthanize->intestine_removal measure_distance Measure Total Length and Distance Traveled by Charcoal intestine_removal->measure_distance calculate_transit Calculate % Intestinal Transit measure_distance->calculate_transit analysis Data Analysis and Comparison calculate_transit->analysis

Caption: Workflow for Charcoal Meal Test.

Preclinical studies have demonstrated that propantheline (B1209224) bromide, a proxy for this compound, effectively inhibits gastrointestinal motility in animal models.[6] Glycopyrrolate also reduces gastrointestinal motility, which can lead to delayed gastric emptying.[7] However, a direct comparative study quantifying the relative potency of this compound and glycopyrrolate in this model is not available in the reviewed literature.

Summary of Preclinical Properties

FeatureThis compoundGlycopyrrolate
Mechanism of Action Competitive, non-selective muscarinic antagonistCompetitive, non-selective muscarinic antagonist
Muscarinic Receptor Selectivity Generally considered non-selective, with some reports of M3 preference in the GI tract. Quantitative data is lacking.Binds to M1, M2, and M3 receptors. Functional assays suggest higher affinity for M1/M3 over M2.
Antisecretory Efficacy Effective in reducing gastric acid secretion.[3]Effective in reducing gastric and salivary secretions.[2]
Gastrointestinal Motility Inhibits gastrointestinal motility.Inhibits gastrointestinal motility.[7]

Conclusion

Both this compound and glycopyrrolate are effective muscarinic receptor antagonists with established utility in preclinical research for modulating cholinergic activity. Based on the available data, glycopyrrolate appears to have a more characterized receptor selectivity profile, with a potential for reduced cardiac side effects at therapeutic doses due to its lower affinity for M2 receptors.

The lack of direct, modern head-to-head preclinical studies comparing the potency and efficacy of this compound and glycopyrrolate represents a significant data gap. Future research should focus on direct comparative studies in standardized animal models of antisecretory and antimotility activity to provide a clearer quantitative understanding of their relative pharmacological profiles. Such studies would be invaluable for researchers and drug developers in selecting the most appropriate agent for their specific preclinical investigations.

References

Establishing a Positive Control for Experiments Utilizing Methantheline Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methantheline bromide with established muscarinic acetylcholine (B1216132) receptor antagonists, offering a framework for selecting and utilizing a positive control in experimental settings. The information presented herein is intended to facilitate robust experimental design and accurate data interpretation in preclinical research.

This compound is a synthetic quaternary ammonium (B1175870) compound that acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] By blocking the action of acetylcholine, it effectively reduces parasympathetic nervous system activity, leading to decreased gastrointestinal motility and secretion.[1][2] Its research applications include the study of peptic ulcers, irritable bowel syndrome (IBS), and hyperhidrosis. To ensure the validity of experimental findings with this compound, the inclusion of a well-characterized positive control is essential. This guide focuses on Atropine and Propantheline bromide as suitable positive control candidates.

Comparative Analysis of Muscarinic Receptor Antagonists

Atropine, a naturally occurring tertiary amine, is a classical non-selective muscarinic antagonist and serves as a gold-standard positive control in many pharmacological studies.[3] Propantheline bromide, a synthetic quaternary ammonium compound like this compound, shares structural and functional similarities, making it another relevant comparator.[3]

Parameter This compound Atropine Propantheline Bromide
Mechanism of Action Competitive, non-selective muscarinic acetylcholine receptor antagonist[1]Competitive, non-selective muscarinic acetylcholine receptor antagonist[3]Competitive, non-selective muscarinic acetylcholine receptor antagonist[4]
Receptor Selectivity Non-selective[1]Non-selectiveNon-selective[4]
Binding Affinity (Ki) nM Data not readily availableM1: ~1.8, M2: ~1.7, M3: ~1.1, M4: ~1.2, M5: ~1.6Data not readily available
Chemical Structure Quaternary ammonium[5]Tertiary amine[3]Quaternary ammonium[6]
Primary Applications Peptic ulcer, IBS, hyperhidrosis[2]Bradycardia, mydriasis, anticholinergic research[3]Peptic ulcer, IBS, hyperhidrosis[6]

Experimental Protocols

To facilitate the rigorous evaluation of this compound and the validation of a positive control, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity of this compound and a positive control (e.g., Atropine) to muscarinic receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the muscarinic receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Test compound (this compound)

  • Positive control (Atropine)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

    • Competition Binding: Radioligand, cell membranes, and varying concentrations of the test compound (this compound) or positive control (Atropine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Pilocarpine-Induced Salivation in Mice

This in vivo model assesses the antisalivary (anticholinergic) effect of a test compound.

Objective: To evaluate the ability of this compound and a positive control (e.g., Atropine) to inhibit salivation induced by a muscarinic agonist.

Materials:

  • Male mice (e.g., Swiss Webster)

  • This compound

  • Positive control (Atropine)

  • Pilocarpine (B147212) hydrochloride (muscarinic agonist)

  • Saline (vehicle)

  • Pre-weighed cotton balls

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one hour before the experiment.

  • Drug Administration:

    • Administer the test compound (this compound), positive control (Atropine), or vehicle (saline) to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Salivation: After a predetermined pretreatment time (e.g., 30 minutes), administer pilocarpine hydrochloride (e.g., 4 mg/kg, subcutaneously) to induce salivation.

  • Saliva Collection: Immediately after pilocarpine administration, place a pre-weighed cotton ball in the mouth of each mouse for a specific duration (e.g., 15 minutes).

  • Measurement: Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.

  • Data Analysis:

    • Calculate the net weight of saliva for each animal.

    • Compare the mean saliva production in the drug-treated groups to the vehicle-treated control group.

    • Express the results as the percentage inhibition of salivation.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G Muscarinic Receptor Signaling Pathway (M1/M3/M5) cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor (M1/M3/M5) ACh->M_Receptor Binds to Gq_protein Gq Protein M_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to Methantheline This compound Methantheline->Inhibition Inhibition->M_Receptor Blocks

Muscarinic Receptor Signaling Pathway

G Experimental Workflow: In Vitro Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Muscarinic Receptors setup_plate Set up 96-well Plate: Total, Non-specific, & Competition Binding prep_membranes->setup_plate prep_reagents Prepare Radioligand, Test Compounds, and Buffers prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash to Separate Bound and Unbound Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

In Vitro Radioligand Binding Assay Workflow

References

Safety Operating Guide

Safe Disposal of Methantheline Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like methantheline (B1204047) bromide is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety information, logistical procedures, and a step-by-step plan for the proper disposal of methantheline bromide.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound. This information is compiled from safety data sheets and chemical databases.

ParameterGuidelineSource(s)
Chemical Formula C21H26BrNO3[1]
Molecular Weight 420.34 g/mol [1]
Appearance Solid[1]
Solubility Freely soluble in water and alcohol. Slightly soluble in Chloroform, DMSO, and Methanol. Practically insoluble in ether.[2][3]
Recommended Storage Store at -20°C in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
Primary Disposal Method Controlled incineration via a licensed professional waste disposal service.[4]
Recommended Incineration Temperature A minimum of 1000°C with a 2-second retention time is recommended for the complete destruction of organic compounds.[5]
Personal Protective Equipment (PPE) Lab coat, safety goggles, and chemical-resistant gloves. For potential dust or aerosol formation, use a NIOSH-approved respirator.[1]

Spill Management Protocol

Immediate and appropriate response to a chemical spill is crucial to prevent exposure and further contamination. The classification of a spill will determine the required response protocol.

Spill ClassificationVolumeResponse Procedure
Minor Spill Small drips or splashes that can be handled by a single trained individual.1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material. 4. Clean the area with a suitable solvent and then soap and water. 5. Collect all contaminated materials in a sealed container for hazardous waste disposal.
Moderate Spill A spill that can be safely managed by trained laboratory staff without the need for emergency services.1. Evacuate the immediate area. 2. Assemble a trained clean-up team of at least two people. 3. Use a spill kit with appropriate PPE and absorbent materials. 4. Control the source of the spill if safe to do so. 5. Contain and neutralize the spill. 6. Collect all waste in a labeled, sealed container for professional disposal.
Major Spill Any spill that poses a significant immediate hazard, such as a large volume or a spill in a poorly ventilated area. This includes any spill exceeding 500 mL of liquid or 500 g of solid.1. Evacuate the entire area and alert others. 2. Activate the nearest fire alarm if the substance is flammable or poses an explosion risk. 3. Contact the institution's emergency response team and provide details of the spill. 4. Do not attempt to clean up the spill yourself.

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting.

Objective: To safely prepare and dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Chemical fume hood

  • Combustible solvent (e.g., ethanol), if required for dissolution

  • UN-approved, labeled hazardous waste container

  • Spill kit

Procedure:

  • Personnel Protection: Before handling any waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation: Ensure that this compound waste is not mixed with other incompatible chemical waste streams.

  • Preparation for Disposal (Solid Waste):

    • Carefully transfer the solid this compound waste into a designated and properly labeled hazardous waste container.

    • This activity should be performed in a chemical fume hood to avoid inhalation of any dust particles.

  • Preparation for Disposal (Liquid Waste/Dissolution):

    • If required by your institution's waste disposal service, this compound can be dissolved in a combustible solvent to aid in incineration. This compound is freely soluble in alcohol.[2]

    • In a chemical fume hood, slowly add the this compound waste to a container with a suitable combustible solvent, such as ethanol.

    • Gently swirl the container to ensure complete dissolution.

    • Carefully transfer the resulting solution to the designated hazardous waste container.

  • Container Management:

    • Securely seal the hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Arrangement for Professional Disposal:

    • Contact your institution's licensed professional waste disposal service to arrange for the pickup and incineration of the this compound waste.

    • Provide the disposal service with all necessary documentation regarding the waste contents.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MethanthelineBromideDisposal cluster_prep Preparation & Assessment cluster_spill Spill Response cluster_disposal Disposal Procedure start Start: this compound Waste Generated assess_ppe Don Appropriate PPE start->assess_ppe assess_spill Assess for Spills assess_ppe->assess_spill spill_cleanup Follow Spill Management Protocol assess_spill->spill_cleanup Yes waste_form Determine Waste Form assess_spill->waste_form No spill_cleanup->waste_form solid_waste Transfer Solid to Waste Container in Fume Hood waste_form->solid_waste Solid liquid_waste Dissolve in Combustible Solvent (e.g., Ethanol) in Fume Hood waste_form->liquid_waste Liquid/Requires Dissolution seal_label Securely Seal and Label Container solid_waste->seal_label transfer_liquid Transfer Solution to Waste Container liquid_waste->transfer_liquid transfer_liquid->seal_label store Store in Designated Hazardous Waste Area seal_label->store professional_disposal Arrange for Professional Incineration store->professional_disposal end End: Disposal Complete professional_disposal->end

Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methantheline bromide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Methantheline Bromide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 53-46-3). Adherence to these procedures is critical for ensuring personal safety and environmental protection in the laboratory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource(s)
Chemical Formula C21H26BrNO3[1][2]
Molecular Weight 420.34 g/mol [1][2]
Appearance Solid powder, may be yellow to orange[3][4]
Solubility Soluble in DMSO, slightly soluble in Chloroform and Methanol. Not soluble in water. Aqueous solutions are not stable.[4][5]
Storage Temperature -20°C in a dry, dark environment[1][5][6]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or inhaled and is an irritant.[2][3] It is imperative to use appropriate personal protective equipment to minimize exposure.

Protection TypeRecommended PPERationale and GuidelinesSource(s)
Eye Protection Safety goggles with side-shieldsTo protect against dust particles and potential splashes. Standard eyeglasses are not sufficient.[1][3][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1][3][8]
Body Protection Lab coat or impervious clothingTo protect skin from accidental contact. For significant spill risk, a full suit may be required.[1][9][10]
Respiratory Protection NIOSH-approved dust respiratorRequired when handling the powder outside of a ventilated enclosure, if dust formation is likely, or if exposure limits are exceeded.[1][3][10]

Operational Plans: Handling and Storage

Proper handling and storage procedures are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Protocol
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Procedural Controls : Avoid the formation of dust and aerosols.[1] Do not breathe dust, vapor, or mist.[1] Avoid contact with eyes, skin, and clothing.[1]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

Storage Protocol
  • Conditions : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][3] The recommended storage temperature is -20°C.[1][6]

  • Incompatibilities : Keep away from direct sunlight and sources of ignition.[1]

  • Labeling : Ensure containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate action is vital in the event of exposure or a spill.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
Skin Contact Remove contaminated clothing and shoes immediately. Rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Plan

A systematic approach is necessary to safely manage a spill of this compound.

  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Equip : Don full PPE as described in the table above, including respiratory protection.[1]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Prevent the material from entering drains or waterways.[1]

  • Clean-up :

    • Small Spills : Gently cover the spill with an absorbent material (e.g., diatomite, universal binders) to avoid creating dust.[1] Carefully scoop the material into a suitable, labeled container for disposal.

    • Large Spills : Use a shovel to transfer the material into a sealed, labeled container for disposal.[9][10]

  • Decontaminate : Clean the spill area thoroughly with a soap and water solution.[10]

Spill_Response_Workflow Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess Evacuate Evacuate Area Assess->Evacuate Alert Alert Supervisor & Safety Officer Assess->Alert PPE Don Full PPE Evacuate->PPE Alert->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for this compound Spill Response.

Disposal Plan

All waste materials must be handled and disposed of in accordance with institutional policies and local, state, and federal regulations.[1]

Waste Disposal Protocol
  • Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, clothing) in a suitable, tightly sealed, and clearly labeled hazardous waste container.[3][10]

  • Storage : Store the waste container in a designated, secure, and well-ventilated hazardous waste storage area, away from incompatible materials.[10]

  • Disposal Method : Do not discharge the chemical into sewer systems or the environment.[3] The recommended method of disposal is through a licensed professional waste disposal service.[10] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][10]

  • Container Decontamination : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3] The rinsate should be collected and disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methantheline bromide
Reactant of Route 2
Reactant of Route 2
Methantheline bromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。